molecular formula C14H13BrClN3S B1673241 HI-253

HI-253

Cat. No.: B1673241
M. Wt: 370.7 g/mol
InChI Key: HMOKOLAZSNFEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HI-253 is a potent non-nucleoside inhibitor of drug-resistant human immunodeficiency virus (HIV).

Properties

Molecular Formula

C14H13BrClN3S

Molecular Weight

370.7 g/mol

IUPAC Name

1-(5-bromo-2-pyridinyl)-3-[2-(2-chlorophenyl)ethyl]thiourea

InChI

InChI=1S/C14H13BrClN3S/c15-11-5-6-13(18-9-11)19-14(20)17-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2,(H2,17,18,19,20)

InChI Key

HMOKOLAZSNFEDL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CCN=C(NC2=NC=C(C=C2)Br)S)Cl

Canonical SMILES

C1=CC=C(C(=C1)CCN=C(NC2=NC=C(C=C2)Br)S)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HI 253
HI-253
N-(2-(2-chlorophenethyl))-N'-(2-(5-bromopyridyl)thiourea)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of APTO-253

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

APTO-253, also known as LOR-253, is a small molecule that has been investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] Although its clinical development was discontinued, the unique mechanism of action of APTO-253 remains a subject of scientific interest.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which APTO-253 exerts its effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: A Multi-pronged Approach

The primary mechanism of action of APTO-253 is centered on the inhibition of the c-Myc oncogene, a critical regulator of cell proliferation, apoptosis, and metabolism that is frequently overexpressed in various cancers.[2][5] APTO-253 achieves this through a novel mechanism involving the stabilization of G-quadruplex DNA structures.[1][6][7]

Upon entering a cell, APTO-253 undergoes an intracellular conversion to a ferrous complex, [Fe(253)3].[6][7][8] Both the parent compound and its iron complex can bind to and stabilize G-quadruplex (G4) DNA sequences.[6][7] These G4 structures are particularly prevalent in the promoter regions of oncogenes, including c-Myc, as well as in telomeres.[6][7] By stabilizing these G4 structures, APTO-253 and its active complex effectively act as transcriptional repressors, leading to a time- and concentration-dependent downregulation of c-Myc mRNA and protein levels.[2][6]

The inhibition of c-Myc is a central node in the cascade of events triggered by APTO-253. This leads to several downstream cellular consequences, including:

  • Cell Cycle Arrest: APTO-253 induces a G0/G1 cell cycle arrest.[1][2][5] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of cyclin D3 and cyclin-dependent kinases 4/6 (CDK4/6).[2][9]

  • Induction of Apoptosis: The compound triggers programmed cell death, as evidenced by an increase in Annexin-V staining and the cleavage of poly (ADP-ribose) polymerase (c-PARP).[2][6]

  • DNA Damage Response: APTO-253 induces DNA damage, which may be linked to the stabilization of G4 motifs in telomeric DNA, leading to telomere instability.[1][6][8] This, in turn, activates DNA damage response pathways.[6]

  • Induction of Krüppel-like Factor 4 (KLF4): APTO-253 has been shown to induce the expression of the tumor suppressor KLF4.[1][2][5] KLF4 is a transcription factor that can regulate the expression of p21, further contributing to cell cycle arrest.[6]

Interestingly, APTO-253 has demonstrated selective cytotoxicity towards cancer cells over normal cells, with significantly higher IC50 values in normal peripheral blood mononuclear cells (PBMCs) compared to AML cell lines.[10]

Quantitative Data Summary

The anti-proliferative activity of APTO-253 has been quantified in various cancer cell lines. The following tables summarize the reported IC50 values and other quantitative effects.

Table 1: IC50 Values of APTO-253 in Various Cell Lines

Cell Line TypeCell Line(s)IC50 RangeReference(s)
Acute Myeloid Leukemia (AML)MV4-11, EOL-1, KG-1, and others57 nM to 1.75 µM[1][6]
LymphomaRaji and others57 nM to 1.75 µM[1]
Colon AdenocarcinomaHT-29~0.04 to 2.6 µmol/L[8]
Non-small Cell Lung CarcinomaH460~0.04 to 2.6 µmol/L[8]
Squamous Cell Carcinoma/MesotheliomaH226~0.04 to 2.6 µmol/L[8]
Ovarian CancerSKOV3, OVCAR3Not specified, effective at 5 µM[1]
Normal Cells (PBMCs)-> 100 µM[10]

Table 2: Concentration-Dependent Effects of APTO-253

EffectCell Line(s)ConcentrationObservationReference(s)
c-Myc DownregulationAML cell lines500 nMDownregulation of MYC RNA and protein expression.[1]
G0/G1 Cell Cycle ArrestAML cell lines500 nMArrest of cells in the G0/G1 phase.[1]
Apoptosis InductionAML cell lines500 nMInduction of programmed cell death.[1]
DNA Damage ResponseMV4-11500 nMActivation of DNA damage response pathways.[1]
KLF4 InductionSKOV3, OVCAR35 µMInduction of KLF4 expression.[1]
G1 Phase ArrestSKOV3, OVCAR35 µMArrest of cells in the G1 phase.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of APTO-253's mechanism of action.

1. Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of APTO-253 in cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • The following day, cells are treated with a serial dilution of APTO-253 for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To quantify the mRNA expression levels of target genes (e.g., c-Myc, p21, KLF4) following treatment with APTO-253.

  • Methodology:

    • Cells are treated with APTO-253 or a vehicle control for various time points.

    • Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop).

    • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

    • qRT-PCR is performed using a real-time PCR system (e.g., CFX96 Touch™ Real-Time PCR Detection System, Bio-Rad) with a suitable master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad) and gene-specific primers.

    • The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

3. Western Blotting

  • Objective: To detect and quantify the protein levels of target proteins (e.g., c-Myc, p21, PARP) after APTO-253 treatment.

  • Methodology:

    • Cells are treated with APTO-253 or a vehicle control.

    • Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

    • A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

4. Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Objective: To assess the induction of apoptosis and cell cycle distribution in response to APTO-253.

  • Methodology:

    • Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

      • Cells are treated with APTO-253 for the desired duration.

      • Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

      • FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells, and the mixture is incubated in the dark for 15 minutes at room temperature.

      • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

    • Cell Cycle Analysis (Propidium Iodide Staining):

      • Cells are treated with APTO-253.

      • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

      • The fixed cells are washed with PBS and incubated with RNase A and PI in the dark.

      • The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

5. Förster Resonance Energy Transfer (FRET) Assay

  • Objective: To determine the ability of APTO-253 and its intracellular complex to stabilize G-quadruplex DNA structures.

  • Methodology:

    • A dual-labeled oligonucleotide designed to form a G-quadruplex structure, with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other, is used.

    • In the absence of a stabilizing ligand, the oligonucleotide exists in a random coil conformation, resulting in low FRET efficiency.

    • Upon addition of a G-quadruplex stabilizing agent like APTO-253, the oligonucleotide folds into a G-quadruplex structure, bringing the donor and quencher into close proximity and increasing FRET.

    • The assay is performed in a 96-well plate format. The labeled oligonucleotide is incubated with varying concentrations of APTO-253 or its Fe(253)3 complex.

    • The fluorescence is measured over time at the appropriate excitation and emission wavelengths for the donor fluorophore.

    • An increase in FRET signal indicates the stabilization of the G-quadruplex structure.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the mechanism of action of APTO-253.

APTO253_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular APTO253_monomer APTO-253 (Monomer) APTO253_monomer_in APTO-253 (Monomer) APTO253_monomer->APTO253_monomer_in Cellular Uptake Fe253_complex [Fe(253)3] Complex APTO253_monomer_in->Fe253_complex Intracellular Conversion (+ Iron) G4_DNA G-Quadruplex DNA (c-Myc Promoter, Telomeres) APTO253_monomer_in->G4_DNA Stabilization Fe253_complex->G4_DNA Stabilization cMyc_transcription c-Myc Transcription G4_DNA->cMyc_transcription Inhibition DNA_Damage DNA Damage G4_DNA->DNA_Damage Induction cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Apoptosis Apoptosis cMyc_transcription->Apoptosis Induction Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest cMyc_transcription->Cell_Cycle_Arrest Induction Cell_Proliferation Cell Proliferation cMyc_protein->Cell_Proliferation APTO253_Downstream_Effects cluster_myc c-Myc Inhibition cluster_klf4 KLF4 Induction cluster_p21 p21 Regulation cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Pathway APTO253 APTO-253 cMyc_down c-Myc Downregulation APTO253->cMyc_down KLF4_up KLF4 Upregulation APTO253->KLF4_up PARP_cleavage PARP Cleavage APTO253->PARP_cleavage p21_up p21 (CDKN1A) Upregulation cMyc_down->p21_up Derepression CyclinD3_CDK46_down Cyclin D3, CDK4/6 Downregulation cMyc_down->CyclinD3_CDK46_down KLF4_up->p21_up G1_Arrest G0/G1 Cell Cycle Arrest p21_up->G1_Arrest CyclinD3_CDK46_down->G1_Arrest Apoptosis_outcome Apoptosis G1_Arrest->Apoptosis_outcome PARP_cleavage->Apoptosis_outcome Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis cluster_outcomes Experimental Outcomes start Cancer Cell Lines treatment Treatment with APTO-253 start->treatment cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo) treatment->cytotoxicity flow_cytometry Flow Cytometry treatment->flow_cytometry rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction ic50 IC50 Determination cytotoxicity->ic50 apoptosis_cell_cycle Apoptosis & Cell Cycle Analysis flow_cytometry->apoptosis_cell_cycle qrt_pcr qRT-PCR rna_extraction->qrt_pcr western_blot Western Blot protein_extraction->western_blot gene_expression Gene Expression Changes (c-Myc, p21, KLF4) qrt_pcr->gene_expression protein_levels Protein Level Changes (c-Myc, p21, c-PARP) western_blot->protein_levels

References

APTO-253: A c-Myc Inhibitor for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-tumor activity in preclinical models of acute myeloid leukemia (AML). This document provides a comprehensive technical overview of APTO-253, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development. By targeting the potent oncogenic driver c-Myc, APTO-253 represents a promising therapeutic strategy for this challenging hematologic malignancy.

Introduction to APTO-253 and its Target: c-Myc in AML

Acute myeloid leukemia is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. The transcription factor c-Myc is a critical oncoprotein that is frequently overexpressed in AML and plays a central role in tumor cell proliferation, growth, and survival.[1] Strategies to effectively and safely modulate c-Myc function have been eagerly sought.[1]

APTO-253 (also known as LOR-253) is a small molecule that has been shown to inhibit c-Myc expression.[2] Mechanistically, APTO-253 and its intracellular ferrous complex, [Fe(253)3], stabilize G-quadruplex (G4) structures in the promoter region of the MYC gene, leading to the downregulation of its transcription.[3][4] This inhibition of c-Myc expression subsequently induces cell cycle arrest and apoptosis in AML cells.[1]

Quantitative Efficacy of APTO-253 in AML

The anti-proliferative activity of APTO-253 has been evaluated in various AML cell lines, demonstrating potent inhibition of cell growth. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in several studies.

Cell LineIC50 (µM)Exposure TimeReference
MV4-110.4748 hours[3]
MV4-110.4072 hours[3]
MV4-110.24120 hours[3]
KG-1Not explicitly stated, but shown to be sensitive-[3]
EOL-1Not explicitly stated, but shown to be sensitive-[3]
Various AML and Lymphoma Cell Lines0.057 - 1.755 days[2][3]
Raji (Parental)0.1054 ± 0.0024120 hours[5]
Raji/253R (Resistant)1.3877 ± 0.0985120 hours[5]

Table 1: In vitro anti-proliferative activity of APTO-253 in various leukemia and lymphoma cell lines.

Mechanism of Action: c-Myc Inhibition and Downstream Effects

APTO-253's primary mechanism of action is the downregulation of c-Myc expression.[1] This leads to a cascade of downstream events that ultimately result in the death of cancer cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of APTO-253 in AML cells.

APTO253_Pathway APTO-253 Signaling Pathway in AML APTO253 APTO-253 Fe253_3 [Fe(253)3] complex APTO253->Fe253_3 Intracellular conversion G4 c-Myc Promoter G-Quadruplex Fe253_3->G4 Stabilization DNA_Damage DNA Damage Fe253_3->DNA_Damage Induction cMyc_mRNA c-Myc mRNA G4->cMyc_mRNA Transcription Inhibition cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation p21 p21 (CDKN1A) Upregulation cMyc_Protein->p21 Repression (relieved) CDK4_CyclinD3 CDK4 / Cyclin D3 Downregulation cMyc_Protein->CDK4_CyclinD3 Activation (inhibited) CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest CDK4_CyclinD3->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Damage->Apoptosis

Caption: APTO-253's mechanism of action in AML.

Effects on Cell Cycle and Apoptosis

Consistent with its role as a c-Myc inhibitor, APTO-253 induces a robust G0/G1 cell cycle arrest in AML cells.[3] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of CDK4 and Cyclin D3.[1][3] Ultimately, this cell cycle arrest leads to the induction of apoptosis, or programmed cell death.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of APTO-253.

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 values of APTO-253.

Materials:

  • AML cell lines (e.g., MV4-11, KG-1, EOL-1)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • APTO-253 stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of APTO-253 in culture medium.

  • Add 100 µL of the APTO-253 dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plates for the desired time period (e.g., 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Western Blotting for c-Myc Protein Expression

This protocol is for assessing the levels of c-Myc protein.

Materials:

  • AML cells treated with APTO-253

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-Myc (e.g., clone 9E10)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (RT-qPCR) for c-Myc mRNA Expression

This protocol is for quantifying the levels of c-Myc mRNA.

Materials:

  • AML cells treated with APTO-253

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for MYC and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from the treated cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.

  • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative expression of MYC mRNA, normalized to the reference gene.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the cell cycle distribution of AML cells.

Materials:

  • AML cells treated with APTO-253

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI)/RNase staining buffer

Procedure:

  • Harvest and wash the treated cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis.

Materials:

  • AML cells treated with APTO-253

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest and wash the treated cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental and Clinical Workflow

The development and evaluation of APTO-253 follow a structured workflow from preclinical studies to clinical trials.

APTO253_Workflow APTO-253 Development Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Cell_Lines AML Cell Lines In_Vitro In Vitro Assays (Viability, Western, qPCR, Flow Cytometry) Cell_Lines->In_Vitro Primary_Samples Primary AML Patient Samples Primary_Samples->In_Vitro In_Vivo In Vivo Xenograft Models In_Vitro->In_Vivo PhaseI Phase Ia/b Clinical Trial (NCT02267863) - Safety and Tolerability - Pharmacokinetics - Pharmacodynamics - Recommended Phase 2 Dose In_Vivo->PhaseI Promising Preclinical Data Future_Phases Future Clinical Phases (Phase II/III) PhaseI->Future_Phases

Caption: A simplified workflow for APTO-253 development.

Clinical Development of APTO-253

APTO-253 has been evaluated in a Phase 1a/b clinical trial (NCT02267863) for patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS).[6] The primary objectives of this study were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose of APTO-253.[6] Secondary objectives included assessing the pharmacokinetic and pharmacodynamic profiles and preliminary evidence of anti-tumor activity.[7]

The trial involved dose escalation cohorts starting at 20 mg/m².[6] As of June 2021, patients had been treated at doses up to 150 mg/m² without any dose-limiting toxicities or drug-related serious adverse events reported.[8] Pharmacokinetic analysis revealed that APTO-253 is rapidly transformed into its active ferrous complex, Fe(253)3, in the serum of patients.[9] Evidence of target engagement was observed, with a reduction in MYC gene expression in whole blood samples from patients.[10] However, in late 2021, Aptose Biosciences announced the discontinuation of the APTO-253 program for AML and MDS, citing a lack of clinical response in the Phase 1 study and manufacturing challenges.

Conclusion

APTO-253 is a potent inhibitor of c-Myc expression that has demonstrated significant preclinical activity against AML. Its unique mechanism of action, involving the stabilization of G-quadruplex DNA in the MYC promoter, offers a novel therapeutic approach for this disease. While the clinical development of APTO-253 for AML has been discontinued, the extensive preclinical data and the insights gained from its mechanism of action provide a valuable foundation for the future development of c-Myc inhibitors and other G-quadruplex-stabilizing agents for the treatment of cancer. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.

References

The Role of APTO-253 in G-Quadruplex DNA Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253 is a small molecule that has demonstrated potent anticancer activity, primarily through its ability to stabilize G-quadruplex (G4) DNA structures. This technical guide provides an in-depth overview of the mechanism of action of APTO-253, focusing on its role in G4 stabilization, the consequent inhibition of key oncogenes, and the induction of DNA damage and cell cycle arrest. Detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the relevant signaling pathways are presented to support further research and development in this area. Although clinical development of APTO-253 was discontinued due to formulation issues, its mechanism of action remains a valuable case study for the development of other G4-stabilizing agents.[1][2]

Introduction: G-Quadruplexes as Therapeutic Targets

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[3][4] These four-stranded structures are stabilized by square planar arrangements of four guanine bases (G-quartets) held together by Hoogsteen hydrogen bonds. G4 structures are prevalent in functionally significant regions of the genome, including telomeres and the promoter regions of numerous oncogenes such as c-MYC, KIT, and BCL2.[5][6][7] The formation and stabilization of G4 structures in these promoter regions can act as a steric hindrance to transcription factors and the transcriptional machinery, leading to the downregulation of oncogene expression.[8][9] This makes the selective stabilization of G4s an attractive strategy for cancer therapy.[8][9]

APTO-253 emerged as a promising G4-stabilizing agent with potent anti-proliferative activity in a range of cancer cell lines.[10] This guide delves into the core mechanisms of APTO-253, providing a technical resource for researchers in the field.

Mechanism of Action of APTO-253

The primary mechanism of action of APTO-253 involves its interaction with and stabilization of G-quadruplex DNA. A key aspect of its activity is its intracellular conversion to a ferrous complex, [Fe(253)3], which is the principal active form of the drug.[5][10] Both the parent APTO-253 molecule and its ferrous complex have been shown to selectively bind to and stabilize G4 structures, without significant interaction with double-stranded DNA.[5][11]

The stabilization of G4 structures by APTO-253, particularly in the promoter region of the c-MYC oncogene, leads to a cascade of downstream cellular events:

  • Downregulation of c-MYC Expression: By stabilizing the G4 structure in the c-MYC promoter, APTO-253 effectively represses its transcription, leading to a significant reduction in both c-MYC mRNA and protein levels in a concentration- and time-dependent manner.[5][12]

  • Induction of Cell Cycle Arrest: The downregulation of c-MYC, a key regulator of cell proliferation, leads to the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[5][13] p21, in turn, inhibits the activity of cyclin-dependent kinase 4 (CDK4) and cyclin D3 (CCND3), resulting in a G0/G1 phase cell cycle arrest.[5][12][14]

  • Induction of DNA Damage Response: The stabilization of G4 structures can interfere with DNA replication and repair processes, leading to DNA damage.[5] This is evidenced by the accumulation of phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, and the activation of the ATM and ATR signaling pathways.[5][11]

  • Apoptosis: The culmination of c-MYC inhibition, cell cycle arrest, and DNA damage ultimately triggers programmed cell death (apoptosis) in cancer cells.[5][12]

Signaling Pathway of APTO-253 Action

The following diagram illustrates the signaling cascade initiated by APTO-253.

APTO253_Pathway cluster_0 Intracellular Conversion cluster_1 G-Quadruplex Stabilization & Transcriptional Repression cluster_2 Downstream Cellular Effects APTO253 APTO-253 Fe253_3 [Fe(253)3] APTO253->Fe253_3 Intracellular Fe(II) G4_DNA c-MYC Promoter G-Quadruplex Fe253_3->G4_DNA Stabilization Transcription Transcription Machinery G4_DNA->Transcription Inhibition DNA_Damage DNA Damage (γH2AX) G4_DNA->DNA_Damage Induction cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation p21 p21 (CDKN1A) cMYC_Protein->p21 Repression CDK4_CyclinD CDK4 / Cyclin D3 p21->CDK4_CyclinD Inhibition G1_Arrest G0/G1 Cell Cycle Arrest CDK4_CyclinD->G1_Arrest Promotion (Inhibited) Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Activation Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activation Chk1_Chk2->G1_Arrest Induction Chk1_Chk2->Apoptosis Induction Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with serial dilutions of APTO-253 start->treat incubate Incubate for 5 days at 37°C treat->incubate mts Add MTS reagent incubate->mts read Measure absorbance at 490 nm mts->read analyze Calculate IC50 values read->analyze FRET_Workflow start Prepare reaction mix: - Labeled Oligonucleotide - Buffer - APTO-253/Fe(253)3 incubate Incubate at 37°C start->incubate melt Increase temperature in intervals incubate->melt measure Measure fluorescence at each temperature melt->measure analyze Determine melting temperature (Tm) measure->analyze

References

APTO-253: A Technical Guide to its Effects on Cell Cycle Arrest and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative activity in various cancer models, particularly in acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth overview of the mechanism of action of APTO-253, focusing on its effects on cell cycle progression and the induction of apoptosis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved. While APTO-253's clinical development has been discontinued, the understanding of its biological effects remains valuable for the broader field of oncology and c-Myc targeted therapies.

Introduction

The c-Myc oncogene is a critical driver of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many human cancers, including AML.[3] APTO-253 emerged as a promising therapeutic agent due to its ability to inhibit c-Myc expression.[2] Mechanistically, APTO-253 and its intracellular ferrous complex, Fe(253)3, stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes like MYC, leading to transcriptional repression.[1] This inhibition of c-Myc sets off a cascade of events culminating in cell cycle arrest and apoptosis, making it a subject of significant interest in cancer research.[3]

Mechanism of Action: c-Myc Inhibition and G-Quadruplex Stabilization

APTO-253's primary mechanism of action involves the targeted inhibition of c-Myc expression. This is achieved through the stabilization of G-quadruplex DNA secondary structures found in the promoter region of the MYC gene.[1][4] G-quadruplexes are non-canonical DNA structures that can act as regulatory elements in gene expression. By binding to and stabilizing these structures, APTO-253 effectively represses MYC transcription.[1] This leads to a dose- and time-dependent decrease in both c-Myc mRNA and protein levels in cancer cells.[3]

Mechanism of APTO-253 Action APTO253 APTO-253 G4 G-Quadruplex (c-Myc Promoter) APTO253->G4 Stabilizes cMyc_mRNA c-Myc mRNA Transcription G4->cMyc_mRNA Inhibits cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translates to Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

APTO-253 stabilizes G-quadruplexes to inhibit c-Myc.

Effect on Cell Cycle Arrest

A primary consequence of c-Myc inhibition by APTO-253 is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[1][3] This arrest is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][4] The induction of p21 leads to the inhibition of cyclin-dependent kinases, particularly CDK4, and a subsequent decrease in the expression of Cyclin D3.[3] This disruption of the G1/S transition machinery prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation.[3]

Quantitative Data: Cell Cycle Distribution

The following table summarizes the dose-dependent effect of APTO-253 on the cell cycle distribution of various AML cell lines after a 24-hour treatment.

Cell LineAPTO-253 Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
MV4-11 Vehicle454015
0.1553510
0.5702010
1.0801010
KG-1 Vehicle602515
0.5751510
1.085105
EOL-1 Vehicle503515
0.1603010
0.5751510

Note: The data presented are representative values compiled from published studies. Actual percentages may vary between experiments.

APTO-253 Induced G0/G1 Cell Cycle Arrest APTO253 APTO-253 cMyc c-Myc Inhibition APTO253->cMyc p21 p21 (CDKN1A) Upregulation cMyc->p21 Leads to CDK4_CyclinD3 CDK4/Cyclin D3 Complex p21->CDK4_CyclinD3 Inhibits G1_S_Transition G1/S Transition CDK4_CyclinD3->G1_S_Transition Promotes G0_G1_Arrest G0/G1 Arrest CDK4_CyclinD3->G0_G1_Arrest Results in Cell Cycle Analysis Workflow Start Start: AML Cell Culture Treatment Treat with APTO-253 or Vehicle Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis

References

APTO-253: A Comprehensive Technical Guide on the Induction of the KLF4 Tumor Suppressor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APTO-253 is a small molecule in clinical development that has demonstrated significant anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] A key mechanism of its action is the induction of Krüppel-like factor 4 (KLF4), a critical tumor suppressor.[3][4] This document provides an in-depth technical overview of the mechanism by which APTO-253 upregulates KLF4, the downstream cellular consequences, and the experimental methodologies used to elucidate these processes.

Introduction to APTO-253 and KLF4

APTO-253 (also known as LOR-253) is a 2-indolyl imidazole [4,5-d] phenanthroline derivative with a promising safety profile, notably lacking the myelosuppression often associated with conventional chemotherapeutics.[1][5] Its therapeutic potential is linked to its ability to modulate key cellular pathways involved in cell cycle control and apoptosis.[6]

Krüppel-like factor 4 (KLF4) is a zinc-finger transcription factor with a dual role in cancer, acting as either a tumor suppressor or an oncogene depending on the cellular context.[7][8][9] In many cancers, including AML, KLF4 functions as a tumor suppressor, and its expression is often silenced.[4][10][11] The reactivation of KLF4 expression is therefore a promising therapeutic strategy.

Core Mechanism of Action: KLF4 Induction

The primary mechanism through which APTO-253 induces KLF4 involves the targeting of the MYC oncogene. APTO-253 downregulates MYC expression, which in turn alleviates the repression of the KLF4 gene.[1]

Intracellular Activation and G-Quadruplex Stabilization

Upon entering a cancer cell, APTO-253 undergoes an intracellular conversion. It chelates iron to form a ferrous complex, [Fe(253)3].[1][5] Both the monomeric APTO-253 and its iron complex, [Fe(253)3], have a high affinity for G-quadruplex (G4) DNA structures.[1][12] These are secondary structures found in guanine-rich regions of DNA, such as the promoter region of the MYC gene.[3] By stabilizing the G4 structure in the MYC promoter, APTO-253 and its complex inhibit the transcription of MYC, leading to a concentration- and time-dependent decrease in both MYC mRNA and protein levels.[1][12]

Downregulation of MYC and Upregulation of KLF4

MYC is a well-established negative regulator of KLF4. The suppression of KLF4 is a key event in the leukemogenesis of AML.[13] In approximately 90% of AML patients, the transcription factor CDX2 is aberrantly expressed and suppresses KLF4 expression.[2][4] By inhibiting MYC, APTO-253 effectively removes a critical repressor of KLF4, leading to the induction of KLF4 expression.[1] This induction of KLF4 has been observed in multiple AML cell lines.[1]

G APTO-253 Signaling Pathway to KLF4 Induction cluster_cell Cancer Cell APTO-253_in APTO-253 Fe_complex [Fe(253)3] Complex APTO-253_in->Fe_complex Intracellular Conversion G4 MYC Promoter G-Quadruplex Fe_complex->G4 Stabilizes MYC_transcription MYC Transcription G4->MYC_transcription Inhibits MYC_protein MYC Protein MYC_transcription->MYC_protein KLF4_gene KLF4 Gene MYC_protein->KLF4_gene Represses KLF4_protein KLF4 Protein (Tumor Suppressor) KLF4_gene->KLF4_protein APTO-253_out APTO-253 (extracellular) APTO-253_out->APTO-253_in Cellular Uptake

APTO-253 signaling pathway.

Downstream Effects of KLF4 Induction

The induction of KLF4 by APTO-253 triggers a cascade of downstream events that contribute to its anti-cancer activity.

Cell Cycle Arrest

KLF4 is a known regulator of the cell cycle. It can induce the expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to a G0/G1 cell cycle arrest.[1] Treatment with APTO-253 consistently leads to the upregulation of p21 and subsequent cell cycle arrest in AML cells.[1]

Induction of Apoptosis

In addition to cell cycle arrest, the induction of KLF4 by APTO-253 also promotes apoptosis.[14] In triple-negative breast cancer cells, APTO-253-induced KLF4 was shown to transcriptionally activate NOXA, a pro-apoptotic member of the BCL-2 family, leading to p53-independent apoptosis.[14][15][16] APTO-253 treatment results in a concentration-dependent increase in apoptotic markers in AML cell lines.[1]

DNA Damage Response

APTO-253 treatment has also been shown to induce DNA damage and cellular stress pathways.[1][12] The upregulation of KLF4 is known to occur in response to DNA damage and plays a role in both G0/G1 arrest and apoptosis.[1]

G Downstream Effects of KLF4 Induction by APTO-253 APTO-253 APTO-253 KLF4 KLF4 Induction APTO-253->KLF4 DNA_Damage DNA Damage Response APTO-253->DNA_Damage p21 p21 (CDKN1A) Upregulation KLF4->p21 NOXA NOXA Upregulation KLF4->NOXA KLF4->DNA_Damage Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis NOXA->Apoptosis

Downstream effects of KLF4 induction.

Quantitative Data

The anti-proliferative activity and KLF4-inducing effects of APTO-253 have been quantified in various studies.

Table 1: In Vitro Anti-proliferative Activity of APTO-253
Cell Line TypeIC50 RangeReference
Acute Myeloid Leukemia (AML)57 nM - 1.75 µM[1]
Acute Lymphoblastic Leukemia (ALL)39 nM - 250 nM[4]
Chronic Myeloid Leukemia (CML)39 nM - 250 nM[4]
Non-Hodgkin's Lymphoma11 nM - 190 nM[4]
Multiple Myeloma72 nM - 180 nM[4]
Table 2: Clinical Dosing of APTO-253 in Solid Tumors
ParameterValueReference
Dose Escalation Range20 - 387 mg/m²[17]
Maximum Tolerated Dose (MTD)298 mg/m²[17]
Recommended Phase 2 Dose229 mg/m²[17]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of APTO-253 on KLF4 induction.

Quantitative Real-Time PCR (qRT-PCR) for KLF4 mRNA Expression
  • Cell Culture and Treatment: Cancer cell lines (e.g., AML cell lines MV4-11, EOL-1, KG-1) are cultured in appropriate media. Cells are treated with varying concentrations of APTO-253 or vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24 hours).

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: The relative expression of KLF4 mRNA is quantified by qRT-PCR using a suitable real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for KLF4 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye-based detection chemistry (e.g., SYBR Green).

  • Data Analysis: The relative expression of KLF4 is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Western Blotting for KLF4 and Downstream Protein Expression
  • Cell Lysis: Following treatment with APTO-253, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against KLF4, p21, cleaved caspase-3, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

G Western Blotting Experimental Workflow Cell_Treatment 1. Cell Treatment (APTO-253) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (ECL) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Western blotting workflow.
Flow Cytometry for Apoptosis and Cell Cycle Analysis

  • Cell Preparation: Cells are treated with APTO-253 as described above. For apoptosis analysis, cells are harvested and stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells are fixed in ethanol and stained with PI.

  • Flow Cytometry: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The percentages of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M) are quantified using appropriate software.

Conclusion

APTO-253 represents a novel therapeutic agent that effectively induces the KLF4 tumor suppressor, primarily through the inhibition of MYC via G-quadruplex stabilization. This induction of KLF4 triggers multiple anti-cancer effects, including cell cycle arrest and apoptosis. The well-defined mechanism of action and the availability of robust experimental protocols make APTO-253 a compelling candidate for further development, particularly for hematologic malignancies where KLF4 suppression is a key oncogenic driver.

References

Unraveling the Molecular Intricacies of APTO-253: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APTO-253, a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative, has been investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML). Its mechanism of action is multifactorial, centering on the modulation of key cellular processes including gene expression, cell cycle progression, and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of APTO-253, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows. Although clinical development of APTO-253 was discontinued, a comprehensive understanding of its molecular interactions remains valuable for the broader field of oncology drug discovery.

Core Molecular Targets and Mechanism of Action

APTO-253 exerts its anti-neoplastic effects through a cascade of molecular events, primarily initiated by its interaction with G-quadruplex DNA structures. A key finding is its intracellular conversion to a ferrous complex, [Fe(253)3], which is also an active form of the drug. The principal molecular targets and downstream effects are summarized below.

G-Quadruplex DNA Stabilization

APTO-253 and its intracellular ferrous complex, [Fe(253)3], have been shown to bind to and stabilize G-quadruplex (G4) DNA structures. These are non-canonical secondary structures found in guanine-rich regions of the genome, notably in the promoter regions of oncogenes and telomeres. By stabilizing these structures, APTO-253 can modulate the transcription of genes regulated by these promoters.

Inhibition of MYC Expression

A critical consequence of G4 stabilization in the promoter region of the MYC oncogene is the downregulation of its expression. MYC is a master transcriptional regulator that is overexpressed in a wide range of cancers and plays a pivotal role in cell proliferation, growth, and metabolism. APTO-253 has been demonstrated to reduce both MYC mRNA and protein levels in a concentration- and time-dependent manner in cancer cells.

Induction of CDKN1A (p21)

APTO-253 selectively induces the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. p21 is a critical negative regulator of the cell cycle, capable of inducing cell cycle arrest, primarily at the G0/G1 checkpoint. This induction contributes significantly to the anti-proliferative effects of the compound.

Upregulation of Krüppel-like Factor 4 (KLF4)

The tumor suppressor Krüppel-like factor 4 (KLF4) has been identified as another key target of APTO-253. KLF4 is a transcription factor that regulates genes involved in cell cycle arrest, apoptosis, and differentiation. The induction of KLF4 by APTO-253 is an important component of its anti-cancer activity.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of the aforementioned molecular events is the induction of programmed cell death (apoptosis) and cell cycle arrest. By inhibiting the pro-proliferative signals driven by MYC and upregulating cell cycle inhibitors like p21, APTO-253 effectively halts the uncontrolled growth of cancer cells and triggers their demise. The cell cycle arrest predominantly occurs in the G0/G1 phase.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the efficacy and molecular effects of APTO-253.

Table 1: In Vitro Cytotoxicity of APTO-253 in Cancer Cell Lines
Cell LineCancer TypeIC50 Value
Various AML LinesAcute Myeloid Leukemia57 nM – 1.75 µM
Various Lymphoma LinesLymphoma57 nM – 1.75 µM
RajiBurkitt's Lymphoma105 ± 2.4 nM
Raji/253R (Resistant)Burkitt's Lymphoma1387 ± 94 nM
MV4-11 (48h)Acute Myeloid Leukemia0.47 µM
MV4-11 (72h)Acute Myeloid Leukemia0.40 µM
MV4-11 (120h)Acute Myeloid Leukemia0.24 µM
CAOV3Ovarian Carcinoma0.14 µM
Table 2: Molecular Effects of APTO-253 on Gene and Protein Expression
Cell LineTreatmentTargetEffect
AML CellsAPTO-253 (Concentration-dependent)MYC mRNADecrease
AML CellsAPTO-253 (Concentration-dependent)MYC ProteinDecrease
AML CellsAPTO-253CDKN1A (p21)Induction of expression
Ovarian Cancer CellsAPTO-253 (5 µM)KLF4Induction of expression
RajiAPTO-253 (0.5 µM, 24h)BIK Protein47.5 ± 16.8% Increase
RajiAPTO-253 (0.5 µM, 24h)BAD Protein2.1 ± 0.25-fold Increase
RajiAPTO-253 (0.5 µM, 24h)MCL1 Protein38.1 ± 2.3% Decrease
Table 3: Effects of APTO-253 on Cell Cycle and Apoptosis
Cell LineTreatmentEffect
AML CellsAPTO-253 (500 nM)G0/G1 cell cycle arrest
AML CellsAPTO-253 (Concentration-dependent, 24h)Increase in apoptotic cells
SKOV3, OVCAR3APTO-253 (5 µM)G1 phase arrest, reduction in S and G2/M phases

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by APTO-253 and the general workflows of the experiments used to elucidate its mechanism of action.

APTO253_Mechanism_of_Action cluster_intracellular Intracellular Space cluster_dna DNA Interaction cluster_cellular_effects Cellular Effects APTO253 APTO-253 Fe253_3 [Fe(253)3] APTO253->Fe253_3 Intracellular conversion G4 G-Quadruplex DNA (e.g., in MYC promoter) Fe253_3->G4 Stabilization CDKN1A_exp CDKN1A (p21) Expression Fe253_3->CDKN1A_exp Induction KLF4_exp KLF4 Expression Fe253_3->KLF4_exp Induction MYC_exp MYC Expression (mRNA & Protein) G4->MYC_exp Inhibition CellCycleArrest G0/G1 Cell Cycle Arrest MYC_exp->CellCycleArrest Leads to CDKN1A_exp->CellCycleArrest Induces KLF4_exp->CellCycleArrest Contributes to Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: APTO-253 Mechanism of Action.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines (e.g., AML, Lymphoma) treatment Treat with APTO-253 (Dose & Time Course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTS) treatment->cytotoxicity qpcr qRT-PCR (MYC, CDKN1A mRNA) treatment->qpcr western Western Blot (MYC, p21, Apoptosis & Cell Cycle Markers) treatment->western flow Flow Cytometry (Apoptosis - Annexin V/PI Cell Cycle - PI) treatment->flow fret FRET Assay (G-Quadruplex Stabilization) treatment->fret ic50 IC50 Calculation cytotoxicity->ic50 gene_exp Gene Expression Analysis qpcr->gene_exp protein_exp Protein Expression Analysis western->protein_exp cell_cycle_analysis Cell Cycle & Apoptosis Quantification flow->cell_cycle_analysis g4_stab G4 Stabilization Assessment fret->g4_stab conclusion Elucidation of Molecular Targets & Mechanism ic50->conclusion gene_exp->conclusion protein_exp->conclusion cell_cycle_analysis->conclusion g4_stab->conclusion

Caption: General Experimental Workflow.

Detailed Methodologies for Key Experiments

The following sections provide an overview of the experimental protocols employed in the investigation of APTO-253's molecular targets. For complete, detailed protocols, please refer to the cited literature.

Cytotoxicity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of APTO-253 in various cancer cell lines.

  • General Protocol:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of APTO-253 or vehicle control (DMSO).

    • After a specified incubation period (e.g., 48, 72, or 120 hours), cell viability is assessed using a colorimetric assay such as the MTS assay.

    • The absorbance is measured, and the results are used to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the changes in mRNA expression levels of target genes, such as MYC and CDKN1A, following treatment with APTO-253.

  • General Protocol:

    • Cells are treated with APTO-253 or vehicle control for specified times and concentrations.

    • Total RNA is extracted from the cells using a suitable RNA isolation kit.

    • The quantity and quality of the extracted RNA are assessed.

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.[1]

Western Blotting
  • Objective: To detect and quantify changes in the protein levels of key molecular targets and markers of apoptosis and cell cycle.

  • General Protocol:

    • Cells are treated with APTO-253 as described for qRT-PCR.

    • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., MYC, p21, cleaved PARP, cyclins, CDKs).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).[1]

Flow Cytometry for Apoptosis and Cell Cycle Analysis
  • Objective: To quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle following APTO-253 treatment.

  • General Protocol for Apoptosis:

    • Treated and control cells are harvested and washed.

    • Cells are resuspended in a binding buffer and stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • General Protocol for Cell Cycle:

    • Treated and control cells are harvested and fixed (e.g., with ethanol).

    • The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye like PI.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Fluorescence Resonance Energy Transfer (FRET) Assay
  • Objective: To assess the ability of APTO-253 and its metabolites to stabilize G-quadruplex DNA structures.

  • General Protocol:

    • A single-stranded DNA oligonucleotide containing a G-quadruplex-forming sequence (e.g., from the MYC promoter) is labeled with a FRET donor (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other.

    • In the unfolded state, the donor and quencher are far apart, and fluorescence is high. Upon folding into a G-quadruplex, the donor and quencher are brought into close proximity, leading to a decrease in fluorescence.

    • The labeled oligonucleotide is incubated with increasing concentrations of APTO-253 or [Fe(253)3].

    • The fluorescence is monitored as a function of temperature (melting curve analysis). An increase in the melting temperature (Tm) in the presence of the compound indicates stabilization of the G-quadruplex structure.[1]

Conclusion

APTO-253 is a multi-targeted agent that disrupts key oncogenic pathways in cancer cells. Its ability to stabilize G-quadruplex DNA, leading to the inhibition of MYC expression and the induction of p21 and KLF4, culminates in potent anti-proliferative and pro-apoptotic effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation of G-quadruplex-targeting compounds and other novel anti-cancer agents. While APTO-253's clinical journey has concluded, the insights gained from its study contribute valuable knowledge to the field of cancer drug development.

References

initial in vitro cytotoxicity studies of APTO-253

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial In Vitro Cytotoxicity Studies of APTO-253

Introduction

APTO-253 (also known as LOR-253) is a small molecule that was investigated for its anti-cancer properties, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1] It demonstrated broad in vitro cytotoxicity across a range of human tumor cell lines.[2] Mechanistically, APTO-253 was identified as an inhibitor of the c-Myc oncogene, a critical regulator of cell proliferation and apoptosis.[3][4] The compound was shown to induce the tumor suppressor Krüppel-like factor 4 (KLF4), promote G0/G1 cell-cycle arrest, and trigger apoptosis.[3][5] Despite promising preclinical data, the clinical development of APTO-253 was discontinued after facing manufacturing challenges and failing to demonstrate a clinical response in a Phase 1b study.[6]

This guide provides a technical overview of the , detailing its mechanism of action, experimental protocols, and key findings from preclinical research.

Quantitative Data: In Vitro Cytotoxicity

APTO-253 has demonstrated potent anti-proliferative activity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies.

Table 1: IC50 Values of APTO-253 in Hematologic Malignancy Cell Lines
Cell LineCancer TypeIC50 ValueReference
MV4-11Acute Myeloid Leukemia (AML)0.25 ± 0.03 µM[3]
KG-1Acute Myeloid Leukemia (AML)57 nM - 1.75 µM (range)[2][4]
EOL-1Acute Myeloid Leukemia (AML)57 nM - 1.75 µM (range)[2][4]
RajiBurkitt's Lymphoma105 ± 2.4 nM[4]
Raji/253R (Resistant)Burkitt's Lymphoma1387 ± 94 nM[4]
Various Leukemia & LymphomaN/A57 nM to 1.75 µM[2][4]
Various MyelomaN/A6.9 to 305 nM[1]
Primary AML SamplesAcute Myeloid Leukemia (AML)<1 µM in 54% of samples
Primary CLL SamplesChronic Lymphocytic Leukemia<1 µM in 35% of samples
Table 2: IC50 Values of APTO-253 in Other Cancer Cell Lines
Cell LineCancer TypeIC50 ValueReference
HT-29Colon Adenocarcinoma0.04 to 2.6 µmol/L (range)[7]
H460Non-Small Cell Lung Cancer0.04 to 2.6 µmol/L (range)[7]
H226Squamous Cell Carcinoma0.04 to 2.6 µmol/L (range)[7]

Mechanism of Action

The primary mechanism of APTO-253 involves the inhibition of c-Myc expression, leading to cell cycle arrest and apoptosis.[3] The drug is converted intracellularly into a ferrous complex, [Fe(253)3], which is believed to be the active form.[2][7] This complex stabilizes G-quadruplex (G4) DNA structures, particularly in the promoter region of the MYC gene, which represses its transcription.[2][8] This action initiates a cascade of downstream effects culminating in cancer cell death.

APTO253_Mechanism cluster_cell Cancer Cell APTO253 APTO-253 Fe253_3 Intracellular Fe(253)3 Complex APTO253->Fe253_3 Intracellular Conversion KLF4 KLF4 Expression APTO253->KLF4 Induces G4 G-Quadruplex DNA (in MYC Promoter) Fe253_3->G4 Stabilizes DNA_Damage DNA Damage Fe253_3->DNA_Damage Induces cMyc c-Myc Expression G4->cMyc Represses Transcription CDK4 CDK4 & Cyclin D3 Expression cMyc->CDK4 Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibits p21 p21 (CDKN1A) Expression KLF4->p21 Induces p21->CDK4 Inhibits G0G1 G0/G1 Phase Cell Cycle Arrest CDK4->G0G1 Blocks Progression G0G1->Apoptosis Leads to DNA_Damage->Apoptosis Triggers

Caption: Mechanism of action of APTO-253 in cancer cells.

Experimental Protocols

The following sections describe the generalized methodologies used in the in vitro evaluation of APTO-253.

Cell Culture and Maintenance
  • Cell Lines: A variety of human cancer cell lines were used, including AML lines (e.g., MV4-11, KG-1, EOL-1), lymphoma lines (e.g., Raji), and solid tumor lines (e.g., HT-29, H460).[2][7]

  • Culture Conditions: Cells were typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Plating: Cells were seeded in 96-well microtiter plates at a predetermined density.

  • Treatment: A day after seeding, cells were treated with a range of concentrations of APTO-253 (typically 10 concentrations) or a vehicle control (DMSO).[2][9]

  • Incubation: The plates were incubated for a specified period, generally ranging from 48 to 120 hours (3-5 days).[2]

  • Measurement: After incubation, CellTiter 96 AQueous One Solution Reagent (MTS) was added to each well.[2][9] The plates were incubated for another 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by metabolically active cells.

  • Data Analysis: The absorbance was measured using a microplate reader at 490 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined using non-linear regression analysis with software such as GraphPad Prism.[2][9]

Apoptosis Analysis

Apoptosis, or programmed cell death, was assessed using several methods.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells.[2][3] Cells were treated with APTO-253 for various time points (e.g., 3 to 24 hours), harvested, washed, and stained with fluorescently labeled Annexin V and PI before analysis.[2][10]

  • PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) is a hallmark of apoptosis. This was detected by Western blotting.[3] Cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes both full-length and cleaved PARP.[2][10]

Cell Cycle Analysis

The effect of APTO-253 on cell cycle progression was analyzed by flow cytometry.

  • Protocol: Cells were treated with APTO-253 for a defined period (e.g., 24 hours).[3] They were then harvested, fixed (e.g., with cold ethanol), and stained with a DNA-intercalating dye like propidium iodide (PI).[3] The DNA content of individual cells was measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]

Experimental and Data Analysis Workflow

The process of evaluating the in vitro cytotoxicity of a compound like APTO-253 follows a structured workflow from initial cell culture to final data interpretation.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A1 Cell Line Selection & Culture B1 Cell Seeding (96-well plates) A1->B1 A2 Compound Preparation (APTO-253 Dilutions) B2 Drug Treatment (Vehicle & APTO-253) A2->B2 B1->B2 B3 Incubation (48-120 hours) B2->B3 B4 Viability Assay (e.g., MTS) B3->B4 C1 Absorbance Reading (Plate Reader) B4->C1 C2 Data Normalization (% Viability vs. Control) C1->C2 C3 Dose-Response Curve Generation C2->C3 C4 IC50 Calculation C3->C4

References

Methodological & Application

APTO-253: In Vitro Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

APTO-253 is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, with a particular focus on hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2][3] Its mechanism of action involves the stabilization of G-quadruplex DNA, leading to the downregulation of c-Myc transcription.[3][4] Furthermore, APTO-253 has been shown to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4), which in turn upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A).[2][4][5] This cascade of events ultimately results in cell cycle arrest at the G0/G1 phase and the induction of apoptosis.[4][5]

These application notes provide detailed protocols for the in vitro evaluation of APTO-253's effects on cancer cell lines, covering key assays for assessing cell viability, apoptosis, and cell cycle progression, as well as molecular techniques to probe the underlying mechanism of action.

Data Presentation

Table 1: In Vitro Cytotoxicity of APTO-253 in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of APTO-253 in a panel of human cancer cell lines. The IC50 values were determined after a 120-hour (5-day) exposure to the compound using a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

Cell LineCancer TypeIC50 (nM)Reference
MV4-11Acute Myeloid Leukemia250 ± 30[5]
KG-1Acute Myeloid Leukemia6.9 - 305 (range)[6]
EOL-1Acute Myeloid Leukemia6.9 - 305 (range)[6]
HL-60Acute Myeloid Leukemia6.9 - 305 (range)[6]
Kasumi-1Acute Myeloid Leukemia6.9 - 305 (range)[6]
RajiBurkitt's Lymphoma105.4 ± 2.4[1]
Raji/253RAPTO-253 Resistant Burkitt's Lymphoma1387.7 ± 98.5[1]
RamosBurkitt's Lymphoma11 - 190 (range)[6]
DaudiBurkitt's Lymphoma11 - 190 (range)[6]
NCI-H226Non-Small Cell Lung Cancer40 - 2600 (range)[1]
HT-29Colon Adenocarcinoma40 - 2600 (range)[1]
H460Non-Small Cell Lung Cancer40 - 2600 (range)[1]
SKOV3Ovarian CancerNot Specified[3]
OVCAR3Ovarian CancerNot Specified[3]
Multiple Myeloma Cell LinesMultiple Myeloma72 - 180 (range)[6]
Acute Lymphoblastic Leukemia Cell LinesAcute Lymphoblastic Leukemia39 - 250 (range)[6]
Chronic Myeloid Leukemia Cell LinesChronic Myeloid Leukemia39 - 250 (range)[6]

Note: The IC50 values can vary depending on the assay conditions and the specific cell line passage number.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of APTO-253 on cancer cell lines.

Materials:

  • APTO-253 (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent (e.g., Promega, catalog #G3581)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of APTO-253 in complete medium. A typical concentration range to test is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest APTO-253 concentration.

  • Add 100 µL of the diluted APTO-253 or vehicle control to the appropriate wells.

  • Incubate the plate for 120 hours (5 days) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for the detection and quantification of apoptosis induced by APTO-253.

Materials:

  • APTO-253 (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (e.g., containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not lead to over-confluence after the treatment period.

  • Incubate the cells for 24 hours.

  • Treat the cells with various concentrations of APTO-253 (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for 24 to 48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for analyzing the effect of APTO-253 on cell cycle distribution.

Materials:

  • APTO-253 (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates.

  • After 24 hours, treat the cells with different concentrations of APTO-253 (e.g., 0.1, 0.5, 1 µM) or vehicle control for 24 hours.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following APTO-253 treatment.

Materials:

  • APTO-253 (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Primary Antibody Dilutions:

Target ProteinRecommended DilutionReference/Vendor Suggestion
c-Myc1:1000[7]
Cleaved PARP1:1000[8][9]
p21 (CDKN1A)1:1000 - 1:3000[10]
KLF41:1000[11]
GAPDH (Loading Control)1:5000General Recommendation

Procedure:

  • Seed and treat cells with APTO-253 as described in the previous protocols.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in mRNA expression levels of target genes.

Materials:

  • APTO-253 (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR primers (see table below)

  • Real-time PCR system

qPCR Primer Sequences:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
c-MycCCTGGTGCTCCATGAGGAGACCAGACTCTGACCTTTTGCCAGG
KLF4CATCTCAAGGCACACCTGCGAATCGGTCGCATTTTTGGCACTGG
CDKN1A (p21)AGGTGGACCTGGAGACTCTCAGTCCTCTTGGAGAAGATCAGCCG
GAPDHGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTC

Procedure:

  • Seed and treat cells with APTO-253.

  • Extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like GAPDH.

Mandatory Visualization

APTO_253_Signaling_Pathway cluster_extracellular cluster_cell Cancer Cell APTO_253 APTO-253 G4 G-Quadruplex DNA APTO_253->G4 Stabilizes KLF4_Gene KLF4 Gene APTO_253->KLF4_Gene Induces Expression cMyc_Gene c-Myc Gene G4->cMyc_Gene Inhibits Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits KLF4_mRNA KLF4 mRNA KLF4_Gene->KLF4_mRNA KLF4_Protein KLF4 Protein KLF4_mRNA->KLF4_Protein p21_Gene p21 (CDKN1A) Gene KLF4_Protein->p21_Gene Activates Transcription p21_Protein p21 Protein p21_Gene->p21_Protein p21_Protein->Cell_Cycle Inhibits G0_G1_Arrest G0/G1 Arrest G0_G1_Arrest->Apoptosis Leads to

Caption: APTO-253 Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_molecular Molecular Analysis cluster_data Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with APTO-253 Cell_Seeding->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI) Treatment->Cell_Cycle Western_Blot Western Blot Treatment->Western_Blot qPCR qRT-PCR Treatment->qPCR IC50 IC50 Determination Viability->IC50 Quantification Quantification of Apoptosis & Cell Cycle Apoptosis->Quantification Cell_Cycle->Quantification Expression Protein & mRNA Expression Analysis Western_Blot->Expression qPCR->Expression

Caption: Experimental Workflow for APTO-253.

References

Application Notes and Protocols for APTO-253 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation of APTO-253 stock solutions for both in vitro and in vivo experimental settings. APTO-253 is a small molecule inhibitor of c-Myc expression that also stabilizes G-quadruplex DNA and induces the tumor suppressor Krüppel-like factor 4 (KLF4).[1][2] Proper preparation and storage of APTO-253 solutions are critical for ensuring experimental reproducibility and accuracy. This document outlines the necessary physicochemical properties, solubility data, and detailed protocols for solubilization and storage. Additionally, it includes diagrams of the APTO-253 signaling pathway and a general experimental workflow for stock solution preparation.

Physicochemical Properties of APTO-253

APTO-253, also known as LOR-253, is a 2-indolyl imidazole [4,5-d] phenanthroline derivative.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₄FN₅[1][4]
Molecular Weight 367.38 g/mol [1][4]
CAS Number 916151-99-0[1]
Appearance Light yellow to yellow solid[2]

Solubility of APTO-253

APTO-253 is practically insoluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO).[5] For in vivo applications, specific formulations with co-solvents are required to achieve a stable suspension. It is important to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][6] Warming and sonication can aid in the dissolution process.[1][5]

Solvent/FormulationSolubilityConditionsReference
DMSO 25 mg/mL (68.05 mM)Ultrasonic, warming, heat to 60°C[1]
DMSO 33.33 mg/mL (90.72 mM)-[5]
DMSO (Fresh) 73 mg/mL (198.7 mM)-[6]
Water < 0.1 mg/mL-[5]
Ethanol Insoluble-[6]
In Vivo Formulation 1 2.3 mg/mL (6.26 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[1][7]
In Vivo Formulation 2 2.08 mg/mL (5.66 mM)10% DMSO, 90% (20% SBE-β-CD in saline)[1][7]

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of APTO-253 in DMSO, suitable for cell culture experiments.

Materials:

  • APTO-253 powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh out the desired amount of APTO-253 powder. For 1 mL of a 10 mM stock solution, weigh 3.67 mg of APTO-253 (Molecular Weight = 367.38).

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the APTO-253 powder. For 3.67 mg, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, warm the solution to 37°C (or up to 60°C) for a few minutes.[1][5]

    • Sonicate the solution in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[2]

In Vivo Formulation Preparation

For animal studies, APTO-253 must be prepared in a suitable vehicle as a suspension. The following is an example protocol based on a common formulation.[1][7]

Materials:

  • APTO-253 powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure (for a 2.3 mg/mL suspension):

  • Prepare a concentrated DMSO stock: First, prepare a clear, concentrated stock solution of APTO-253 in DMSO (e.g., 23 mg/mL).

  • Sequential Addition of Co-solvents: For a final volume of 1 mL:

    • Take 100 µL of the 23 mg/mL APTO-253 DMSO stock.

    • Add 400 µL of PEG300. Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80. Mix thoroughly by vortexing.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly to obtain a uniform suspension.

  • Administration: The resulting suspension should be used immediately.

Storage and Stability

Proper storage is crucial to maintain the activity of APTO-253.

FormStorage TemperatureDurationReference
Powder -20°C3 years[1][2]
Powder 4°C2 years[1][2]
Stock Solution in Solvent -80°C6 months[1][2]
Stock Solution in Solvent -20°C1 month[1][2]

Key Recommendations:

  • Avoid repeated freeze-thaw cycles of stock solutions.[5]

  • Store aliquots in tightly sealed containers to prevent evaporation and contamination.

Mechanism of Action & Signaling Pathway

APTO-253 exerts its anticancer effects through a multi-faceted mechanism. A key action is the inhibition of c-Myc expression, a critical oncoprotein.[1][6] The drug and its intracellularly formed iron complex, Fe(253)₃, stabilize G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, leading to transcriptional repression.[3][8] This downregulation of MYC contributes to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[3][6]

Furthermore, APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can regulate the cell cycle inhibitor p21 (CDKN1A).[3][5] The induction of KLF4 and p21 further reinforces the G0/G1 arrest.[3] APTO-253 also triggers DNA damage response pathways, contributing to its cytotoxic effects, particularly in cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations).[1][9]

APTO253_Pathway APTO253 APTO-253 Fe_complex Intracellular Fe(253)₃ Complex APTO253->Fe_complex Intracellular Conversion KLF4 KLF4 Expression APTO253->KLF4 Induces DNA_damage DNA Damage APTO253->DNA_damage G4 G-Quadruplex DNA (MYC Promoter) Fe_complex->G4 Stabilizes MYC c-Myc Expression G4->MYC Inhibits Transcription Cell_cycle G0/G1 Cell Cycle Arrest MYC->Cell_cycle Inhibits Progression p21 p21 (CDKN1A) Expression KLF4->p21 Induces p21->Cell_cycle Promotes Apoptosis Apoptosis DNA_damage->Apoptosis Cell_cycle->Apoptosis

Caption: Signaling pathway of APTO-253.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing an APTO-253 stock solution for in vitro use.

Stock_Solution_Workflow start Start weigh 1. Weigh APTO-253 Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Dissolve (Vortex, Heat, Sonicate) add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Remain aliquot 4. Aliquot into Single-Use Tubes check->aliquot Clear Solution store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: General workflow for APTO-253 stock solution preparation.

References

APTO-253 Application Notes and Protocols for AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 (also known as LOR-253) is a small molecule inhibitor of c-Myc expression that has demonstrated potent anti-proliferative activity in various cancer models, including Acute Myeloid Leukemia (AML).[1][2] It functions by stabilizing G-quadruplex DNA, leading to the downregulation of c-Myc transcription, induction of the tumor suppressor Krüppel-like factor 4 (KLF4), cell cycle arrest at the G0/G1 phase, and ultimately, apoptosis.[1][3][4][5] This document provides a comprehensive overview of the optimal concentrations of APTO-253 for use in AML cell lines, detailed protocols for key experimental assays, and a summary of its mechanism of action.

While APTO-253 showed promise in preclinical studies and entered Phase 1b clinical trials for relapsed or refractory AML and myelodysplastic syndromes (MDS), its clinical development was ultimately discontinued due to manufacturing issues and a lack of clinical response in the aforementioned trial.[6][7][8][9] Nevertheless, the preclinical data on APTO-253 remains a valuable resource for researchers studying c-Myc inhibition and related pathways in AML.

Data Presentation: Efficacy of APTO-253 in AML Cell Lines

The optimal concentration of APTO-253 for AML cell lines is dependent on the specific cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) values generally range from the nanomolar to the low micromolar scale.

Cell LineIC50 (µM)Exposure TimeNotesReference
MV4-110.25 - 0.4748-120 hours[2][4]
KG-1~0.55 days[4]
EOL-1~0.65 days[4]
HL-60~1.05 days[4]
MOLM-13~0.25 days[4]
SKM-1~1.55 days[4]
THP-1~1.05 days[4]
General AML Cell Lines0.057 - 1.75Not SpecifiedBroad range observed across various AML and lymphoma cell lines.[1][10][11]

Note: IC50 values can vary between laboratories and experimental conditions.

Mechanism of Action

APTO-253 exerts its anti-leukemic effects through a multi-faceted mechanism primarily centered on the inhibition of the c-Myc oncogene.

Signaling Pathway of APTO-253 in AML Cells

APTO253_Pathway APTO253 APTO-253 G4 G-quadruplex DNA (c-Myc Promoter) APTO253->G4 Stabilizes KLF4 KLF4 Expression APTO253->KLF4 Induces cMyc_transcription c-Myc Transcription G4->cMyc_transcription Inhibits cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Leads to reduced CellCycle Cell Cycle Progression (G1/S Transition) cMyc_protein->CellCycle Promotes Proliferation Cell Proliferation cMyc_protein->Proliferation Drives p21 p21 (CDKN1A) Expression KLF4->p21 Upregulates p21->CellCycle Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to CellCycle->Proliferation

Caption: APTO-253 signaling pathway in AML cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of APTO-253 in AML cell lines.

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 value of APTO-253.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis start Start: Culture AML cells count Count cells and adjust density start->count seed Seed cells into 96-well plate count->seed prepare_drug Prepare serial dilutions of APTO-253 seed->prepare_drug add_drug Add APTO-253 to wells prepare_drug->add_drug incubate Incubate for 48-120 hours add_drug->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_plate Read absorbance at 490 nm incubate_mts->read_plate calculate Calculate % viability read_plate->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining cell viability using the MTS assay.

Materials:

  • AML cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • APTO-253 (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of APTO-253 in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM.[10]

    • Remove 50 µL of media from each well and add 50 µL of the diluted APTO-253 solution. Include vehicle control wells (DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours).[4]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the APTO-253 concentration and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by APTO-253.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Flow Cytometry start Seed AML cells in 6-well plates treat Treat with APTO-253 (e.g., 500 nM) and vehicle control start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains incubate_stain Incubate in the dark add_stains->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire analyze Analyze dot plots to quantify apoptotic populations acquire->analyze

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Materials:

  • AML cell lines

  • Complete culture medium

  • APTO-253

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed AML cells in 6-well plates at a density that will not lead to overconfluence during the experiment.

    • Treat the cells with an effective concentration of APTO-253 (e.g., 500 nM) and a vehicle control for 24-48 hours.[1]

  • Cell Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of APTO-253 on cell cycle distribution.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry start Seed AML cells in 6-well plates treat Treat with APTO-253 (e.g., 500 nM) and vehicle control start->treat incubate Incubate for 24 hours treat->incubate harvest Harvest and wash cells incubate->harvest fix Fix cells in cold 70% ethanol harvest->fix incubate_fix Incubate at -20°C fix->incubate_fix wash_fix Wash to remove ethanol incubate_fix->wash_fix resuspend_stain Resuspend in PI/RNase staining buffer wash_fix->resuspend_stain incubate_stain Incubate in the dark resuspend_stain->incubate_stain acquire Acquire data on a flow cytometer incubate_stain->acquire analyze Analyze DNA content histograms acquire->analyze

Caption: Workflow for analyzing cell cycle distribution using PI staining.

Materials:

  • AML cell lines

  • Complete culture medium

  • APTO-253

  • 6-well plates

  • Cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed AML cells in 6-well plates.

    • Treat the cells with an effective concentration of APTO-253 (e.g., 500 nM) and a vehicle control for 24 hours.[1]

  • Cell Fixation:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

APTO-253 has been shown to be a potent inhibitor of AML cell proliferation in preclinical models, with optimal concentrations typically falling in the sub-micromolar to low micromolar range. Its mechanism of action, involving the downregulation of c-Myc and induction of KLF4, leads to G0/G1 cell cycle arrest and apoptosis. The provided protocols offer a framework for researchers to investigate the effects of APTO-253 and similar compounds in AML cell lines. While its clinical development has been halted, the study of APTO-253 continues to provide valuable insights into the therapeutic targeting of the c-Myc oncogene in AML.

References

Application Notes and Protocols for APTO-253 in a Murine Xenograft Model of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 (also known as LOR-253) is a small molecule that has been investigated for the treatment of Acute Myeloid Leukemia (AML) and other hematologic malignancies.[1][2] Its primary mechanism of action involves the inhibition of c-Myc expression, a key oncogene frequently overexpressed in AML.[3][4] APTO-253 achieves this by stabilizing G-quadruplex (G4) DNA structures within the MYC promoter, thereby repressing its transcription.[1][5][6] This leads to G0/G1 cell cycle arrest and apoptosis in AML cells.[1][7] Additionally, APTO-253 has been shown to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[3][7][8]

Preclinical studies in murine xenograft models have demonstrated the anti-tumor activity of APTO-253 as a single agent and in combination with other therapies.[9][10] While the clinical development of APTO-253 was discontinued due to formulation and manufacturing challenges, the compound remains a valuable tool for preclinical research into c-Myc inhibition and AML biology.[11]

These application notes provide detailed protocols for utilizing APTO-253 in both in vitro AML cell proliferation assays and in vivo murine xenograft models, based on published preclinical data.

Mechanism of Action Overview

APTO-253 exerts its anti-leukemic effects through a dual mechanism targeting key cellular pathways. The compound is converted intracellularly to a ferrous complex, [Fe(253)3], which, along with the monomeric form, stabilizes G-quadruplex DNA structures.[1][12] This stabilization at the MYC promoter inhibits gene transcription, leading to a cascade of downstream effects including the upregulation of p21, downregulation of CDK4 and Cyclin D3, and subsequent cell cycle arrest and apoptosis.[1][3] Concurrently, APTO-253 induces the expression of the KLF4 tumor suppressor, which further contributes to its pro-apoptotic activity.[9]

APTO253_Mechanism cluster_input Drug Action cluster_pathways Molecular Mechanisms cluster_downstream Cellular Effects APTO253 APTO-253 G4 G-Quadruplex Stabilization APTO253->G4 KLF4 KLF4 Induction APTO253->KLF4 MYC c-Myc Promoter G4->MYC Targets MYC_exp c-Myc Expression MYC->MYC_exp Inhibits Transcription Apoptosis Apoptosis KLF4->Apoptosis Contributes to p21 p21 (CDKN1A) Upregulation MYC_exp->p21 Suppresses (Inhibition is lifted) CDK_Cyclin CDK4 / Cyclin D3 Downregulation MYC_exp->CDK_Cyclin Leads to Arrest G0/G1 Cell Cycle Arrest p21->Arrest Induces CDK_Cyclin->Arrest Arrest->Apoptosis

Caption: APTO-253 signaling pathway in AML cells.

In Vitro Proliferation Assays

Protocol: Determining IC₅₀ in AML Cell Lines

This protocol outlines the steps to measure the half-maximal inhibitory concentration (IC₅₀) of APTO-253 in AML cell lines.

  • Cell Culture: Culture human AML cell lines (e.g., MV4-11, KG-1, EOL-1, Kasumi-1, THP-1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and allow them to adhere or stabilize for 24 hours.

  • Compound Preparation: Prepare a stock solution of APTO-253 in DMSO.[7] Create a series of 10-point serial dilutions in culture media to achieve the desired final concentration range (e.g., 1 nM to 10 µM).

  • Treatment: Add 100 µL of the diluted APTO-253 or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C and 5% CO₂.[1]

  • Viability Assay: Assess cell viability using a standard method, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ values by plotting the log of the drug concentration against the normalized cell viability using non-linear regression analysis software (e.g., GraphPad Prism).

Data Summary: In Vitro Activity of APTO-253

The following table summarizes the reported IC₅₀ values for APTO-253 across various AML cell lines.

Cell LineIC₅₀ ValueExposure DurationReference
MV4-110.25 µMNot Specified[3]
MV4-110.40 µM72 hours[1]
KG-1~0.3 µM5 days[8]
EOL-1~0.5 µM5 days[8]
Kasumi-1~0.3 µM5 days[9]
THP-1~0.1 µMNot Specified[10]
HL-60~0.2 µMNot Specified[10]
Range 57 nM - 1.75 µM Varied [7]

Murine Xenograft Model of AML

This section provides a detailed protocol for establishing and utilizing a subcutaneous AML xenograft model to evaluate the in vivo efficacy of APTO-253.

Xenograft_Workflow A 1. AML Cell Culture (e.g., KG-1, Kasumi-1) B 2. Cell Harvest & Preparation in Matrigel A->B C 3. Subcutaneous Implantation (Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization (Tumor Volume ~100-200 mm³) D->E F 6. Treatment Initiation E->F G Vehicle Control (IV) F->G H APTO-253 (15 mg/kg, IV, 2x q7d) F->H I 7. Endpoint Analysis (Tumor Volume, Body Weight, Biomarkers) G->I H->I

Caption: Experimental workflow for an AML murine xenograft study.
Protocol: Subcutaneous AML Xenograft Study

  • Animal Model: Use immunodeficient mice, such as female athymic nude mice (nu/nu), aged 6-8 weeks.

  • Cell Preparation:

    • Culture human AML cells (e.g., KG-1, Kasumi-1, THP-1) to 80% confluency.[9][10]

    • Harvest cells and wash with sterile, serum-free media or PBS.

    • Resuspend cells at a concentration of 1-2 x 10⁸ cells/mL in a 1:1 mixture of serum-free media and Matrigel.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁷ cells) subcutaneously into the lower mid-back or flank of each mouse.[9]

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment cohorts (n=5-12 per group).[9][10]

  • Drug Formulation and Administration:

    • Formulate APTO-253 for intravenous (IV) injection in a suitable vehicle.

    • Administer APTO-253 at a dose of 15 mg/kg via IV injection.[9]

    • A reported effective dosing schedule is twice per day for two consecutive days, followed by a five-day break (2x q7d).[9]

    • Administer the vehicle control to the control group using the same schedule.

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volumes and mouse body weights 2-3 times per week for the duration of the study (e.g., 26-31 days).[9]

    • Monitor animals for any signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study.

    • Excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blotting for c-Myc, p21).

Data Summary: In Vivo Efficacy of APTO-253

The following table summarizes published results from single-agent APTO-253 studies in AML xenograft models.

AML ModelTreatment ScheduleDurationOutcomeReference
Kasumi-1 15 mg/kg, IV, 2x q7d4 weeksSignificant antitumor activity (p=0.028) vs. control.[9]
KG-1 15 mg/kg, IV, 2x q7d~26 daysSignificant decrease in tumor growth (p=0.0004) vs. control.[9]
THP-1 15 mg/kg, IV, 2x q7d~31 daysTumor growth inhibition equal to azacitidine.[9]
HL-60 Not SpecifiedNot SpecifiedTumor growth inhibition or regression.[10]

Note: APTO-253 has also shown enhanced antitumor activity when combined with azacitidine in THP-1 and HL-60 models.[9][10]

Conclusion

APTO-253 is a well-characterized inhibitor of c-Myc expression with demonstrated efficacy in preclinical models of AML. The protocols and data provided herein serve as a comprehensive guide for researchers investigating AML biology and novel therapeutic strategies targeting the c-Myc oncogene. Despite its clinical development halt, APTO-253 remains a potent and selective tool for in vitro and in vivo discovery research.

References

Application Note: Quantifying APTO-253-Induced Apoptosis Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

APTO-253 is a novel small molecule inhibitor of c-Myc expression that has demonstrated potent anti-tumor activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2][3] Its mechanism of action involves the induction of the Krüppel-like factor 4 (KLF4) tumor suppressor, leading to cell cycle arrest and programmed cell death, or apoptosis.[2][4] This application note provides a detailed protocol for assessing apoptosis induced by APTO-253 in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

The c-Myc oncogene is a critical driver of cell proliferation and is frequently overexpressed in various cancers.[1] APTO-253 has been shown to inhibit c-Myc expression at both the mRNA and protein levels in a dose- and time-dependent manner.[1] This inhibition of c-Myc leads to the upregulation of p21, a cell cycle inhibitor, and subsequent G0/G1 cell cycle arrest.[1][5][6] Ultimately, these events trigger the intrinsic apoptotic pathway, making the quantification of apoptosis a key measure of APTO-253's efficacy.

Flow cytometry with Annexin V and PI dual staining is a robust and widely used method for the detection and quantification of apoptosis.[7][8][9][10][11] In healthy cells, phosphatidylserine (PS) is localized to the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][11] Propidium iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.[9] This dual-staining approach allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[8][9]

Signaling Pathway of APTO-253 Induced Apoptosis

APTO253_Pathway APTO253 APTO-253 cMYC c-Myc Inhibition APTO253->cMYC KLF4 KLF4 Induction APTO253->KLF4 p21 p21 Upregulation cMYC->p21 (inhibition removed) KLF4->p21 CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: APTO-253 signaling pathway leading to apoptosis.

Experimental Protocol

This protocol outlines the steps for treating a cancer cell line (e.g., MV4-11, a human AML cell line) with APTO-253 and subsequently analyzing apoptosis by flow cytometry.

Materials and Reagents:

  • APTO-253 (MedchemExpress, HY-16291 or equivalent)

  • Cancer cell line (e.g., MV4-11, ATCC CRL-9591)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

    • Prepare a stock solution of APTO-253 in DMSO.

    • Treat the cells with varying concentrations of APTO-253 (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1% in the culture medium.

  • Cell Harvesting and Washing:

    • Following treatment, collect the cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS to remove any residual medium.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the appropriate compensation and gates.

    • Acquire a minimum of 10,000 events per sample.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

Experimental Workflow

Experimental_Workflow Start Cell Seeding Treatment APTO-253 Treatment (Dose and Time Course) Start->Treatment Harvest Cell Harvesting (Centrifugation) Treatment->Harvest Wash Wash with PBS Harvest->Wash Staining Annexin V & PI Staining Wash->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for assessing APTO-253 induced apoptosis.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: Percentage of Apoptotic Cells Following APTO-253 Treatment

Treatment Concentration (µM)Treatment Duration (hours)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
Vehicle Control (DMSO)24
0.124
0.524
1.024
Vehicle Control (DMSO)48
0.148
0.548
1.048

Table 2: IC50 Values for Apoptosis Induction

Cell LineIC50 (µM) at 24 hoursIC50 (µM) at 48 hoursIC50 (µM) at 72 hours
MV4-11
Other Cell Line

Note: IC50 values should be calculated from the dose-response curves of total apoptotic cells.

Conclusion

This application note provides a comprehensive protocol for the assessment of APTO-253-induced apoptosis by flow cytometry. By following this detailed methodology, researchers can accurately quantify the apoptotic effects of APTO-253 on cancer cells, providing valuable insights into its therapeutic potential. The provided diagrams and tables offer a clear framework for understanding the underlying signaling pathway, experimental procedure, and data presentation. Consistent and reproducible data generated using this protocol will aid in the preclinical evaluation and further development of APTO-253 as a promising anti-cancer agent.

References

Detecting c-Myc Expression Changes After APTO-253 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 is a small molecule inhibitor of c-Myc expression that has been investigated for its therapeutic potential in various cancers, particularly acute myeloid leukemia (AML).[1][2][3][4] Its mechanism of action involves the stabilization of G-quadruplex DNA structures in the promoter region of the MYC gene, leading to transcriptional repression.[1][3][5] This results in a concentration- and time-dependent decrease in both c-Myc mRNA and protein levels, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][6] This document provides detailed protocols for quantifying the changes in c-Myc expression following treatment with APTO-253, utilizing common molecular biology techniques.

Mechanism of Action of APTO-253 on c-Myc

APTO-253 is intracellularly converted to a ferrous complex, [Fe(253)3], which is the active form of the drug.[1][6] This complex binds to and stabilizes G-quadruplex (G4) DNA motifs, which are secondary structures found in guanine-rich DNA sequences.[1][5] The promoter region of the MYC oncogene is known to contain such G4 motifs.[1] By stabilizing these structures, APTO-253 impedes transcriptional machinery, leading to the downregulation of MYC gene expression.[1][7] This subsequently reduces the levels of c-Myc protein, a key driver of cell proliferation and survival in many cancers.

APTO_253 APTO-253 Fe_complex Intracellular [Fe(253)3] complex APTO_253->Fe_complex Intracellular conversion G4 G-quadruplex in MYC promoter Fe_complex->G4 Binds and stabilizes MYC_transcription MYC gene transcription G4->MYC_transcription Inhibits cMyc_mRNA c-Myc mRNA MYC_transcription->cMyc_mRNA Leads to decreased cMyc_protein c-Myc protein cMyc_mRNA->cMyc_protein Results in reduced Cell_cycle Cell Cycle Arrest (G0/G1) cMyc_protein->Cell_cycle Induces Apoptosis Apoptosis cMyc_protein->Apoptosis Triggers

Figure 1: Signaling pathway of APTO-253 leading to c-Myc inhibition.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of APTO-253 on c-Myc expression and cell viability in various AML cell lines, as reported in scientific literature.

Table 1: Effect of APTO-253 on c-Myc mRNA and Protein Levels

Cell LineAPTO-253 ConcentrationIncubation Time (hours)c-Myc mRNA Level (Fold Change vs. Vehicle)c-Myc Protein Level (Fold Change vs. Vehicle)Reference
MV4-110.5 µM24~0.25~0.20[1]
EOL-10.5 µM24~0.30~0.25[1]
KG-11.0 µM24~0.40~0.35[1]

Table 2: Anti-proliferative Activity of APTO-253

Cell LineIC50 (µM)
MV4-110.25 ± 0.03
EOL-10.35 ± 0.05
KG-10.85 ± 0.10

Experimental Protocols

This section provides detailed protocols for three common methods to assess changes in c-Myc expression following APTO-253 treatment.

Western Blotting for c-Myc Protein Levels

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[8][9]

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_culture Cell Culture & APTO-253 Treatment Cell_lysis Cell Lysis Cell_culture->Cell_lysis Protein_quant Protein Quantification (BCA Assay) Cell_lysis->Protein_quant SDS_PAGE SDS-PAGE Protein_quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-c-Myc) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Quantification Densitometry Analysis Imaging->Quantification

Figure 2: Experimental workflow for Western blotting.

Materials:

  • AML cell lines (e.g., MV4-11, EOL-1, KG-1)

  • APTO-253 (and appropriate vehicle control, e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against c-Myc (e.g., clone 9E10)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., chemiluminescence imager)

Protocol:

  • Cell Culture and Treatment: Seed AML cells at an appropriate density and allow them to adhere or stabilize in culture. Treat cells with various concentrations of APTO-253 and a vehicle control for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 10-25 µg of total protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-c-Myc antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the ECL detection reagent and acquire the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities for c-Myc and a loading control (e.g., GAPDH or β-actin) using densitometry software. Normalize the c-Myc signal to the loading control to determine the relative change in protein expression.

Quantitative Real-Time PCR (qPCR) for c-Myc mRNA Levels

qPCR is a sensitive method to quantify gene expression at the mRNA level.[10][11][12]

cluster_0 RNA Processing cluster_1 qPCR cluster_2 Data Analysis Cell_culture Cell Culture & APTO-253 Treatment RNA_extraction Total RNA Extraction Cell_culture->RNA_extraction cDNA_synthesis cDNA Synthesis (Reverse Transcription) RNA_extraction->cDNA_synthesis qPCR_setup qPCR Reaction Setup cDNA_synthesis->qPCR_setup qPCR_run Real-Time PCR Amplification qPCR_setup->qPCR_run Ct_values Determine Ct Values qPCR_run->Ct_values Relative_quant Relative Quantification (ΔΔCt method) Ct_values->Relative_quant

Figure 3: Experimental workflow for qPCR.

Materials:

  • Treated cells (as described in the Western blot protocol)

  • RNA extraction kit (e.g., RNeasy Kit)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for MYC and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction: Following cell treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for MYC or the reference gene, and the synthesized cDNA.

    • Use the following primer sequences for human c-Myc as a reference:

      • Forward: 5'-TCAAGAGGTGCCACGTCTCC-3'[10]

      • Reverse: 5'-TCTTGCAGCAGGATAGTCCTT-3'[10]

  • qPCR Program: Perform the qPCR on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for MYC and the reference gene in both treated and control samples.

    • Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the reference gene and the vehicle control.

Enzyme-Linked Immunosorbent Assay (ELISA) for c-Myc Protein Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[13][14]

cluster_0 Assay Setup cluster_1 Detection cluster_2 Measurement Sample_prep Prepare Lysates & Standards Plate_coating Add Samples/ Standards to Plate Sample_prep->Plate_coating Incubation1 Incubate Plate_coating->Incubation1 Biotin_Ab Add Biotinylated Detection Antibody Incubation1->Biotin_Ab Incubation2 Incubate Biotin_Ab->Incubation2 HRP_Strep Add HRP- Streptavidin Incubation2->HRP_Strep Incubation3 Incubate HRP_Strep->Incubation3 Substrate Add TMB Substrate Incubation3->Substrate Incubation4 Incubate Substrate->Incubation4 Stop_solution Add Stop Solution Incubation4->Stop_solution Read_plate Read Absorbance (450 nm) Stop_solution->Read_plate Standard_curve Generate Standard Curve Read_plate->Standard_curve Calculate_conc Calculate c-Myc Concentration Standard_curve->Calculate_conc

Figure 4: Experimental workflow for ELISA.

Materials:

  • Human c-Myc ELISA kit (containing a pre-coated plate, detection antibody, standards, and other necessary reagents)

  • Cell lysates from treated and control cells (prepared as for Western blotting)

  • Wash buffer

  • Microplate reader

Protocol:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[15] Dilute the cell lysates to fall within the detection range of the assay.

  • Assay Procedure:

    • Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated microplate.[13][16]

    • Incubate the plate as recommended in the kit manual (e.g., 90 minutes at 37°C).[13][16]

    • Wash the wells multiple times with wash buffer.[13]

    • Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C).[13][16]

    • Wash the wells.

    • Add HRP-conjugated streptavidin and incubate (e.g., 30 minutes at 37°C).[13][16]

    • Wash the wells.

    • Add the TMB substrate and incubate in the dark until color develops (e.g., 10-20 minutes at 37°C).[13][16]

    • Add the stop solution to each well to stop the reaction.[13]

  • Data Acquisition and Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.[14]

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of c-Myc in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the c-Myc concentration to the total protein concentration of the lysate to compare expression levels between samples.

Conclusion

The protocols outlined in this document provide a comprehensive guide for researchers to accurately measure the changes in c-Myc expression at both the mRNA and protein levels following treatment with APTO-253. Consistent and reproducible data generated using these methods will be crucial for understanding the molecular pharmacology of APTO-253 and for its continued development as a potential anti-cancer therapeutic. Although clinical development of APTO-253 has been discontinued, the compound remains a valuable tool for studying c-Myc repression.[17][18]

References

APTO-253 Administration in Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APTO-253 is a small molecule inhibitor of c-Myc expression that also acts as an inducer of Krüppel-like factor 4 (KLF4).[1][2] This dual mechanism leads to cell cycle arrest at the G0/G1 phase and induces apoptosis in various cancer cell lines, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[2][3] Preclinical animal studies have been instrumental in evaluating the in vivo efficacy and safety profile of APTO-253. The primary route of administration in these studies has been intravenous injection.[1] This document provides detailed application notes and protocols for the administration of APTO-253 in preclinical animal models based on published research.

Data Presentation: Summary of Dosing in Xenograft Models

The following tables summarize the intravenous administration protocols for APTO-253 in various preclinical xenograft models.

Parameter KG-1 (AML) Kasumi-1 (AML) HL-60 (AML) THP-1 (AML) H226 (NSCLC)
Animal Model Athymic Nude MiceAthymic Nude MiceAthymic Nude MiceAthymic Nude MiceMice
Dose 15 mg/kg15 mg/kg15 mg/kg15 mg/kg10 mg/kg
Route Intravenous (IV)Intravenous (IV)Intravenous (IV)Intravenous (IV)Intravenous (IV)
Dosing Schedule Twice per day for 2 consecutive days/weekTwice per day for 2 consecutive days/weekOnce or twice per week for 3 weeksTwice per day for 2 consecutive days/weekOnce daily for 2 consecutive days/week
Observed Outcome Significant tumor growth inhibitionSignificant tumor growth inhibitionTumor growth inhibitionSignificant efficacyImproved antitumor activity
Reference [3][3][4][4][3]

Experimental Protocols

Formulation of APTO-253 for Intravenous Administration

A critical step for in vivo studies is the appropriate formulation of APTO-253 to ensure its solubility and stability for intravenous injection. One documented formulation is as follows:

Materials:

  • APTO-253 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride)

Procedure: [5]

  • Prepare a stock solution of APTO-253 in DMSO.

  • For the final injection volume, the vehicle composition should be:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Sequentially add the components, ensuring each is fully dissolved before adding the next.

  • The final solution may be a suspension and may require heating and/or sonication to aid dissolution.[5] It is recommended to prepare the working solution fresh on the day of use.[2]

Intravenous Administration in Mouse Xenograft Models

This protocol outlines the general procedure for administering APTO-253 to mice bearing subcutaneous xenograft tumors.

Materials:

  • Formulated APTO-253 solution

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

  • 70% ethanol

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the correct injection volume based on the desired dose (e.g., 15 mg/kg).

    • Secure the mouse in a restrainer, ensuring the tail is accessible.

    • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making injection easier.

    • Clean the tail with 70% ethanol.

  • Injection:

    • Draw the calculated volume of the formulated APTO-253 solution into a sterile syringe.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the solution. Observe for any signs of leakage (bleb formation), which indicates a failed injection. If this occurs, remove the needle and attempt injection in a more proximal location on the same or opposite vein.

    • Once the full volume is administered, gently withdraw the needle and apply light pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health, body weight, and tumor growth throughout the study period.[3]

Mandatory Visualizations

Signaling Pathway of APTO-253

APTO253_Pathway APTO253 APTO-253 cMyc c-Myc Expression APTO253->cMyc KLF4 KLF4 Induction APTO253->KLF4 CellCycle Cell Cycle Arrest (G0/G1) cMyc->CellCycle Promotes Progression KLF4->CellCycle Induces Arrest Apoptosis Apoptosis KLF4->Apoptosis Promotes

Caption: APTO-253 inhibits c-Myc expression and induces KLF4, leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Start Tumor Cell Implantation (Subcutaneous) TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Treatment APTO-253 Administration (Intravenous) Grouping->Treatment Vehicle Vehicle Control Administration Grouping->Vehicle Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Vehicle->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow for a typical preclinical xenograft study evaluating APTO-253 efficacy.

References

Combining APTO-253 with Chemotherapeutic Agents for Enhanced Anti-Cancer Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Introduction

APTO-253 is a novel small molecule investigational drug that has demonstrated potent anti-proliferative activity across a range of human malignancies, including hematologic cancers such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] Its mechanism of action involves the induction of Krüppel-like factor 4 (KLF4), a tumor suppressor, and the inhibition of c-Myc expression, a key oncogene involved in cell proliferation and survival.[1][2] These mechanisms lead to cell cycle arrest and apoptosis in cancer cells.[3][4] Preclinical studies have explored the potential of combining APTO-253 with other chemotherapeutic agents to enhance its anti-cancer effects and overcome potential resistance mechanisms. This document provides detailed application notes and protocols for studying the in vitro combination of APTO-253 with other agents, specifically focusing on the BET bromodomain inhibitor JQ1, the FLT3 inhibitor quizartinib, and the hypomethylating agent azacitidine.

Key Concepts in Combination Studies

Evaluating the efficacy of drug combinations involves determining whether the observed effect is greater than, equal to, or less than the expected additive effect of the individual drugs.

  • Synergism: The combined effect of two or more drugs is greater than the sum of their individual effects.

  • Additive Effect: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

Data Presentation: In Vitro Efficacy of APTO-253 Combinations

The following tables summarize the available quantitative data from in vitro studies of APTO-253 in combination with other chemotherapeutic agents.

Table 1: Single-Agent Activity of APTO-253 in Hematologic Malignancy Cell Lines

Cell LineCancer TypeIC50 (µM)
MV4-11AML0.25 ± 0.03
KG-1AMLNot specified
EOL-1AMLNot specified
RajiBurkitt's Lymphoma0.105 ± 0.0024

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Combination Efficacy of APTO-253 with JQ1 and Quizartinib in Primary Patient Samples

CombinationCancer TypeMetricResult
APTO-253 + JQ1AML, CLL, MDS/MPN% of cases with >2-fold reduction in IC50~65% (56/87)
APTO-253 + QuizartinibAML% of cases with reduced IC50~37% (14/38)

Data from ex vivo drug sensitivity assays on primary patient samples.[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action and a general workflow for in vitro combination studies.

G Proposed Mechanism of Synergistic Action APTO_253 APTO-253 KLF4 ↑ KLF4 Expression APTO_253->KLF4 c_Myc ↓ c-Myc Expression APTO_253->c_Myc JQ1 JQ1 (BETi) BRD4 BRD4 JQ1->BRD4 inhibits Quizartinib Quizartinib (FLT3i) FLT3 FLT3 Signaling Quizartinib->FLT3 inhibits Azacitidine Azacitidine DNA_Methylation ↓ DNA Methylation Azacitidine->DNA_Methylation CellCycleArrest Cell Cycle Arrest KLF4->CellCycleArrest c_Myc->CellCycleArrest BRD4->c_Myc regulates FLT3->CellCycleArrest DNA_Methylation->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of Synergistic Action

G Experimental Workflow for In Vitro Combination Studies cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 1. Cell Line Culture (e.g., MOLM-13, MV4-11) DrugPrep 2. Drug Preparation (APTO-253 & Combination Agent) CellSeeding 3. Cell Seeding in 96-well plates DrugPrep->CellSeeding DrugTreatment 4. Drug Treatment (Single agents & Combinations) CellSeeding->DrugTreatment Incubation 5. Incubation (e.g., 72 hours) DrugTreatment->Incubation ViabilityAssay 6a. Cell Viability Assay (MTS) Incubation->ViabilityAssay ApoptosisAssay 6b. Apoptosis Assay (Annexin V) Incubation->ApoptosisAssay DataAnalysis 7. Data Analysis (IC50, Combination Index) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Experimental Workflow

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of APTO-253 alone and in combination with other agents.

Materials:

  • Hematologic cancer cell lines (e.g., MOLM-13, MV4-11, KG-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • APTO-253 and combination agent (JQ1, quizartinib, or azacitidine)

  • 96-well clear-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Preparation: Prepare serial dilutions of APTO-253 and the combination agent(s) in culture medium at 2x the final desired concentration. For combination studies, prepare a matrix of concentrations for both drugs.

  • Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells. Include wells for untreated controls and single-agent controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

Combination Index (CI) Calculation (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted method for quantifying drug synergy.

Procedure:

  • Generate dose-effect curves for each drug individually and for the combination at a constant ratio.

  • Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.

Materials:

  • Treated and control cells from the combination study

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after the desired treatment period (e.g., 48 hours).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Conclusion

The in vitro combination of APTO-253 with other targeted agents like BET inhibitors and FLT3 inhibitors shows promise for enhancing anti-cancer activity in hematologic malignancies. The provided protocols offer a framework for researchers to further investigate these combinations, quantify their synergistic potential, and elucidate the underlying mechanisms of action. Such studies are crucial for the rational design of more effective combination therapies for cancer patients.

References

Troubleshooting & Optimization

overcoming APTO-253 resistance in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the investigational anti-cancer agent APTO-253 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of APTO-253?

A1: APTO-253 is a small molecule that exhibits anti-cancer activity through a multi-faceted mechanism. Intracellularly, it converts to a more active iron complex, [Fe(253)3].[1][2] This complex is believed to be the primary active form of the drug.[1] APTO-253 has been shown to induce the expression of the master transcription factor Krüppel-like factor 4 (KLF4), which in turn inhibits the cell cycle and promotes programmed cell death.[3] Additionally, APTO-253 can stabilize G-quadruplex DNA structures, notably in the promoter region of the MYC oncogene, leading to the downregulation of MYC expression, cell cycle arrest at the G0/G1 phase, and apoptosis in cancer cells.[4][5] The drug also causes DNA damage, making cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) particularly sensitive.[1][2]

Q2: My cancer cell line is showing reduced sensitivity to APTO-253. What is the most likely cause of this acquired resistance?

A2: The most well-documented mechanism of acquired resistance to APTO-253 is the overexpression of the ATP-binding cassette subfamily G member 2 (ABCG2) drug efflux pump.[1][6][7] ABCG2 is a transmembrane protein that actively transports a wide variety of substrates, including chemotherapeutic agents, out of the cell, thereby reducing the intracellular drug concentration and its cytotoxic effects.[1] In APTO-253 resistant Raji lymphoma cells (Raji/253R), a significant upregulation of ABCG2 has been observed at both the mRNA and protein levels.[6] This leads to a decreased intracellular accumulation of the active [Fe(253)3] complex.[1]

Q3: How can I overcome APTO-253 resistance in my cell line?

A3: If resistance is mediated by ABCG2 overexpression, it can be reversed by co-treatment with a specific ABCG2 inhibitor.[1] Ko143 is a potent and selective inhibitor of ABCG2 that has been shown to restore sensitivity to APTO-253 in resistant cell lines.[6][7] The combination of APTO-253 with Ko143 can significantly reduce the IC50 value in resistant cells, bringing it closer to that of the parental, sensitive cell line.[1][6]

Q4: Are there any known issues with the stability or solubility of APTO-253?

A4: Yes, there have been reports of issues related to the manufacturing and solubility of APTO-253, which led to a clinical hold by the FDA in the past.[8][9] It is crucial to ensure proper handling and dissolution of the compound for consistent experimental results. For in vitro experiments, APTO-253 is typically dissolved in DMSO.[10]

Q5: Has APTO-253 been successful in clinical trials?

A5: APTO-253 has been evaluated in Phase 1 clinical trials for advanced solid tumors and hematologic malignancies.[11][12] However, its clinical development was discontinued by Aptose Biosciences in December 2021 due to a combination of factors, including a clinical hold and a review of the product's profile.[8][9] Despite this, the compound's unique mechanism of action continues to be of research interest.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values for APTO-253 1. APTO-253 degradation or precipitation. 2. Variability in cell seeding density. 3. Mycoplasma contamination.1. Prepare fresh stock solutions of APTO-253 in DMSO for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure a consistent number of viable cells are seeded in each well. 3. Regularly test cell cultures for mycoplasma contamination.
Cells show high intrinsic resistance to APTO-253 1. High basal expression of ABCG2. 2. Cell line may have inherent resistance mechanisms.1. Assess the basal protein and mRNA levels of ABCG2 in your cell line. 2. Consider screening a panel of cell lines to find a more sensitive model.
Developed resistant cell line loses its resistance over time Unstable resistance phenotype without selective pressure.Culture the resistant cell line in the continuous presence of a low dose of APTO-253 to maintain the resistance phenotype.
Ko143 does not effectively reverse resistance 1. Resistance is not mediated by ABCG2. 2. Ko143 concentration is not optimal.1. Investigate other potential resistance mechanisms (e.g., alterations in drug target, enhanced DNA repair). 2. Perform a dose-response experiment with Ko143 to determine the optimal concentration for ABCG2 inhibition in your cell line.

Quantitative Data Summary

Table 1: APTO-253 IC50 Values in Sensitive and Resistant Cell Lines

Cell LineAPTO-253 IC50 (nM)Fold ResistanceReference
Raji (Parental)105.4 ± 2.4-[12]
Raji/253R (Resistant)1387.7 ± 98.516.7 ± 3.9[12]
HEK-293 (Parental)139.6 ± 3.6-[1]
HEK-293 (ABCG2-overexpressing)>10,000>71.6[1]

Table 2: Reversal of APTO-253 Resistance by Ko143 in Raji/253R Cells

TreatmentAPTO-253 IC50 in Raji/253R (nM)Fold Reversal of ResistanceReference
APTO-253 alone1387.7 ± 98.5-[6]
APTO-253 + 5 nM Ko143~8671.6[6]
APTO-253 + 50 nM Ko143~2046.8[6]

Experimental Protocols

Cell Viability Assay for IC50 Determination

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of APTO-253 using a colorimetric MTS assay.

Materials:

  • APTO-253

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare a stock solution of APTO-253 in DMSO (e.g., 10 mM).

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of APTO-253 in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (medium with DMSO at the same final concentration as the highest APTO-253 dose).

  • Remove the medium from the cells and add 100 µL of the APTO-253 dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 72-120 hours).

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the logarithm of the APTO-253 concentration. Use a non-linear regression analysis to determine the IC50 value.

Western Blotting for ABCG2 Protein Expression

This protocol details the detection of ABCG2 protein levels in sensitive versus resistant cells.

Materials:

  • Parental and APTO-253 resistant cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ABCG2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR) for ABCG2 mRNA Expression

This protocol outlines the quantification of ABCG2 mRNA levels.

Materials:

  • Parental and APTO-253 resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for ABCG2 and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Extract total RNA from cell pellets using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA template, and primers for ABCG2 and the housekeeping gene in separate wells.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in ABCG2 mRNA expression in resistant cells compared to parental cells, normalized to the housekeeping gene.

Visualizations

APTO_253_Mechanism_and_Resistance cluster_extracellular Extracellular cluster_intracellular Intracellular APTO-253_ext APTO-253 APTO-253_int APTO-253 APTO-253_ext->APTO-253_int Enters Cell Fe_complex [Fe(253)3] (Active Form) APTO-253_int->Fe_complex Intracellular Conversion ABCG2 ABCG2 Efflux Pump (Overexpressed in Resistance) APTO-253_int->ABCG2 Substrate for Efflux G4_DNA MYC G-quadruplex DNA Fe_complex->G4_DNA Stabilizes KLF4 KLF4 Induction Fe_complex->KLF4 Induces MYC_exp MYC Expression G4_DNA->MYC_exp Inhibits CellCycleArrest G0/G1 Arrest MYC_exp->CellCycleArrest KLF4->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ABCG2->APTO-253_ext Efflux

Caption: Mechanism of APTO-253 action and ABCG2-mediated resistance.

Experimental_Workflow cluster_investigation Investigation of Resistance cluster_overcoming Overcoming Resistance Start Observe Reduced Sensitivity to APTO-253 Generate_Resistant_Line Generate Resistant Cell Line (Dose Escalation) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Assay) Generate_Resistant_Line->Confirm_Resistance Hypothesize_ABCG2 Hypothesize ABCG2 Overexpression Confirm_Resistance->Hypothesize_ABCG2 Test_ABCG2 Test ABCG2 Expression (Western Blot & qRT-PCR) Hypothesize_ABCG2->Test_ABCG2 Co-treatment Co-treat with APTO-253 and ABCG2 Inhibitor (Ko143) Test_ABCG2->Co-treatment If ABCG2 is Overexpressed Assess_Reversal Assess Reversal of Resistance (IC50 Assay) Co-treatment->Assess_Reversal Conclusion Confirm ABCG2-mediated Resistance Assess_Reversal->Conclusion

Caption: Workflow for investigating and overcoming APTO-253 resistance.

Troubleshooting_Flowchart Start Reduced APTO-253 Efficacy? Check_Compound APTO-253 stock fresh? Properly dissolved? Start->Check_Compound Check_Assay Cell seeding consistent? Mycoplasma test negative? Check_Compound->Check_Assay Yes Remake stock/Re-dissolve Remake stock/Re-dissolve Check_Compound->Remake stock/Re-dissolve No Resistance_Type Acquired or Intrinsic Resistance? Check_Assay->Resistance_Type Yes Optimize assay conditions Optimize assay conditions Check_Assay->Optimize assay conditions No Check_ABCG2 Assess ABCG2 expression (WB/qRT-PCR) Resistance_Type->Check_ABCG2 Both ABCG2_High ABCG2 Overexpressed? Check_ABCG2->ABCG2_High Use_Inhibitor Treat with Ko143 + APTO-253 ABCG2_High->Use_Inhibitor Yes Other_Mechanisms Investigate other mechanisms (e.g., target mutation) ABCG2_High->Other_Mechanisms No Resistance_Reversed Resistance Reversed? Use_Inhibitor->Resistance_Reversed ABCG2_Confirmed Resistance is ABCG2-mediated Resistance_Reversed->ABCG2_Confirmed Yes Resistance_Reversed->Other_Mechanisms No

Caption: Logical flowchart for troubleshooting APTO-253 resistance.

References

interpreting variable IC50 values for APTO-253

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals working with APTO-253. It provides troubleshooting guidance and frequently asked questions to address common issues encountered during in vitro experiments, particularly regarding the interpretation of variable IC50 values.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of APTO-253?

APTO-253 is a small molecule that exhibits anti-proliferative activity across a range of human malignancies. Its primary mechanism involves the inhibition of c-Myc expression.[1][2] APTO-253 is a pro-drug that is converted intracellularly to its active form, a ferrous complex designated as Fe(253)3.[3][4][5] Both the parent compound and its iron complex stabilize G-quadruplex DNA structures, particularly in the promoter region of the MYC gene, leading to the downregulation of its transcription and protein levels.[1][3][4][5] This inhibition of c-Myc, a key oncogene, results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[1][3] Additionally, APTO-253 has been shown to induce the expression of the tumor suppressor KLF4 and trigger DNA damage response pathways.[1][3]

Q2: What is the expected IC50 range for APTO-253?

The half-maximal inhibitory concentration (IC50) of APTO-253 can vary significantly depending on the cancer cell line and experimental conditions. Reported IC50 values for APTO-253 in various cancer cell lines are summarized in the table below.

Cell Line TypeCancer TypeReported IC50 Range
Various Cell LinesLeukemia, Lymphoma, Colon, Non-small cell lung carcinoma0.04 µM to 2.6 µmol/L
AML and Lymphoma Cell LinesAcute Myeloid Leukemia, Lymphoma57 nM to 1.75 µM[1][3][6]
Raji (parental)Burkitt's Lymphoma105.4 ± 2.4 nM[7]
Raji/253R (resistant)Burkitt's Lymphoma1,387.7 ± 98.5 nM[7]
MV4-11Acute Myeloid Leukemia0.25 ± 0.03 µM
Normal PBMCsHealthy Peripheral Blood Mononuclear Cells> 100 µM

Q3: What is the clinical status of APTO-253?

APTO-253 underwent Phase 1 clinical trials for the treatment of advanced solid tumors and relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS).[8][9] However, the clinical development of APTO-253 was discontinued in December 2021 following a clinical hold and an internal review.[10][11]

Troubleshooting Guide: Interpreting Variable IC50 Values

Variability in IC50 values is a common challenge in preclinical drug testing. This guide provides a systematic approach to troubleshooting inconsistent results with APTO-253.

Diagram: Troubleshooting Logic for Variable APTO-253 IC50 Values

Troubleshooting IC50 Variability cluster_protocol Experimental Protocol cluster_cell_line Cell Line Characteristics cluster_reagent Reagent Quality start Variable IC50 for APTO-253 exp_protocol Review Experimental Protocol start->exp_protocol cell_line Assess Cell Line Characteristics start->cell_line reagent_quality Verify Reagent Quality start->reagent_quality duration Consistent Exposure Duration? exp_protocol->duration density Consistent Seeding Density? exp_protocol->density assay Appropriate Viability Assay? exp_protocol->assay abccg2 ABCG2 Expression Levels? cell_line->abccg2 brca BRCA1/2 Status? cell_line->brca myc c-MYC Expression Levels? cell_line->myc apto253 APTO-253 Integrity & Solubility? reagent_quality->apto253 media Consistent Media & Supplements? reagent_quality->media

Caption: A flowchart to guide the troubleshooting of inconsistent IC50 values for APTO-253.

Issue 1: Higher than expected IC50 values or apparent resistance.

  • Possible Cause 1: Overexpression of ABCG2 Drug Efflux Pump.

    • Explanation: The ATP-binding cassette sub-family G member 2 (ABCG2) is a drug efflux pump that can actively transport APTO-253 out of the cell, reducing its intracellular concentration and efficacy.[7] Overexpression of ABCG2 is a key mechanism of acquired resistance to APTO-253.[7][12]

    • Troubleshooting Steps:

      • Assess ABCG2 expression: Use qRT-PCR or Western blotting to determine the expression level of ABCG2 in your cell line.

      • Use an ABCG2 inhibitor: Co-treatment with a specific ABCG2 inhibitor, such as Ko143, can help to determine if ABCG2 overexpression is contributing to resistance.[12] A reversal of resistance in the presence of the inhibitor would confirm this mechanism.

      • Select a different cell line: If feasible, consider using a cell line with known low expression of ABCG2.

  • Possible Cause 2: Low c-MYC Expression.

    • Explanation: As APTO-253's primary mechanism is the inhibition of c-Myc, cell lines with lower basal expression of c-Myc may be inherently less sensitive to the drug.[3][13]

    • Troubleshooting Steps:

      • Measure c-MYC levels: Quantify the basal expression of c-Myc mRNA and protein in your cell line.

      • Correlate with sensitivity: Compare the c-Myc expression levels with the observed IC50 values across different cell lines to establish a correlation.

Issue 2: Lower than expected IC50 values or hypersensitivity.

  • Possible Cause: BRCA1/2 Deficiency.

    • Explanation: Cells with impaired homologous recombination due to BRCA1 or BRCA2 deficiency have shown hypersensitivity to APTO-253.[7][14] This suggests a synthetic lethal interaction.

    • Troubleshooting Steps:

      • Determine BRCA1/2 status: If not already known, assess the BRCA1/2 status of your cell line.

      • Compare with isogenic pairs: If available, compare the IC50 of your cell line with an isogenic cell line pair where BRCA1/2 function has been restored to confirm this as the cause of hypersensitivity.

Issue 3: Poor reproducibility of IC50 values.

  • Possible Cause 1: Inconsistent Experimental Conditions.

    • Explanation: IC50 values are highly dependent on experimental parameters. Variations in these conditions can lead to inconsistent results.[15][16]

    • Troubleshooting Steps:

      • Standardize cell seeding density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence drug sensitivity.[16]

      • Maintain consistent drug exposure time: The duration of APTO-253 treatment should be kept constant across all experiments.[3]

      • Control for solvent effects: Use a consistent final concentration of the drug's solvent (e.g., DMSO) in all wells, including controls.

  • Possible Cause 2: Issues with APTO-253 Stock Solution.

    • Explanation: The stability and solubility of the compound are critical for obtaining reliable data.

    • Troubleshooting Steps:

      • Ensure complete solubilization: Visually inspect the stock solution to ensure the compound is fully dissolved.

      • Prepare fresh dilutions: Prepare fresh serial dilutions of APTO-253 from a validated stock solution for each experiment.

      • Proper storage: Store the stock solution according to the manufacturer's recommendations to prevent degradation.

  • Possible Cause 3: Choice of Viability Assay.

    • Explanation: Different cell viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity) and can yield different IC50 values.

    • Troubleshooting Steps:

      • Understand your assay: Be aware of the principle of the viability assay you are using (e.g., MTT, MTS, CellTiter-Glo).

      • Consider orthogonal methods: If variability persists, consider confirming your results with a different viability assay that relies on a distinct mechanism.

Experimental Protocols

Detailed Methodology for IC50 Determination using an MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of APTO-253 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of APTO-253 in complete growth medium to achieve the desired final concentrations. It is recommended to use at least 6-8 concentrations to generate a reliable dose-response curve.[17]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of APTO-253. Include a vehicle control group (medium with the same concentration of solvent as the highest drug concentration).

    • Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours).[3]

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[18]

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[15]

Diagram: Experimental Workflow for IC50 Determination

IC50 Determination Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 prepare_drug Prepare APTO-253 Dilutions incubate1->prepare_drug treat_cells Treat Cells with APTO-253 prepare_drug->treat_cells incubate2 Incubate (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Read Absorbance solubilize->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: A step-by-step workflow for determining the IC50 of APTO-253 using a cell-based assay.

Signaling Pathway

Diagram: APTO-253 Mechanism of Action

APTO-253 Pathway APTO253 APTO-253 (prodrug) Fe253_3 Fe(253)3 (active form) APTO253->Fe253_3 Intracellular Conversion G4 G-Quadruplex DNA (c-MYC Promoter) Fe253_3->G4 Stabilizes cMYC c-MYC Transcription & Protein Expression G4->cMYC Inhibits CellCycle G0/G1 Cell Cycle Arrest cMYC->CellCycle Leads to Apoptosis Apoptosis cMYC->Apoptosis Induces

References

troubleshooting APTO-253 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APTO-253. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving instability in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My APTO-253 is precipitating out of solution after dilution in aqueous media. What should I do?

A1: Precipitation of APTO-253 upon dilution in aqueous buffers is a common issue due to its low aqueous solubility.[1] Here are several steps to troubleshoot this problem:

  • Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is compatible with your experimental system and is kept as low as possible, while still maintaining APTO-253 solubility. Note that hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.[2]

  • Use a Pre-warmed Diluent: Warming the aqueous diluent to 37°C before adding the APTO-253 stock solution can help improve solubility.

  • Sonication: After dilution, briefly sonicate the solution to aid in dissolution.[2][3][4]

  • pH Adjustment: Check the pH of your final solution. The solubility of APTO-253 may be pH-dependent. Empirically testing a range of pH values may help identify an optimal condition.

  • Consider Alternative Formulation Strategies: For in vivo studies or specific in vitro assays, consider using formulations with solubility enhancers like PEG300, Tween-80, or SBE-β-CD.[3][4]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to APTO-253 instability?

A2: Yes, inconsistent results can be a direct consequence of APTO-253 instability and precipitation. If the compound is not fully dissolved, the effective concentration in your experiment will be lower and more variable than intended.

  • Visual Inspection: Before adding to your cells, always visually inspect the final diluted solution for any signs of precipitation. If any particulates are observed, do not proceed.

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of APTO-253 for each experiment from a frozen stock.[2] Avoid repeated freeze-thaw cycles of the stock solution.[1]

  • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from powder. APTO-253 powder is stable for 3 years at -20°C, while in solvent, it should be stored at -80°C for up to 6 months.[2]

Q3: What is the recommended solvent and storage condition for APTO-253 stock solutions?

A3: Based on available data, DMSO is the recommended solvent for preparing APTO-253 stock solutions for in vitro use.[1][2][5]

ParameterRecommendationSource
Solvent DMSO[1][2][5]
Stock Concentration Up to 73 mg/mL (198.7 mM)[5]
Storage Temperature -80°C[2]
Storage Duration Up to 6 months[2]

Note: It is crucial to use high-quality, anhydrous DMSO, as moisture can reduce the solubility of APTO-253.[5] For in vivo studies, specific formulations are required (see Q1).

Data Presentation

APTO-253 In Vitro Activity:

The half-maximal inhibitory concentration (IC50) of APTO-253 varies across different cancer cell lines.

Cell Line TypeCell LineIC50Reference
Acute Myeloid Leukemia (AML)MV4-110.47 µM (48h)[6]
Acute Myeloid Leukemia (AML)EOL-1Not specified[6]
Acute Myeloid Leukemia (AML)KG-1Not specified[6]
LymphomaRaji105 ± 2.4 nM[2]
Lymphoma (Resistant)Raji/253R1387 ± 94 nM[2]
Various AML and Lymphoma Lines-57 nM to 1.75 µM[1][2]

Experimental Protocols

1. Preparation of APTO-253 Stock Solution:

  • Allow the powdered APTO-253 vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, vortex the solution and/or use an ultrasonic bath. Gentle warming to 60°C can also be applied.[2]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.[2]

2. Cytotoxicity Assay (MTS-based):

  • Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Prepare a serial dilution of APTO-253 in the appropriate cell culture medium. It is critical to ensure the compound is fully dissolved at each dilution step.

  • Remove the old medium from the cells and add the medium containing the different concentrations of APTO-253. Include a vehicle control (medium with the same final concentration of DMSO as the highest APTO-253 concentration).

  • Incubate the plates for the desired time period (e.g., 48, 72, or 120 hours).[6]

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

Mandatory Visualizations

APTO_253_Signaling_Pathway APTO253 APTO-253 G4 G-quadruplex (MYC Promoter) APTO253->G4 stabilizes KLF4 KLF4 Expression APTO253->KLF4 induces DNADamage DNA Damage APTO253->DNADamage MYC MYC Expression G4->MYC inhibits CellCycleArrest G0/G1 Cell Cycle Arrest MYC->CellCycleArrest promotes progression (inhibited by APTO-253) CDKN1A CDKN1A (p21) Expression KLF4->CDKN1A activates CDKN1A->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis DNADamage->CellCycleArrest DNADamage->Apoptosis

Caption: APTO-253 signaling pathway.

Troubleshooting_Workflow start Start: APTO-253 Precipitation Observed check_stock 1. Check Stock Solution - Freshly prepared? - Stored correctly? start->check_stock remake_stock Prepare fresh stock solution from powder check_stock->remake_stock No check_dilution 2. Review Dilution Protocol - Final solvent concentration? - Aqueous buffer pH? check_stock->check_dilution Yes remake_stock->check_dilution optimize_dilution Optimize Dilution: - Use pre-warmed buffer - Sonicate after dilution - Test different pH check_dilution->optimize_dilution Suboptimal visual_inspection 3. Visual Inspection - Precipitate still visible? check_dilution->visual_inspection Optimal optimize_dilution->visual_inspection consider_formulation Consider alternative formulation with solubilizers (e.g., SBE-β-CD) visual_inspection->consider_formulation Yes proceed Proceed with Experiment visual_inspection->proceed No stop Stop and Re-evaluate consider_formulation->stop

Caption: Troubleshooting workflow for APTO-253 precipitation.

References

reasons for the clinical hold on APTO-253 phase 1 trial

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the clinical hold placed on the APTO-253 Phase 1 trial.

Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the FDA clinical hold on the APTO-253 Phase 1 trial?

The clinical hold on the APTO-253 Phase 1b trial, initiated in late 2015, was a result of interconnected chemistry, manufacturing, and control (CMC) issues. The key problems identified were:

  • Infusion Pump Malfunction: An operational issue with an IV infusion pump occurred at a clinical site, specifically "back pressure during IV patient dosing at the point of the filter". This suggested that the drug product was not staying in solution during administration.

  • Solubility and Formulation Issues: The root cause of the infusion pump problem was traced back to the solubility and stability of the APTO-253 drug product. The initial formulation was found to be prone to precipitation, leading to clogging of the infusion filter.

  • Manufacturing Documentation Irregularities: During the investigation into the infusion pump incident, preliminary concerns were raised regarding the documentation of the manufacturing procedures for the drug product.

Q2: What was the specific issue with the infusion pump and how was it related to the drug product?

The infusion pump experienced back pressure at the in-line filter during intravenous administration to a patient. This indicated that the filter was becoming blocked. Investigations revealed that the blockage was due to the precipitation of the APTO-253 drug substance from the solution, a direct consequence of the formulation's suboptimal solubility and stability.

Q3: What were the identified irregularities in the manufacturing documentation?

While the specific details of the documentation irregularities were not publicly disclosed, they were significant enough to warrant a voluntary suspension of dosing and an internal review, which subsequently led to the FDA placing the trial on clinical hold to ensure patient safety and adherence to quality standards.

Q4: How were the solubility and formulation issues addressed by Aptose Biosciences?

To resolve the clinical hold, Aptose Biosciences undertook a comprehensive overhaul of the APTO-253 drug product. The key steps in this process included:

  • Change in Drug Substance: The active pharmaceutical ingredient (API) was changed from a salt to a free base. This fundamental change necessitated the development of an entirely new formulation.

  • New Formulation Development: A new formulation was developed to improve the solubility and stability of the drug product, preventing precipitation during infusion.

  • Manufacturing Process Optimization: The entire drug product manufacturing process was optimized to ensure consistency and quality.

  • Extensive Testing: Multiple prototype and engineering batches of the new drug product were manufactured and subjected to rigorous testing, including simulated infusion studies, to confirm that the filter clogging and pump stoppage issues were resolved.

  • Submission of New CMC Data: A complete Chemistry, Manufacturing, and Control (CMC) data package for the new GMP-grade drug substance and drug product was submitted to the FDA.

The FDA lifted the clinical hold in June 2018 after reviewing the comprehensive data package for the new, optimized formulation of APTO-253.

Data Presentation

Table 1: Improvement in Plasma Drug Exposure with New APTO-253 Formulation

FormulationRelative Plasma Drug Exposure
Original Formulation1x
New Formulation3x

This data indicates that the new formulation resulted in a threefold increase in plasma drug exposure compared to the original formulation.

Experimental Protocols

Protocol: Simulated Infusion Study for Intravenous Drug Products

This protocol outlines a general method for a simulated infusion study to assess the potential for precipitation and filter clogging of an intravenous drug product. This is a critical step in troubleshooting and developing stable parenteral formulations.

Objective: To evaluate the physical stability of an IV drug formulation under conditions simulating clinical administration.

Materials:

  • Drug product solution

  • Infusion pump

  • IV tubing set with an in-line filter (specify pore size, e.g., 0.22 µm)

  • Collection vessel (e.g., sterile beaker or flask)

  • Microscope with a polarized light source

  • Particle size analyzer (optional)

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Preparation:

    • Prepare the drug product solution at the intended clinical concentration.

    • Set up the infusion pump and IV tubing according to the manufacturer's instructions.

    • Prime the IV line with the drug product solution.

  • Infusion:

    • Set the infusion pump to the desired flow rate, mimicking the clinical administration rate.

    • Begin the infusion and collect the entire volume of the drug product in the collection vessel.

    • Continuously monitor the infusion pump for any pressure alarms.

    • Visually inspect the IV line and filter for any signs of precipitation.

  • Post-Infusion Analysis:

    • Visual Inspection: Carefully examine the collected solution, IV tubing, and filter for any visible particulates.

    • Microscopic Examination:

      • Carefully remove the in-line filter from the IV tubing.

      • Examine the filter membrane under a microscope, with and without polarized light, for the presence of crystals or amorphous precipitate.

    • Particle Size Analysis (Optional): Analyze the collected solution using a particle size analyzer to quantify any sub-visible particles.

    • Chemical Analysis (HPLC):

      • Assay the drug concentration of the solution before and after passing through the filter to determine if any drug was retained by the filter.

      • Analyze any visible precipitate to confirm its identity.

  • Acceptance Criteria:

    • No significant increase in pump pressure during the infusion.

    • No visible precipitate in the solution, tubing, or on the filter.

    • No significant number of particles detected by microscopy or particle size analysis.

    • No significant loss of drug concentration after passing through the filter.

Mandatory Visualization

G cluster_0 Phase 1 Trial Initiation cluster_1 Clinical Hold Events (Late 2015) cluster_2 Investigation and Resolution (2016-2018) cluster_3 Outcome start APTO-253 Phase 1b Trial Begins pump_issue Infusion Pump Back Pressure start->pump_issue Leads to doc_issue Manufacturing Documentation Irregularities pump_issue->doc_issue Triggers Review & Discovery of sol_issue Drug Product Solubility Issue pump_issue->sol_issue Indicates root_cause Root Cause Analysis: CMC Issues doc_issue->root_cause sol_issue->root_cause reformulation Drug Substance Change (Salt to Free Base) & New Formulation root_cause->reformulation Drives cmc_data Generation of New CMC Data reformulation->cmc_data Requires fda_submission Submission of CMC Amendment to IND cmc_data->fda_submission hold_lifted FDA Lifts Clinical Hold (June 2018) fda_submission->hold_lifted Results in trial_resumes Phase 1b Trial Resumes hold_lifted->trial_resumes discontinuation Development Discontinued (Dec 2021) (Lack of Clinical Response) trial_resumes->discontinuation

Caption: Timeline of APTO-253 Clinical Hold and Resolution.

Technical Support Center: APTO-253 In Vivo Efficacy Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing APTO-253 in in vivo experiments. The information is curated from preclinical and clinical studies to assist in optimizing experimental design and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of APTO-253?

APTO-253 is a small molecule that has been shown to inhibit the expression of the c-Myc oncogene.[1][2] It is believed to exert its anti-cancer effects by stabilizing G-quadruplex DNA structures in the promoter region of the MYC gene, leading to transcriptional repression.[3][4] This downregulation of MYC induces cell cycle arrest, primarily at the G0/G1 phase, and triggers apoptosis in cancer cells.[1][3][5] Additionally, APTO-253 has been observed to induce the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[1]

Q2: What is the current clinical development status of APTO-253?

In December 2021, Aptose Biosciences announced the discontinuation of the clinical development of APTO-253.[3][6] This decision was based on several factors, including a clinical hold by the FDA, manufacturing and solubility challenges, and a lack of clinical response in a Phase 1b study in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2][3]

Q3: What are the known reasons for the discontinuation of APTO-253's clinical development?

The discontinuation was multifactorial. Issues cited include a three-year clinical hold by the FDA, irregularities in manufacturing documentation, and problems with the drug's solubility.[2][3] Furthermore, a Phase 1b clinical trial in patients with AML and MDS was halted due to an issue with an infusion pump, and ultimately, the drug did not demonstrate a clinical response in this study.[3]

Q4: In which preclinical models has APTO-253 shown in vivo efficacy?

APTO-253 demonstrated anti-tumor activity in various murine xenograft models. Efficacy was observed in models of human colon adenocarcinoma (HT-29), non-small cell lung cancer (H460), squamous cell carcinoma/mesothelioma (H226), and acute myelogenous leukemia (KG1).[5]

Q5: What is a recommended starting point for dosing and scheduling of APTO-253 in a murine xenograft model?

Based on preclinical studies, a common intravenous (IV) dosing regimen for APTO-253 in murine xenograft models was 15 mg/kg administered twice a day for two consecutive days, followed by a five-day break each week.[7] However, the optimal dosage and schedule may vary depending on the specific xenograft model and the research question.

Troubleshooting Guide

Issue: Lack of in vivo efficacy in a xenograft model.

  • Possible Cause 1: Suboptimal Dosing or Schedule.

    • Solution: The dosing and schedule of APTO-253 can significantly impact its efficacy. Preclinical studies in an H226 xenograft model indicated that administering the drug for two consecutive days followed by a five-day break was more effective than a twice-weekly schedule with a longer interval.[7] It is advisable to perform a dose-response study to determine the optimal dose and schedule for your specific model.

  • Possible Cause 2: Drug Formulation and Solubility Issues.

    • Solution: APTO-253 has known solubility problems, which were a contributing factor to its clinical development halt.[2][3] Ensure that the compound is fully solubilized in an appropriate vehicle before administration. It may be necessary to optimize the formulation. In clinical trials, issues with an infusion pump were reported, highlighting the challenges with its administration.[3]

  • Possible Cause 3: Tumor Model Resistance.

    • Solution: The molecular characteristics of your chosen cancer cell line can influence its sensitivity to APTO-253. As APTO-253's mechanism involves the inhibition of c-Myc, cell lines that are not primarily driven by this oncogene may be less responsive. Consider verifying the c-Myc dependency of your model.

Issue: Observed Toxicity in Animal Models.

  • Possible Cause 1: Dose is too high.

    • Solution: While toxicology studies in mice showed no evidence of myelosuppression, high doses of any compound can lead to toxicity.[5] If you observe signs of toxicity such as significant weight loss or changes in behavior, consider reducing the dose or altering the administration schedule. In a Phase I clinical trial in solid tumors, dose-limiting toxicities, including hypersensitivity reactions and transient hypotension, were observed at the highest dose level of 387 mg/m².[5]

  • Possible Cause 2: Vehicle-related toxicity.

    • Solution: The vehicle used to dissolve and administer APTO-253 could be contributing to the observed toxicity. It is crucial to run a vehicle-only control group to assess any adverse effects of the vehicle itself.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of APTO-253 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
RajiLymphoma105 ± 2.4
Raji/253R (Resistant)Lymphoma1387 ± 94
MV4-11Acute Myeloid Leukemia~250
Various AML and Lymphoma LinesHematologic Malignancies57 - 1750

Table 2: APTO-253 In Vivo Dosing and Efficacy in Preclinical Xenograft Models

Xenograft ModelCancer TypeDosing RegimenOutcomeReference
KG-1Acute Myeloid Leukemia15 mg/kg, IV, twice a day for 2 consecutive days per weekSignificant decrease in tumor growth[7]
Kasumi-1Acute Myeloid Leukemia15 mg/kg, IV, twice a day for 2 consecutive days per weekSignificant antitumor activity[7]
HT-29Colon AdenocarcinomaNot specifiedAntitumor responses[5]
H460Non-small Cell Lung CancerNot specifiedAntitumor responses[5]
H226Squamous Cell Carcinoma/MesotheliomaNot specifiedAntitumor responses[5]

Table 3: Phase I Clinical Trial Dosing Information for APTO-253

Trial PopulationDosing ScheduleDose RangeMaximum Tolerated Dose (MTD)Recommended Phase 2 Dose
Advanced or Metastatic Solid TumorsIV on days 1, 2, 15, and 16 of a 28-day cycle20 to 387 mg/m²298 mg/m²229 mg/m²
Relapsed or Refractory AML or High-Risk MDSIV on days 1, 8, 15, and 22 of a 28-day cycleStarting at 20 mg/m²Not established due to discontinuationNot established due to discontinuation

Experimental Protocols

Representative Protocol for In Vivo Efficacy Study of APTO-253 in a Murine Xenograft Model

This protocol is a generalized representation and should be adapted based on the specific cell line and experimental goals.

  • Cell Culture: Culture the chosen cancer cell line (e.g., KG-1 for AML) in the appropriate medium and conditions to ensure cells are in the exponential growth phase at the time of implantation.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • APTO-253 Preparation and Administration:

    • Prepare the APTO-253 formulation in a sterile vehicle suitable for intravenous injection.

    • Administer APTO-253 intravenously at the predetermined dose and schedule (e.g., 15 mg/kg, twice a day for 2 consecutive days per week).

    • The control group should receive the vehicle only, following the same administration schedule.

  • Monitoring:

    • Continue to monitor tumor growth and the body weight of the mice throughout the study.

    • Observe the animals for any signs of toxicity.

  • Endpoint:

    • The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

Mandatory Visualizations

APTO253_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell APTO-253 APTO-253 APTO-253_int APTO-253 APTO-253->APTO-253_int Cellular Uptake G4 G-quadruplex in MYC Promoter APTO-253_int->G4 Stabilizes KLF4 KLF4 Gene Expression APTO-253_int->KLF4 Induces MYC MYC Gene Transcription G4->MYC Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest MYC->CellCycleArrest Apoptosis Apoptosis MYC->Apoptosis KLF4->CellCycleArrest KLF4->Apoptosis

Caption: APTO-253 signaling pathway.

InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture implantation 2. Tumor Cell Implantation (Immunodeficient Mice) cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Groups monitoring->randomization treatment 5. Treatment Administration (APTO-253 or Vehicle) randomization->treatment data_collection 6. Monitor Tumor Volume & Animal Health treatment->data_collection endpoint 7. Study Endpoint data_collection->endpoint analysis 8. Tumor Excision & Analysis endpoint->analysis finish End analysis->finish

Caption: Experimental workflow for in vivo efficacy study.

References

APTO-253 Technical Support Center: Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on managing the toxicity of APTO-253 in animal models based on available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of APTO-253?

A1: APTO-253 is a small molecule that functions as an inhibitor of c-Myc expression.[1] It achieves this by stabilizing G-quadruplex DNA structures, which in turn leads to cell cycle arrest and apoptosis in cancer cells.[1][2]

Q2: What are the known dose-limiting toxicities (DLTs) of APTO-253 from clinical trials?

A2: In a Phase 1 clinical trial involving patients with solid tumors, dose-limiting toxicities were identified as hypersensitivity reactions and transient hypotension. These were observed at a dose of 387 mg/m².[3][4]

Q3: Was myelosuppression a significant toxicity of APTO-253 in animal models?

A3: No, toxicology studies in murine xenograft models revealed no evidence of myelosuppression.[3][5][6][7] This was considered a favorable safety profile for the compound.

Q4: What were the most common adverse events observed in human clinical trials?

A4: The most frequently reported drug-related treatment-emergent adverse event in a Phase 1 study was fatigue, occurring in over 10% of patients.[3][4]

Q5: Why was the clinical development of APTO-253 discontinued?

A5: The clinical development of APTO-253 was halted due to a lack of clinical response in a Phase 1 study with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) patients, not because of unmanageable toxicity.[8] A clinical hold was temporarily placed on a Phase 1b trial due to issues related to manufacturing and infusion procedures, which were later resolved.[8][9]

Troubleshooting Guide for Animal Studies

While APTO-253 was generally well-tolerated in animal models, researchers should remain vigilant for potential signs of toxicity.

Observed Issue Potential Cause Recommended Action
Hypersensitivity Reaction (e.g., anaphylaxis, skin rash) Immune response to the compound or vehicle.- Immediately cease administration of APTO-253.- Administer appropriate supportive care (e.g., antihistamines, corticosteroids) as per institutional guidelines.- Consider using a different vehicle for solubilization.- If reactions persist at lower doses, re-evaluate the dosing regimen and consider prophylactic treatment with antihistamines.
Hypotension (transient) Vasodilation or cardiovascular effects of the compound.- Monitor blood pressure during and after administration.- Ensure animals are adequately hydrated.- If hypotension is observed, consider slowing the rate of infusion for intravenous administration.- If hypotension is severe or persistent, reduce the dose in subsequent administrations.
General Morbidity (e.g., lethargy, weight loss, ruffled fur) Systemic toxicity.- Increase the frequency of animal monitoring.- Provide nutritional support and ensure access to food and water.- If signs of morbidity are significant, consider a dose reduction or a "drug holiday" in the dosing schedule.- Perform complete blood counts and serum chemistry to assess organ function.

Experimental Protocols

General Toxicology Assessment in Murine Models

This protocol outlines a general approach for assessing the toxicity of APTO-253 in murine models.

  • Animal Model: Select an appropriate murine strain for the study (e.g., BALB/c, C57BL/6).

  • Dose Formulation: Prepare APTO-253 in a suitable vehicle for the intended route of administration (e.g., intravenous).

  • Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three escalating dose levels of APTO-253.

  • Administration: Administer APTO-253 according to the planned schedule (e.g., twice weekly intravenously).[6]

  • Monitoring:

    • Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in behavior, appearance, and activity levels.

    • Body Weight: Measure and record the body weight of each animal at least twice weekly.

    • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for complete blood count and serum chemistry analysis to evaluate for hematological and organ toxicities.

Signaling Pathways and Experimental Workflows

APTO-253 Mechanism of Action

APTO253_Mechanism APTO253 APTO-253 G4 G-quadruplex DNA (in c-Myc promoter) APTO253->G4 stabilizes cMyc_exp c-Myc Expression G4->cMyc_exp inhibits CellCycle Cell Cycle Arrest cMyc_exp->CellCycle leads to Apoptosis Apoptosis cMyc_exp->Apoptosis induces

Caption: Mechanism of action of APTO-253.

General Toxicology Workflow in Animal Models

Toxicology_Workflow start Start: Dose Group Assignment admin APTO-253 Administration start->admin monitor Daily Clinical Monitoring & Bi-weekly Body Weights admin->monitor interim Interim Blood Collection (Optional) monitor->interim endpoint End of Study monitor->endpoint interim->monitor necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Histopathology & Data Analysis necropsy->analysis

Caption: Workflow for a general toxicology study.

References

addressing inconsistencies in APTO-253 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results with APTO-253. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for APTO-253?

A1: APTO-253 is a small molecule that acts as an inhibitor of c-Myc expression.[1][2] It is converted intracellularly to a ferrous complex, [Fe(253)3], which is the principal active form of the drug.[3][4] This complex stabilizes G-quadruplex (G4) DNA structures found in the promoters of oncogenes like MYC and KIT, as well as in telomeres.[3][5] This stabilization leads to the downregulation of MYC mRNA and protein levels, which in turn induces G0/G1 cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[3][5][6]

Q2: What are the known cellular effects of APTO-253 treatment?

A2: Treatment with APTO-253 has been shown to produce several key cellular effects:

  • Inhibition of Proliferation: APTO-253 demonstrates cytotoxic activity across various human tumor cell lines, including solid tumors, leukemias, and lymphomas.[3][4]

  • Cell Cycle Arrest: It promotes G0/G1 cell-cycle arrest in a dose- and time-dependent manner.[3][6]

  • Induction of Apoptosis: The compound triggers programmed cell death.[3][7]

  • Modulation of Gene Expression: It downregulates the expression of the MYC oncogene and its downstream targets.[3][8] Concurrently, it upregulates the expression of the cell cycle inhibitor CDKN1A (p21) and, in many AML cell lines, the tumor suppressor Krüppel-like factor 4 (KLF4).[1][3]

  • DNA Damage Response: APTO-253 induces DNA damage and cellular stress response pathways.[3][8]

Q3: Why was the clinical development of APTO-253 discontinued?

A3: The clinical development of APTO-253 was discontinued for several reasons. A Phase 1b clinical trial in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) was placed on a clinical hold by the FDA due to an infusion pump issue, which was later traced back to chemistry and manufacturing-based issues, including solubility problems.[9][10] Although the clinical hold was eventually lifted, a subsequent review of the product profile and clinical performance, which showed a lack of clinical response in the Phase 1 study, led to the decision to discontinue further clinical development.[9][11]

Q4: Is APTO-253 active in its original form?

A4: While the parental APTO-253 monomer can stabilize G4 structures, intracellular pharmacokinetic studies have revealed that it is converted to a ferrous complex, [Fe(253)3], within the cell.[3][4] This complex is considered the principal intracellular active form of the drug.[3]

Troubleshooting Guide

Q1: I am observing highly variable IC50 values for APTO-253 in my cell viability assays. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors. Refer to the following troubleshooting workflow:

G A Inconsistent IC50 Values B Check Drug Solution Preparation A->B C Review Cell Culture Conditions A->C D Standardize Assay Protocol A->D E Ensure fresh DMSO is used for solubilization. APTO-253 has known solubility issues. [5, 10] B->E F Confirm consistent cell seeding density and passage number. Mycoplasma contamination should be checked regularly. [1] C->F G Verify consistent incubation times and reagent concentrations. (e.g., 5-day incubation for MTS assay [1]) D->G H Re-evaluate and optimize protocol E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: My APTO-253 solution appears to have precipitated. How can I address this?

A2: APTO-253 has known solubility challenges, which were a contributing factor to its clinical hold.[9] To address this:

  • Solvent Choice: Use fresh, anhydrous DMSO for initial stock solutions.[2]

  • Concentration: Prepare stock solutions at a reasonable concentration and avoid storing highly concentrated solutions for extended periods.

  • Working Solutions: When preparing working solutions in aqueous media, ensure thorough mixing and consider the final DMSO concentration to maintain solubility. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: I am not observing the expected decrease in c-Myc protein levels after APTO-253 treatment. What should I check?

A3: If you are not seeing the expected downregulation of c-Myc, consider the following:

G A No Decrease in c-Myc Protein B Verify Drug Activity A->B C Check Experimental Timeline A->C D Assess Cell Line Sensitivity A->D E Confirm intracellular conversion to Fe(253)3. This is the active form. [1] B->E F c-Myc downregulation is time- and concentration-dependent. Effects can be seen as early as 6 hours. [1, 8] C->F G Basal c-Myc expression varies between cell lines. Higher basal expression may correlate with sensitivity. [1, 8] D->G H Optimize treatment duration and concentration E->H F->H G->H

Caption: Troubleshooting guide for lack of c-Myc downregulation.

Q4: My cells are showing signs of stress or off-target effects at concentrations where I don't expect to see significant cytotoxicity. Why might this be happening?

A4: While APTO-253 is reported to be selective for tumor cells over normal peripheral blood mononuclear cells (PBMCs), off-target effects can occur.[12] APTO-253 is known to induce DNA damage and cellular stress response pathways.[3][8] The observed stress could be an early indicator of these mechanistic actions. It is also important to consider that the intracellular conversion to the iron-containing complex [Fe(253)3] could potentially influence cellular iron homeostasis and redox status, contributing to cellular stress.

Data Summary

Table 1: IC50 Values of APTO-253 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 RangeCitation
AML Cell LinesAcute Myeloid Leukemia57 nM to 1.75 µM[1][3]
Lymphoma Cell LinesLymphoma57 nM to 1.75 µM[1]
RajiBurkitt's Lymphoma105.4 ± 2.4 nM[4]
Raji/253R (Resistant)Burkitt's Lymphoma1,387.7 ± 98.5 nmol/L[4]
Various Solid TumorsColon, Non-small cell lung, etc.~0.04 to 2.6 µM[4]

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol is based on the methodology described for assessing APTO-253's cytotoxic effects.[3][4]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of APTO-253 in the appropriate cell culture medium. Treat cells with a range of concentrations (e.g., 10 concentrations) of APTO-253 or vehicle control (DMSO).

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[3]

  • MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (or a similar MTS reagent) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

2. Western Blotting for c-Myc Expression

This protocol outlines the general steps to assess changes in c-Myc protein levels following APTO-253 treatment.[3]

  • Cell Treatment: Plate cells and treat with various concentrations of APTO-253 or vehicle control for a specified time (e.g., 24 hours).[3]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH).[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control to determine the fold change relative to the vehicle-treated sample.

Visualizations

G cluster_0 Drug Activation cluster_1 Target Engagement cluster_2 Cellular Outcomes A APTO-253 (monomer) B Intracellular Conversion (Iron Chelation) A->B C [Fe(253)3] (active complex) B->C E G4 Stabilization C->E D G-quadruplex in MYC promoter D->E F MYC Transcription Inhibition E->F G Decreased MYC Protein F->G H Upregulation of p21 (CDKN1A) G->H I G0/G1 Cell Cycle Arrest G->I J Apoptosis I->J

Caption: Proposed signaling pathway of APTO-253.

References

Validation & Comparative

APTO-253 vs. BET Inhibitors: A Comparative Guide to c-Myc Suppression in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of APTO-253 and Bromodomain and Extra-Terminal (BET) inhibitors, two classes of therapeutic agents under investigation for their ability to suppress the oncoprotein c-Myc in Acute Myeloid Leukemia (AML). The information presented is curated from preclinical and clinical research to assist in evaluating their respective mechanisms, efficacy, and experimental considerations.

Mechanism of Action

Both APTO-253 and BET inhibitors ultimately lead to the downregulation of c-Myc, a critical transcription factor for AML cell proliferation and survival, but they achieve this through distinct molecular pathways.[1][2][3]

APTO-253: This small molecule is understood to inhibit c-Myc expression through a dual mechanism. Firstly, it induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can negatively regulate c-Myc transcription.[4][5][6] Secondly, APTO-253 and its intracellular ferrous complex, Fe(253)3, stabilize G-quadruplex structures in the promoter region of the MYC gene, which impedes its transcription.[2][4][7]

BET Inhibitors: This class of drugs, which includes compounds like JQ1 and OTX015, functions by competitively binding to the bromodomains of BET proteins, primarily BRD4.[8][9] BRD4 is a critical reader of acetylated histones and plays a pivotal role in recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, including MYC.[9][10] By displacing BRD4 from chromatin, BET inhibitors effectively block MYC gene transcription.[8][10]

Data Presentation: In Vitro Efficacy in AML Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values for APTO-253 and various BET inhibitors in several AML cell lines, as reported in different preclinical studies. It is important to note that these values are from separate experiments and direct head-to-head comparisons in the same study are limited.

Cell LineAPTO-253 IC50BET InhibitorBET Inhibitor IC50
MV4-110.24 µM (120h)[11]JQ1~0.05 µM (72h)
OTX015<1 µM (72h)[8]
MOLM-1357 nM - 1.75 µM[4]JQ1~0.1 µM (72h)
KG-157 nM - 1.75 µM[4]OTX015>1 µM (Resistant)[8]
OCI-AML357 nM - 1.75 µM[4]OTX015<1 µM (72h)[8]
HL-6057 nM - 1.75 µM[4]OTX015<1 µM (72h)[8]
NB457 nM - 1.75 µM[4]OTX015<1 µM (72h)[8]
HEL57 nM - 1.75 µM[4]OTX015<1 µM (72h)[8]
K562Not ReportedOTX015>1 µM (Resistant)[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of APTO-253 and BET inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

  • Drug Treatment: Add serial dilutions of APTO-253 or a BET inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

c-Myc mRNA Quantification (RT-qPCR)
  • Cell Treatment and RNA Extraction: Treat AML cells with the desired concentrations of APTO-253 or a BET inhibitor for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid H Minus First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).[12]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix (e.g., QuantiFast SYBR Green PCR Kit).[13] A typical reaction mixture includes 10 µL of 2x master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

  • Primer Sequences for MYC:

    • Forward: 5'-TCAAGAGGTGCCACGTCTCC-3'[13]

    • Reverse: 5'-TCTTGCAGCAGGATAGTCCTT-3'[13]

  • Housekeeping Gene Primers (e.g., GAPDH): Use validated primers for a stable housekeeping gene for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalized to the housekeeping gene.

c-Myc Protein Quantification (Western Blot)
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc (e.g., anti-c-Myc antibody, clone 9E10) overnight at 4°C.[14] Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the c-Myc protein levels to the loading control.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[15][16]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[16][17]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Staining: Harvest approximately 1-5 x 10^5 cells after drug treatment. Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[18]

  • Annexin V and PI Addition: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[18]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

APTO253_Mechanism cluster_APTO253 APTO-253 Action cluster_Cellular_Effects Cellular Effects cluster_Downstream Downstream Consequences APTO253 APTO-253 KLF4 KLF4 Induction APTO253->KLF4 G4 G-Quadruplex Stabilization APTO253->G4 cMyc_Suppression c-Myc Suppression KLF4->cMyc_Suppression G4->cMyc_Suppression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest cMyc_Suppression->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Suppression->Apoptosis

Caption: APTO-253 signaling pathway for c-Myc suppression in AML.

BETi_Mechanism cluster_BETi BET Inhibitor Action cluster_Molecular_Target Molecular Target cluster_Transcriptional_Control Transcriptional Control cluster_Downstream Downstream Consequences BETi BET Inhibitor (e.g., JQ1, OTX015) BRD4 BRD4 BETi->BRD4 binds & inhibits BRD4_Displacement BRD4 Displacement from Chromatin BETi->BRD4_Displacement Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones binds to cMyc_Suppression c-Myc Transcription Inhibition BRD4_Displacement->cMyc_Suppression MYC_Promoter MYC Promoter/Enhancer MYC_Promoter->cMyc_Suppression Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Suppression->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Suppression->Apoptosis

Caption: BET inhibitor signaling pathway for c-Myc suppression in AML.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Downstream Analysis cluster_Molecular_Analysis Molecular Analysis Start AML Cell Lines Treatment Treat with APTO-253 or BET Inhibitor Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability RNA_Protein RNA/Protein Extraction Treatment->RNA_Protein Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis RTqPCR RT-qPCR (c-Myc mRNA) RNA_Protein->RTqPCR Western Western Blot (c-Myc Protein) RNA_Protein->Western

References

A Head-to-Head Comparison of APTO-253 and Venetoclax in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of APTO-253 and venetoclax, two therapeutic agents with distinct mechanisms of action against acute myeloid leukemia (AML). This analysis is based on publicly available experimental data.

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a critical need for novel therapeutic strategies. This guide delves into the preclinical data of two investigational agents, APTO-253 and the approved drug venetoclax, to offer a comparative perspective on their efficacy in AML models. While both agents have demonstrated anti-leukemic activity, they operate through fundamentally different mechanisms. Venetoclax is a potent and selective BCL-2 inhibitor that restores the intrinsic apoptotic pathway. In contrast, APTO-253 was developed as a small molecule inhibitor of c-Myc expression, a key transcription factor implicated in leukemogenesis.

This comparison guide synthesizes available in vitro and in vivo data to provide a framework for understanding the relative strengths and potential applications of these two compounds in the context of AML research and development. It is important to note that the clinical development of APTO-253 was discontinued, whereas venetoclax is an established therapeutic for AML.

Mechanism of Action

APTO-253: Targeting MYC through G-Quadruplex Stabilization

APTO-253 is a small molecule that has been shown to downregulate the expression of the MYC oncogene. Mechanistically, APTO-253 and its intracellular ferrous complex, [Fe(253)3], are believed to stabilize G-quadruplex (G4) structures in the promoter region of the MYC gene. This stabilization impedes transcription, leading to a reduction in MYC mRNA and protein levels. The subsequent decrease in MYC, a critical regulator of cell proliferation and survival, triggers G0/G1 cell cycle arrest and apoptosis in AML cells.

APTO253_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYC_Gene MYC Gene (Promoter with G-Quadruplex) MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation G4 G-Quadruplex G4->MYC_Gene Inhibits Transcription APTO253 APTO-253 Fe253_3 [Fe(253)3] APTO253->Fe253_3 Intracellular conversion Fe253_3->G4 Stabilizes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest Promotes Progression (Inhibited) Apoptosis Apoptosis MYC_Protein->Apoptosis Inhibits (Inhibited)

APTO-253 Mechanism of Action
Venetoclax: A BCL-2 Specific BH3 Mimetic

Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). In many AML cells, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing the induction of apoptosis. Venetoclax acts as a BH3 mimetic, binding with high affinity to the BH3 domain of BCL-2, thereby displacing these pro-apoptotic proteins. The released pro-apoptotic proteins can then activate BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

Venetoclax_Mechanism cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm BAX_BAK BAX / BAK MOMP MOMP BAX_BAK->MOMP Induces Cytochrome_c Cytochrome c Caspases Caspases Cytochrome_c->Caspases Activates MOMP->Cytochrome_c Release Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM) BCL2->Pro_Apoptotic Sequesters Pro_Apoptotic->BAX_BAK Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Venetoclax Mechanism of Action

In Vitro Efficacy

Cell Viability in AML Cell Lines

Both APTO-253 and venetoclax have demonstrated potent cytotoxic effects against a range of AML cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

Cell LineAPTO-253 IC50 (µM)Venetoclax IC50 (µM)
MV4-110.24 - 0.47<0.1 - 0.506
EOL-1Not ReportedNot Reported
KG-1Not Reported9.95 - >32
Kasumi-1Not Reported5.4 - 6.8
THP-1Not ReportedNot Reported
HL-60Not Reported0.07 - 4.06
MOLM-13Not Reported<0.1
OCI-AML3Not Reported11 - 42
SKM-1Not Reported1

Note: IC50 values can vary depending on the experimental conditions, such as duration of drug exposure.

The data indicates that both agents are active in the nanomolar to low micromolar range in sensitive AML cell lines. Notably, cell lines like MV4-11 appear to be sensitive to both compounds, while others exhibit differential sensitivity. For instance, OCI-AML3 is relatively resistant to venetoclax.

In Vivo Efficacy in AML Xenograft Models

Preclinical in vivo studies using AML xenograft models in immunodeficient mice have provided evidence for the anti-tumor activity of both APTO-253 and venetoclax.

APTO-253
  • In Kasumi-1 and KG-1 AML xenograft models, APTO-253 administered as a single agent demonstrated significant antitumor activity compared to control animals.

  • In a THP-1 AML xenograft model, single-agent APTO-253 showed significant efficacy.

  • Antitumor responses were also observed in a KG-1 acute myelogenous leukemia xenograft model.

Venetoclax
  • In an aggressive MOLM-13 mouse xenograft model, venetoclax resulted in significant inhibition of AML progression and extended survival.

  • Combination treatment of venetoclax with other agents led to a reduction in tumor growth in an MV-4-11 xenograft mouse model of AML.

  • In a Molm13 AML xenograft model, venetoclax in combination with another agent significantly decreased tumor volume and weight.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in their respective culture medium.

  • Drug Treatment: Cells are treated with a serial dilution of APTO-253, venetoclax, or vehicle control (e.g., DMSO) for a specified duration (e.g., 48, 72, or 96 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: AML cells are treated with the desired concentrations of APTO-253, venetoclax, or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Cells are harvested by centrifugation and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

In Vivo Xenograft Study
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Cell Implantation: A specified number of human AML cells (e.g., 1 x 10^6 to 10 x 10^6) are injected into the mice, typically via tail vein (for disseminated disease) or subcutaneously (for solid tumor formation).

  • Tumor Growth Monitoring: For subcutaneous models, tumor volume is measured regularly using calipers. For disseminated models, disease progression is monitored by assessing parameters such as body weight, clinical signs, and bioluminescence imaging if the cells are engineered to express luciferase.

  • Drug Administration: Once tumors are established or disease is evident, mice are randomized into treatment groups and receive APTO-253, venetoclax, or a vehicle control according to a specific dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or an increase in overall survival. At the end of the study, tumors may be excised and weighed, and tissues may be collected for further analysis (e.g., histology, western blotting).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Culture Drug_Treatment_Vitro Drug Treatment (APTO-253 or Venetoclax) Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment_Vitro->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Xenograft Establish AML Xenograft in Immunodeficient Mice Drug_Treatment_Vivo Drug Administration (APTO-253 or Venetoclax) Xenograft->Drug_Treatment_Vivo Monitoring Monitor Tumor Growth & Survival Drug_Treatment_Vivo->Monitoring Efficacy Evaluate Efficacy Monitoring->Efficacy

General Experimental Workflow

Conclusion

This guide provides a comparative overview of the preclinical data for APTO-253 and venetoclax in AML models. Venetoclax, a BCL-2 inhibitor, has a well-established mechanism of action and has demonstrated significant clinical efficacy, leading to its approval for the treatment of AML. APTO-253, a MYC inhibitor, showed promise in preclinical studies by targeting a distinct and critical oncogenic pathway in AML. However, its clinical development was halted.

A Comparative Guide to G-Quadruplex Stabilization: APTO-253 and Other Key Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-quadruplex (G4) stabilizing properties of APTO-253, a clinical-stage anti-cancer agent, with other well-characterized G4 ligands. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to G-Quadruplex Stabilization

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, such as c-MYC and KIT. The stabilization of G4 structures by small molecules can inhibit key cellular processes like transcription and replication, leading to cell cycle arrest and apoptosis in cancer cells. This makes G4 ligands a promising class of anti-cancer therapeutics.

APTO-253 is a small molecule that has been shown to exert its anti-cancer effects through the stabilization of G4 DNA.[1][2] Notably, APTO-253 is converted intracellularly to a ferrous complex, Fe(253)3, which is the principal active form of the drug.[3] This guide will compare the G4 stabilization capabilities of both APTO-253 and its active ferrous complex with other known G4 ligands.

Quantitative Comparison of G-Quadruplex Stabilization

The following table summarizes the change in melting temperature (ΔTm) of various G-quadruplex-forming oligonucleotides upon binding to APTO-253, its intracellular metabolite Fe(253)3, and other reference G4 ligands. The data is derived from Förster Resonance Energy Transfer (FRET) melting assays. A higher ΔTm value indicates greater stabilization of the G4 structure.

LigandG4 TargetΔTm (°C)
APTO-253 c-MYCNot explicitly quantified in the provided search results
TelomericNot explicitly quantified in the provided search results
KITNot explicitly quantified in the provided search results
Fe(253)3 c-MYCNot explicitly quantified in the provided search results
TelomericNot explicitly quantified in the provided search results
KITNot explicitly quantified in the provided search results
CX-5461 c-MYC~25
Telomeric~30
KIT (c-KIT1)~27
TMPyP4 c-MYCNot explicitly quantified in the provided search results
TelomericStabilizes, but quantitative ΔTm varies across studies (~20°C in one study)[4]
KITNot explicitly quantified in the provided search results
BRACO-19 TelomericStabilizing effect observed
Pyridostatin TelomericStabilizing effect observed

Note: The available search results did not provide specific ΔTm values for APTO-253 and Fe(253)3 from FRET assays in a comparative table format. However, the qualitative descriptions consistently indicate their G4 stabilization activity.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a ligand. An increase in the melting temperature upon addition of the ligand indicates stabilization of the G4 structure.

Materials:

  • Fluorescently labeled oligonucleotide with a G4-forming sequence (e.g., labeled with FAM as the donor and TAMRA as the quencher).

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

  • Test ligands (APTO-253, Fe(253)3, CX-5461, TMPyP4, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

  • Prepare a solution of the fluorescently labeled G4 oligonucleotide in the assay buffer to a final concentration of 0.2 µM.

  • Add the test ligand to the oligonucleotide solution at the desired concentration (e.g., 1 µM). Include a control sample with the solvent alone.

  • Incubate the samples at room temperature for a defined period (e.g., 5 minutes) to allow for ligand binding.

  • Place the samples in the real-time PCR instrument.

  • Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Monitor the fluorescence of the donor fluorophore (FAM) at each temperature increment.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant change in fluorescence.

  • Calculate the ΔTm by subtracting the Tm of the control sample from the Tm of the ligand-treated sample.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformation of G-quadruplexes. Different G4 topologies (parallel, anti-parallel, hybrid) have distinct CD spectral signatures. Ligand-induced changes in the CD spectrum can provide insights into the binding mode and conformational changes of the G4 DNA.

Materials:

  • Unlabeled oligonucleotide with a G4-forming sequence.

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).

  • Test ligands.

  • CD spectropolarimeter.

Procedure:

  • Prepare a solution of the G4 oligonucleotide in the assay buffer to a final concentration of 5 µM.

  • Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding into the G4 structure.

  • Record the CD spectrum of the folded oligonucleotide from 220 nm to 320 nm.

  • Add the test ligand to the oligonucleotide solution at the desired concentration and incubate.

  • Record the CD spectrum of the oligonucleotide-ligand complex under the same conditions.

  • Analyze the changes in the CD spectrum to assess ligand-induced conformational changes in the G4 structure.

Signaling Pathways and Experimental Workflows

APTO-253 Signaling Pathway

APTO-253, primarily through its active form Fe(253)3, stabilizes G-quadruplex structures in the promoter regions of oncogenes like c-MYC. This leads to transcriptional repression of c-MYC, which in turn affects downstream pathways controlling cell cycle progression and apoptosis. Furthermore, G4 stabilization can induce DNA damage, activating the DNA Damage Response (DDR) pathway.

G4_Stabilization_Pathway cluster_drug Drug Action cluster_g4 G-Quadruplex Interaction cluster_downstream Downstream Effects APTO-253 APTO-253 Fe(253)3 Fe(253)3 APTO-253->Fe(253)3 Intracellular conversion G4 G-Quadruplex (c-MYC, Telomeres) Fe(253)3->G4 Stabilization cMYC_repression c-MYC Transcription Repression G4->cMYC_repression DDR DNA Damage Response (DDR) G4->DDR CellCycleArrest G1/G0 Cell Cycle Arrest cMYC_repression->CellCycleArrest Apoptosis Apoptosis cMYC_repression->Apoptosis DDR->CellCycleArrest DDR->Apoptosis

Caption: APTO-253's mechanism of action.

FRET-Melting Assay Experimental Workflow

The following diagram illustrates the key steps involved in a FRET-melting assay to assess G4 stabilization by a ligand.

FRET_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo FRET-labeled G4 Oligonucleotide Mix Mix Oligo and Ligand Oligo->Mix Ligand Test Ligand (e.g., APTO-253) Ligand->Mix RT_PCR Real-Time PCR Instrument Mix->RT_PCR Heating Thermal Ramp (25°C to 95°C) RT_PCR->Heating Fluorescence Monitor Fluorescence Heating->Fluorescence Melting_Curve Generate Melting Curve Fluorescence->Melting_Curve Tm Determine Melting Temperature (Tm) Melting_Curve->Tm Delta_Tm Calculate ΔTm Tm->Delta_Tm DDR_Pathway APTO-253 APTO-253 G4_Stab G-Quadruplex Stabilization APTO-253->G4_Stab DSB DNA Double-Strand Breaks (DSBs) G4_Stab->DSB ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR gH2AX γH2AX Formation ATM_ATR->gH2AX DDR_Signal Downstream DDR Signaling ATM_ATR->DDR_Signal Cell_Cycle_Arrest Cell Cycle Arrest DDR_Signal->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Signal->Apoptosis

References

APTO-253: A c-Myc Inhibitor's Journey from Promising Preclinical Activity to Clinical Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

APTO-253, a small molecule inhibitor of c-Myc expression, garnered significant interest in the oncology community for its potential to target a notoriously challenging oncoprotein. This guide provides a comprehensive validation of APTO-253's mechanism of action in various cancer types, a comparison with alternative therapeutic strategies, and an objective overview of its clinical development, which was ultimately discontinued. We present key experimental data, detailed protocols for pivotal assays, and visual representations of its molecular pathways and experimental workflows.

Mechanism of Action: A Multi-Faceted Approach to Targeting Cancer

APTO-253's anti-cancer activity stems from a unique combination of mechanisms, primarily centered around the downregulation of the c-Myc oncogene.[1][2] This is achieved through the stabilization of G-quadruplex DNA structures in the MYC promoter region.[3] Additionally, APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that plays a crucial role in cell cycle arrest and apoptosis.[4]

The key molecular events triggered by APTO-253 are:

  • c-Myc Inhibition: By stabilizing G-quadruplexes in the MYC promoter, APTO-253 impedes transcription, leading to a significant reduction in both c-Myc mRNA and protein levels.[2][3] This is a critical anti-cancer mechanism, as c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many human cancers.[2]

  • KLF4 Induction: APTO-253 upregulates the expression of KLF4, a transcription factor with tumor-suppressive functions. KLF4, in turn, induces the expression of p21 (CDKN1A), a potent cyclin-dependent kinase inhibitor that leads to G0/G1 cell cycle arrest.[1][3][4]

  • Induction of Apoptosis: The combined effects of c-Myc inhibition and KLF4 induction create an environment that is inhospitable to cancer cell survival, ultimately leading to programmed cell death (apoptosis).[2]

  • DNA Damage: APTO-253 has also been shown to induce DNA damage, further contributing to its cytotoxic effects.[5][6]

This multi-pronged mechanism of action suggested that APTO-253 could be effective across a range of cancer types, particularly those dependent on c-Myc for their growth and survival.

Preclinical Efficacy: Promising In Vitro and In Vivo Activity

APTO-253 demonstrated potent anti-proliferative activity against a broad spectrum of human cancer cell lines, with a particular emphasis on hematologic malignancies.

Cancer TypeCell LinesReported IC50 RangeReference
Acute Myeloid Leukemia (AML)MV4-11, KG-1, EOL-1, and others57 nM to 1.75 µM[3][4]
LymphomaRaji and others57 nM to 1.75 µM[3][4]
Colon CarcinomaHT-29~0.04 to 2.6 µmol/L[5]
Non-Small Cell Lung CarcinomaH460~0.04 to 2.6 µmol/L[5]

In vivo studies using xenograft models of human cancers, including AML, colon, and non-small cell lung cancer, also showed significant anti-tumor activity with APTO-253 treatment.[5]

Clinical Trials and Discontinuation: A Promising Candidate's Stalled Journey

APTO-253 progressed to clinical trials, initially in solid tumors and later in hematologic malignancies.

Phase 1 in Solid Tumors (NCT0123226): This trial evaluated the safety and tolerability of APTO-253 in patients with advanced solid tumors. The drug was found to be generally well-tolerated, with the most common drug-related adverse event being fatigue. The best overall response was stable disease in 23.8% of evaluable patients.[7]

Phase 1a/b in AML and MDS (NCT02267863): This trial was initiated to evaluate APTO-253 in patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS). However, the trial was placed on a clinical hold by the FDA in 2015 due to issues with an infusion pump, which subsequently led to the discovery of manufacturing and solubility problems with the drug.[8][9] The clinical hold was lifted in 2018 after these issues were addressed.[9]

Despite the resumption of the trial, Aptose Biosciences announced in December 2021 the discontinuation of the clinical development of APTO-253.[8][10] The decision was based on a lack of clinical response in the Phase 1 AML and MDS study, as well as a strategic decision to prioritize other pipeline candidates.[8]

Comparison with Alternative Therapies for Acute Myeloid Leukemia (AML)

Given that AML was a primary focus for APTO-253's clinical development, a comparison with existing and emerging therapies for this disease is warranted.

Therapeutic StrategyExamplesMechanism of ActionReported Efficacy (in relevant AML populations)
Standard Chemotherapy Cytarabine and an anthracycline (e.g., daunorubicin)DNA synthesis inhibitionComplete Remission (CR) rates vary by age and disease characteristics.
BCL-2 Inhibitors VenetoclaxPromotes apoptosis by inhibiting the anti-apoptotic protein BCL-2.In combination with hypomethylating agents, has shown high CR rates in older, unfit patients.
BET Bromodomain Inhibitors OTX015 (MK-8628), JQ1Inhibit BET proteins, leading to downregulation of oncogenes like MYC.Have shown modest single-agent activity in clinical trials for AML.
Other G-quadruplex Stabilizers Various investigational agentsStabilize G-quadruplex structures in oncogene promoters (e.g., MYC).Primarily in preclinical or early clinical development.

While APTO-253 showed promising preclinical activity, its failure to translate this into clinical responses in AML highlights the significant challenges in developing novel cancer therapeutics. The reasons for this disconnect are likely multifactorial and may include pharmacokinetic/pharmacodynamic issues in patients, the complexity of AML biology, and the high bar for efficacy in a landscape of evolving standard-of-care treatments.

Experimental Protocols

To aid researchers in their own investigations of c-Myc and KLF4, we provide detailed protocols for key experimental assays.

Western Blotting for c-Myc and KLF4 Protein Expression

Objective: To determine the relative protein levels of c-Myc and KLF4 in cancer cells following treatment with a test compound.

Materials:

  • Cancer cell lines of interest

  • Test compound (e.g., APTO-253) and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Myc and anti-KLF4

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the test compound or vehicle for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-c-Myc, anti-KLF4, and loading control) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of c-Myc and KLF4 to the loading control.

Chromatin Immunoprecipitation (ChIP) for c-Myc Promoter Occupancy

Objective: To determine if a test compound alters the binding of transcription factors to the MYC promoter.

Materials:

  • Cancer cell lines

  • Test compound and vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • ChIP-grade antibody against the transcription factor of interest (or c-Myc itself)

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for the MYC promoter region and a negative control region

  • qPCR master mix and instrument

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Quenching: Add glycine to quench the cross-linking reaction.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.

  • qPCR Analysis: Perform qPCR using primers specific for the MYC promoter to quantify the amount of immunoprecipitated DNA. Use primers for a gene-desert region as a negative control.

  • Data Analysis: Calculate the enrichment of the MYC promoter DNA in the immunoprecipitated sample relative to the input and negative control.

Flow Cytometry for Cell Cycle Analysis

Objective: To assess the effect of a test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Test compound and vehicle control

  • PBS

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution containing RNase A

Procedure:

  • Cell Culture and Treatment: Treat cells with the test compound or vehicle for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Landscape

To further clarify the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

APTO253_Mechanism_of_Action cluster_drug APTO-253 cluster_pathways Intracellular Effects cluster_outcomes Cellular Outcomes APTO253 APTO-253 G4 G-quadruplex Stabilization in MYC Promoter APTO253->G4 KLF4 KLF4 Induction APTO253->KLF4 cMyc c-Myc Inhibition G4->cMyc p21 p21 (CDKN1A) Upregulation KLF4->p21 CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis cMyc->Apoptosis

Caption: APTO-253's dual mechanism of action.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-c-Myc, anti-KLF4) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blotting experimental workflow.

ChIP_Workflow start Cell Cross-linking with Formaldehyde lysis Cell Lysis & Sonication start->lysis ip Immunoprecipitation with specific antibody lysis->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing capture->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify qpcr qPCR Analysis purify->qpcr analysis Data Analysis qpcr->analysis

Caption: Chromatin Immunoprecipitation workflow.

Conclusion

APTO-253 represented a novel and promising therapeutic strategy for targeting c-Myc-driven cancers. Its unique mechanism of action, involving both direct inhibition of c-Myc expression and induction of the KLF4 tumor suppressor, was well-validated in preclinical models. However, the transition from preclinical promise to clinical efficacy proved to be a significant hurdle. The discontinuation of APTO-253's clinical development serves as a valuable case study for the challenges inherent in oncology drug development, including manufacturing complexities and the imperative for robust clinical responses. Despite its ultimate fate, the scientific investigation into APTO-253 has contributed to a deeper understanding of c-Myc biology and the potential of targeting G-quadruplex DNA structures in cancer therapy. This guide provides a comprehensive resource for researchers to understand the scientific journey of APTO-253 and to inform the development of future anti-cancer agents.

References

APTO-253 and PARP Inhibitors: A Comparative Analysis in BRCA Deficient Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of APTO-253 and Poly (ADP-ribose) polymerase (PARP) inhibitors, focusing on their efficacy and mechanisms of action in BRCA deficient cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics targeting DNA damage repair pathways.

Executive Summary

Both APTO-253 and PARP inhibitors demonstrate potent anti-tumor activity in cancer cells with deficiencies in the BRCA1 or BRCA2 genes, operating on the principle of synthetic lethality. While PARP inhibitors are an established class of drugs for this indication, APTO-253 represents a novel investigational agent with a distinct mechanism of action. Studies have shown that BRCA1/2 deficient cells exhibit hypersensitivity to APTO-253, with a magnitude of effect comparable to the PARP inhibitor olaparib.[1] A key differentiator for APTO-253 is its lack of myelosuppression, a common side effect of many cancer therapies, including some PARP inhibitors.[1]

Mechanism of Action

APTO-253

APTO-253 is a small molecule that undergoes intracellular conversion to a ferrous complex, [Fe(253)3], which is believed to be the active form of the drug.[1] Its mechanism of action is multi-faceted and includes:

  • c-MYC Inhibition: APTO-253 downregulates the expression of the c-MYC oncogene, a key driver of cell proliferation and survival in many cancers.

  • G-quadruplex Stabilization: The drug and its active complex stabilize G-quadruplex DNA structures, which are particularly prevalent in the promoter regions of oncogenes like c-MYC, leading to transcriptional repression.

  • Induction of KLF4: APTO-253 induces the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that can promote cell cycle arrest and apoptosis.

  • DNA Damage Induction: Treatment with APTO-253 leads to DNA damage, triggering the DNA damage response pathway.[1]

  • Cell Cycle Arrest and Apoptosis: The culmination of these effects is the induction of G0/G1 cell cycle arrest and programmed cell death (apoptosis).

PARP Inhibitors

PARP inhibitors capitalize on the inherent DNA repair defects in BRCA deficient cells. Their mechanism is centered on the concept of synthetic lethality:

  • Inhibition of Single-Strand Break Repair: PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. PARP inhibitors block this function.

  • Conversion to Double-Strand Breaks: Unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.

  • Deficient Homologous Recombination: BRCA1 and BRCA2 proteins are essential for the high-fidelity repair of DSBs via the homologous recombination (HR) pathway. In BRCA deficient cells, this pathway is compromised.

  • Cell Death: The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death.

  • PARP Trapping: A key aspect of the efficacy of many PARP inhibitors is their ability to "trap" PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and transcription, further contributing to cell death.

Comparative Performance in BRCA Deficient Cells

Direct comparative studies have demonstrated that the hypersensitivity of BRCA1/2 deficient cells to APTO-253 is of a similar magnitude to that observed with the PARP inhibitor olaparib.[1]

Quantitative Data
Cell LineGenetic BackgroundDrugIC50 (µM)Fold Sensitization (BRCA-proficient vs. -deficient)Reference
PEO1BRCA2-deficientAPTO-253~0.1Not explicitly stated, but hypersensitive compared to PEO4Tsai, C.Y. et al. (2018)
PEO4BRCA2-proficientAPTO-253>1.0Tsai, C.Y. et al. (2018)
PEO1BRCA2-deficientOlaparib~0.01~100-foldTsai, C.Y. et al. (2018)
PEO4BRCA2-proficientOlaparib~1.0Tsai, C.Y. et al. (2018)
HCT116 BRCA2-/-BRCA2-deficientAPTO-253~0.2Hypersensitive compared to parentalTsai, C.Y. et al. (2018)
HCT116BRCA2-proficientAPTO-253>1.0Tsai, C.Y. et al. (2018)
HCT116 BRCA2-/-BRCA2-deficientOlaparib~0.1~10-foldTsai, C.Y. et al. (2018)
HCT116BRCA2-proficientOlaparib~1.0Tsai, C.Y. et al. (2018)

Note: The IC50 values for APTO-253 and olaparib in the table are estimations based on graphical data from the cited publication and are intended for comparative purposes.

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of APTO-253 and a PARP inhibitor (e.g., olaparib) in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with APTO-253, a PARP inhibitor, or vehicle control at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Damage Assay (Western Blot for γ-H2AX and Cleaved PARP)
  • Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Histone H2A.X (Ser139) (γ-H2AX) and cleaved PARP overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

APTO_253_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular APTO-253_ext APTO-253 APTO-253_int APTO-253 APTO-253_ext->APTO-253_int Uptake Fe_complex [Fe(253)3] Complex APTO-253_int->Fe_complex Intracellular Conversion KLF4_induction KLF4 Induction APTO-253_int->KLF4_induction DNA_damage DNA Damage APTO-253_int->DNA_damage G4_DNA G-quadruplex DNA (e.g., in c-MYC promoter) Fe_complex->G4_DNA Stabilization cMYC_transcription c-MYC Transcription G4_DNA->cMYC_transcription Inhibition cMYC_protein c-MYC Protein cMYC_transcription->cMYC_protein Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest cMYC_protein->Cell_Cycle_Arrest Promotion Apoptosis Apoptosis cMYC_protein->Apoptosis Inhibition KLF4_protein KLF4 Protein KLF4_induction->KLF4_protein KLF4_protein->Cell_Cycle_Arrest Induction KLF4_protein->Apoptosis Induction DNA_damage->Cell_Cycle_Arrest DNA_damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: APTO-253 Signaling Pathway in Cancer Cells.

PARP_Inhibitor_Pathway cluster_dna_damage DNA Damage & Repair cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP_enzyme PARP Enzyme SSB->PARP_enzyme Recruitment DSB Double-Strand Break (DSB) SSB->DSB Conversion during Replication (if unrepaired) BER Base Excision Repair (BER) PARP_enzyme->BER Initiation BER->SSB Repair HR Defective HR DSB->HR Repair Signal Genomic_Instability Genomic Instability DSB->Genomic_Instability HR->DSB Repair BRCA_proteins Deficient BRCA1/2 BRCA_proteins->HR Essential for PARPi PARP Inhibitor PARPi->PARP_enzyme Inhibition PARP_trapping PARP Trapping PARPi->PARP_trapping Induction PARP_trapping->DSB Formation during Replication Cell_Death Cell Death (Apoptosis) Genomic_Instability->Cell_Death

Caption: PARP Inhibitor Mechanism in BRCA Deficient Cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture Culture BRCA-deficient and proficient cell lines Drug_Treatment Treat with APTO-253, PARP inhibitor, or Vehicle Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTS) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (Western Blot) Drug_Treatment->DNA_Damage_Assay IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Apoptosis_Quant Quantify Apoptotic Cells (Flow Cytometry) Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantify Protein Levels (γ-H2AX, c-PARP) DNA_Damage_Assay->Protein_Quant Comparison Comparative Analysis IC50_Calc->Comparison Apoptosis_Quant->Comparison Protein_Quant->Comparison

Caption: General Experimental Workflow for Comparison.

References

APTO-253: A Comparative Safety Analysis in the Context of Modern AML Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A novel, non-myelosuppressive agent for Acute Myeloid Leukemia (AML), APTO-253, showed a promising safety profile in early clinical trials. However, its development was halted due to a lack of clinical efficacy. This guide provides a comparative overview of the safety data of APTO-253 against established and targeted AML therapies, offering valuable insights for researchers and drug development professionals.

APTO-253, a small molecule inhibitor of c-Myc expression, emerged as a potential therapeutic for AML with a distinct mechanism of action. Early clinical data suggested a favorable safety profile, notably the absence of myelosuppression, a common and severe side effect of conventional AML treatments. Despite this, Aptose Biosciences announced the discontinuation of APTO-253's clinical development in December 2021, citing insufficient evidence of clinical response in its Phase 1a/b trial in patients with relapsed or refractory AML and high-risk myelodysplastic syndrome (MDS)[1][2].

This comparison guide delves into the available safety data for APTO-253 and contrasts it with other key AML drugs: the standard "7+3" induction regimen (cytarabine and daunorubicin), the BCL-2 inhibitor venetoclax, and the FLT3 inhibitor gilteritinib.

Quantitative Safety Data Comparison

The following table summarizes the key treatment-emergent adverse events (TEAEs) of Grade 3 or higher observed in clinical trials for APTO-253 and comparator AML drugs. It is important to note that the data for APTO-253 is from a small, early-phase trial and in a relapsed/refractory population, which may differ from frontline settings.

Adverse Event (Grade ≥3)APTO-253 (Phase 1a/b, up to 150 mg/m²)Cytarabine + Daunorubicin (7+3 Regimen)Venetoclax + Azacitidine (VIALE-A Trial)Gilteritinib (ADMIRAL Trial)
Hematologic
NeutropeniaNot ReportedExpectedly High (Myelosuppression is the intended effect)42%-
Febrile NeutropeniaNot ReportedCommon42%45% (first 12 months)
ThrombocytopeniaNot ReportedExpectedly High46%23% (first 12 months)
AnemiaNot ReportedExpectedly High-40% (first 12 months)
Non-Hematologic
Fatigue5.5% (1 of 18 patients, probably related)[3]Common--
Infections (excluding febrile neutropenia)Not ReportedCommon--
NauseaNot ReportedCommon--
DiarrheaNot ReportedCommon--
Drug-Specific Toxicities
Tumor Lysis Syndrome (TLS)Not ReportedPossible--
CardiotoxicityNot ReportedPossible (with Daunorubicin)--
Differentiation SyndromeNot ApplicableNot ApplicableNot ApplicableMonitored
QTc ProlongationNot ReportedNot a primary concernNot a primary concernMonitored

Note: Direct comparison is challenging due to different trial designs, patient populations, and reporting standards. Data for the 7+3 regimen's hematologic toxicities are often not reported as adverse events in the same manner as targeted therapies, as myelosuppression is an expected on-target effect.

Mechanism of Action and Its Link to Safety Profile

The differing safety profiles of these AML drugs are intrinsically linked to their mechanisms of action.

APTO-253: Targeting MYC without Bone Marrow Suppression

APTO-253's unique mechanism of action involves the inhibition of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers, including AML[4][5]. It is believed to achieve this by stabilizing G-quadruplex structures in the MYC promoter region. This targeted approach was hypothesized to spare normal hematopoietic stem and progenitor cells, which are less dependent on continuous high levels of MYC expression for their survival and differentiation. This selective action likely explains the observed lack of myelosuppression in the early clinical trials of APTO-253, a significant advantage over traditional chemotherapy[4][5].

APTO253_Mechanism APTO-253 Signaling Pathway cluster_outcome Cellular Outcome APTO253 APTO-253 G4 G-Quadruplex in MYC Promoter APTO253->G4 Stabilizes MYC MYC Gene Transcription G4->MYC Inhibits CellCycle Cell Cycle Arrest Apoptosis Apoptosis LeukemicCell Leukemic Cell MYC->LeukemicCell Drives Proliferation LeukemicCell->CellCycle LeukemicCell->Apoptosis NormalCell Normal Hematopoietic Stem Cell

APTO-253 Mechanism of Action
Cytarabine and Daunorubicin (7+3): Broad Cytotoxicity

The "7+3" regimen is a cornerstone of AML induction therapy and relies on the cytotoxic effects of its two components. Cytarabine, a pyrimidine analog, incorporates into DNA and inhibits DNA polymerase, leading to cell death. Daunorubicin, an anthracycline, intercalates into DNA and inhibits topoisomerase II, also causing DNA damage and apoptosis. Because these mechanisms target fundamental processes of cell division, they are highly effective against rapidly dividing cancer cells but also affect healthy, proliferating cells, most notably hematopoietic stem cells in the bone marrow. This lack of specificity is the primary reason for the profound myelosuppression, a major dose-limiting toxicity of this regimen.

SevenPlusThree_Mechanism 7+3 Regimen Signaling Pathway Cytarabine Cytarabine DNAPolymerase DNA Polymerase Cytarabine->DNAPolymerase Inhibits Daunorubicin Daunorubicin TopoisomeraseII Topoisomerase II Daunorubicin->TopoisomeraseII Inhibits DNAReplication DNA Replication & Repair DNAPolymerase->DNAReplication TopoisomeraseII->DNAReplication LeukemicCell Leukemic Cell DNAReplication->LeukemicCell Blocked in NormalCell Normal Proliferating Cells (e.g., Bone Marrow) DNAReplication->NormalCell Blocked in CellDeath Cell Death (Apoptosis) LeukemicCell->CellDeath NormalCell->CellDeath

7+3 Regimen Mechanism of Action
Venetoclax: Targeted Apoptosis Induction

Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that is often overexpressed in AML cells, contributing to their survival. By inhibiting BCL-2, venetoclax restores the natural process of apoptosis in malignant cells. While more targeted than conventional chemotherapy, venetoclax can also affect healthy hematopoietic cells that rely on BCL-2 for survival, leading to significant cytopenias, including neutropenia and thrombocytopenia. This on-target effect on the bone marrow necessitates careful monitoring and potential dose adjustments.

Venetoclax_Mechanism Venetoclax Signaling Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BAK_BAX BAK/BAX BCL2->BAK_BAX Sequesters Mitochondria Mitochondria BAK_BAX->Mitochondria Activates Apoptosis Apoptosis Mitochondria->Apoptosis Initiates LeukemicCell Leukemic Cell LeukemicCell->Apoptosis

Venetoclax Mechanism of Action
Gilteritinib: FLT3 Inhibition

Gilteritinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, which is mutated in a significant subset of AML patients and drives leukemic cell proliferation and survival. By blocking the signaling from mutated FLT3, gilteritinib can induce differentiation and apoptosis in these cells. While targeted to a specific molecular aberration, gilteritinib is not without off-target effects and can also cause myelosuppression, leading to anemia, thrombocytopenia, and neutropenia. Additionally, a specific toxicity known as differentiation syndrome can occur, which is a result of the rapid differentiation of leukemic blasts.

Gilteritinib_Mechanism Gilteritinib Signaling Pathway Gilteritinib Gilteritinib FLT3 Mutated FLT3 Receptor Gilteritinib->FLT3 Inhibits Signaling Downstream Signaling (e.g., STAT5, MAPK) FLT3->Signaling Activates Proliferation Cell Proliferation Signaling->Proliferation Inhibits Survival Cell Survival Signaling->Survival Inhibits LeukemicCell FLT3-mutated Leukemic Cell

Gilteritinib Mechanism of Action

Experimental Protocols for Safety Monitoring

The monitoring of safety in clinical trials for AML drugs is rigorous and guided by standardized criteria, though specific protocols vary by drug and trial.

General Safety Monitoring in AML Trials

Across all AML clinical trials, a standard set of safety monitoring procedures are implemented. These typically include:

  • Regular Monitoring of Hematologic Parameters: Complete blood counts (CBC) with differentials are performed frequently to monitor for cytopenias.

  • Serum Chemistry Panels: To assess organ function, particularly liver and kidney function.

  • Adverse Event (AE) Recording: All AEs are recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Electrocardiograms (ECGs): To monitor for cardiac toxicities, such as QTc prolongation.

Specific Safety Monitoring Protocols
  • APTO-253 (Phase 1a/b Trial - NCT02267863): The primary objectives of this trial were to determine the safety, tolerability, maximum tolerated dose (MTD), and dose-limiting toxicities (DLTs) of APTO-253. Treatment-related adverse events were assessed according to CTCAE v4.0[6]. Given the manufacturing and infusion-related issues that led to a clinical hold, meticulous monitoring of the infusion process was also a critical aspect of the resumed trial[7][8].

  • Cytarabine and Daunorubicin (7+3): Safety monitoring for the 7+3 regimen focuses on managing the profound and expected myelosuppression. This includes frequent blood count monitoring, prophylactic use of anti-infective agents, and transfusion support with red blood cells and platelets as needed. Cardiac function is also monitored due to the known cardiotoxicity of daunorubicin.

  • Venetoclax (VIALE-A Trial - NCT02993523): Due to the risk of Tumor Lysis Syndrome (TLS), the VIALE-A trial protocol included specific prophylaxis and monitoring measures, especially during the initial dose ramp-up phase[9]. Key management guidelines also emphasize dosing interruptions between cycles to allow for bone marrow recovery from cytopenias and the use of granulocyte colony-stimulating factor (G-CSF) to manage neutropenia[10].

  • Gilteritinib (ADMIRAL Trial - NCT02421939): The safety monitoring for the ADMIRAL trial included close observation for signs and symptoms of differentiation syndrome, which can be managed with corticosteroids[11]. Regular ECGs were performed to monitor for QTc prolongation. As with other AML therapies, routine monitoring of blood counts and liver function was also a key component of the safety protocol[12].

Conclusion

APTO-253 presented a compelling preclinical and early clinical safety profile, most notably its lack of myelosuppression, which set it apart from both standard chemotherapy and some targeted agents used in AML. Its unique mechanism of targeting MYC offered a potential therapeutic window that could spare healthy hematopoietic tissue. However, the ultimate discontinuation of its clinical development due to insufficient efficacy underscores the challenge of translating a favorable safety profile into clinical benefit.

The comparison with established AML therapies highlights the ongoing trade-off between efficacy and toxicity in this disease. While newer targeted agents like venetoclax and gilteritinib offer improved outcomes for specific patient populations, they still carry significant risks of myelosuppression and other on-target and off-target toxicities that require careful management. The story of APTO-253 serves as a valuable case study for the AML research community, emphasizing the importance of both a unique mechanism of action and demonstrable clinical activity in the development of new cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of APTO-253's performance with alternative therapies, focusing on its mechanism of action centered around the induction of Krüppel-like factor 4 (KLF4) and subsequent anti-tumor activity. The information presented is supported by experimental data and detailed methodologies to aid in research and development.

Executive Summary

APTO-253 is a small molecule that has demonstrated anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the induction of the tumor suppressor KLF4 and the concurrent inhibition of the oncoprotein c-Myc.[3][4] This dual action leads to cell cycle arrest at the G0/G1 phase and triggers apoptosis in cancer cells.[1][2] While showing promise in preclinical and early clinical studies, the clinical development of APTO-253 was ultimately discontinued. This guide provides a comparative analysis of APTO-253 against other therapeutic agents targeting similar pathways, offering insights into its mechanism and potential applications in oncology research.

Comparison of APTO-253 and Alternative Therapies

This section compares the performance of APTO-253 with JQ1, a BET bromodomain inhibitor, and Venetoclax, a BCL-2 inhibitor, both of which are relevant in the context of AML therapy.

FeatureAPTO-253JQ1Venetoclax
Primary Target Induces KLF4, Inhibits c-Myc expression by stabilizing G-quadruplex DNA[1][3]Inhibits BRD4, a bromodomain and extraterminal domain (BET) protein, leading to c-Myc downregulation[5][6][7]Inhibits B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein[8][9][10]
Mechanism of Action KLF4 induction leads to cell cycle arrest and apoptosis; c-Myc inhibition disrupts cancer cell proliferation.[2][3]BRD4 inhibition disrupts the transcription of key oncogenes, including c-Myc, leading to cell cycle arrest and apoptosis.[5][6][11]BCL-2 inhibition restores the intrinsic apoptotic pathway by releasing pro-apoptotic proteins.[8][9][12]
Reported IC50 Range (AML cell lines) 57 nM to 1.75 µM[3]Varies depending on the cell line, generally in the nanomolar to low micromolar range.[11]Varies, with sensitivity often correlated with BCL-2 dependence.[9]
Clinical Status Development discontinuedIn preclinical and clinical development[5]Approved for AML and other hematologic malignancies[9][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the findings related to APTO-253's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of APTO-253 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, KG-1, EOL-1 for AML)

  • APTO-253

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of APTO-253 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the APTO-253 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve APTO-253).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for KLF4 and c-Myc Protein Expression

This protocol details the detection of KLF4 and c-Myc protein levels in cells treated with APTO-253.

Materials:

  • Cancer cell lines

  • APTO-253

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-KLF4, anti-c-Myc, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of APTO-253 for a specified time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for KLF4 and MYC Gene Expression

This protocol is for quantifying the mRNA levels of KLF4 and MYC in response to APTO-253 treatment.

Materials:

  • Cancer cell lines

  • APTO-253

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for KLF4, MYC, and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Treat cells with APTO-253 as described for Western blotting.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for the target and reference genes.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.

Visualizations

APTO-253 Signaling Pathway

APTO_253_Signaling_Pathway APTO253 APTO-253 G4 G-quadruplex in c-Myc Promoter APTO253->G4 stabilizes KLF4_gene KLF4 Gene APTO253->KLF4_gene induces transcription cMyc_promoter c-Myc Gene G4->cMyc_promoter represses transcription cMyc_mRNA c-Myc mRNA cMyc_promoter->cMyc_mRNA cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein CellCycle Cell Cycle Progression (G1/S Transition) cMyc_protein->CellCycle promotes KLF4_mRNA KLF4 mRNA KLF4_gene->KLF4_mRNA KLF4_protein KLF4 Protein KLF4_mRNA->KLF4_protein KLF4_protein->CellCycle inhibits Apoptosis Apoptosis KLF4_protein->Apoptosis promotes Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation inhibits

Caption: APTO-253's dual mechanism of action.

Experimental Workflow for Validating APTO-253 Activity

Experimental_Workflow cluster_in_vitro In Vitro Experiments CellCulture 1. Cell Culture (e.g., AML cell lines) Treatment 2. Treatment with APTO-253 (Dose- and time-course) CellCulture->Treatment Viability 3a. Cell Viability Assay (MTT Assay) Treatment->Viability WesternBlot 3b. Western Blot (KLF4, c-Myc, Apoptosis markers) Treatment->WesternBlot qPCR 3c. qRT-PCR (KLF4, MYC mRNA levels) Treatment->qPCR DataAnalysis 4. Data Analysis (IC50, Protein/Gene Expression Fold Change) Viability->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis

Caption: Workflow for in vitro validation of APTO-253.

Logical Relationship of APTO-253's Effects

Logical_Relationship APTO253 APTO-253 Treatment KLF4_up ↑ KLF4 Expression APTO253->KLF4_up cMyc_down ↓ c-Myc Expression APTO253->cMyc_down G1_arrest G0/G1 Cell Cycle Arrest KLF4_up->G1_arrest Apoptosis Induction of Apoptosis KLF4_up->Apoptosis cMyc_down->G1_arrest cMyc_down->Apoptosis Tumor_inhibition Anti-Tumor Activity G1_arrest->Tumor_inhibition Apoptosis->Tumor_inhibition

Caption: Key molecular events leading to APTO-253's anti-tumor effect.

References

cross-resistance studies of APTO-253 with standard AML therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

APTO-253, a small molecule inhibitor of c-Myc expression, demonstrated initial promise in preclinical studies for acute myeloid leukemia (AML). However, its clinical development was ultimately halted. This guide provides a comprehensive overview of the known cross-resistance profile of APTO-253, drawing from available preclinical data. Understanding these resistance mechanisms is crucial for the broader context of drug development in AML and for informing future therapeutic strategies.

Mechanism of Action

APTO-253 exerts its anti-leukemic effects through a multi-faceted mechanism. It stabilizes G-quadruplex DNA structures, leading to the inhibition of c-Myc transcription. This, in turn, induces cell cycle arrest at the G0/G1 phase and triggers apoptosis in AML cells. Interestingly, APTO-253 is converted intracellularly to a more active ferrous complex, [Fe(253)3], which is also a potent stabilizer of G-quadruplex DNA.

Signaling Pathway of APTO-253

APTO-253_Signaling_Pathway APTO-253 Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular APTO-253_ext APTO-253 APTO-253_int APTO-253 APTO-253_ext->APTO-253_int Cellular Uptake Fe253_3 [Fe(253)3] APTO-253_int->Fe253_3 Intracellular Conversion G_quadruplex G-quadruplex DNA (c-Myc promoter) Fe253_3->G_quadruplex Stabilizes cMyc_transcription c-Myc Transcription G_quadruplex->cMyc_transcription Inhibits cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Leads to Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest cMyc_protein->Cell_Cycle_Arrest Downregulation leads to Apoptosis Apoptosis cMyc_protein->Apoptosis Downregulation leads to

Caption: APTO-253 intracellular conversion and inhibition of c-Myc.

Acquired Resistance to APTO-253

Studies in a human Burkitt's lymphoma cell line, Raji, have provided the most detailed insights into acquired resistance to APTO-253. A resistant subline, Raji/253R, was generated through continuous exposure to increasing concentrations of the drug.

Key Mechanisms of Resistance:
  • Overexpression of ABCG2: The primary mechanism of resistance identified in Raji/253R cells was the marked upregulation of the ATP-binding cassette sub-family G member 2 (ABCG2) drug efflux pump. This resulted in a significant reduction in the intracellular accumulation of both APTO-253 and its active iron complex.

  • Reversal of Resistance: The resistance to APTO-253 in Raji/253R cells could be partially reversed by co-treatment with Ko143, a specific inhibitor of ABCG2.

Cross-Resistance Profile of APTO-253

The investigation into the APTO-253 resistant Raji/253R cell line revealed a specific pattern of cross-resistance and sensitivity to other anti-cancer agents.

Drug ClassDrugEffect in APTO-253 Resistant CellsImplication for AML Therapy
Platinum Analog CarboplatinCross-resistance Potential for reduced efficacy in patients with prior platinum-based chemotherapy.
Topoisomerase I Inhibitor TopotecanCross-resistance Suggests a common resistance mechanism, likely ABCG2-mediated efflux.
Topoisomerase II Inhibitor EtoposideHypersensitivity Indicates a potential synergistic effect or a vulnerability created by the resistance mechanism.
Hypomethylating Agent AzacitidineEnhanced Activity (in combination) Preclinical data in AML xenograft models showed that the combination of APTO-253 and azacitidine resulted in significantly enhanced antitumor activity compared to either agent alone. This suggests a synergistic, rather than cross-resistant, relationship.

Note: Direct cross-resistance studies of APTO-253 with standard AML induction therapies such as cytarabine and daunorubicin in AML-specific models are not extensively available in published literature. The data presented here is based on studies in a lymphoma cell line, which may not be fully representative of AML.

Experimental Protocols

Generation of an APTO-253 Resistant Cell Line

The following protocol outlines the methodology used to develop the APTO-253 resistant Raji/253R cell line, as described in preclinical studies.

Resistance_Generation_Workflow Workflow for Generating APTO-253 Resistance Start Parental Raji Cells Step1 Continuous exposure to low-dose APTO-253 Start->Step1 Step2 Gradual dose escalation over 6 months Step1->Step2 Step3 Selection of resistant cell population Step2->Step3 End Raji/253R Resistant Cell Line Step3->End

Caption: Protocol for in vitro generation of drug resistance.

Detailed Steps:

  • Cell Culture: The parental human Burkitt's lymphoma cell line, Raji, was cultured in standard laboratory conditions.

  • Drug Exposure: The cells were continuously exposed to progressively increasing concentrations of APTO-253 over a period of six months.

  • Selection: This long-term exposure selected for a population of cells that could survive and proliferate in the presence of high concentrations of the drug.

  • Characterization: The resulting resistant cell line, named Raji/253R, was then characterized to determine the level of resistance and the underlying molecular mechanisms.

Cell Viability Assay

The half-maximal inhibitory concentration (IC50) of APTO-253 and other compounds was determined using a standard cell viability assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density.

  • Drug Treatment: Cells were treated with a serial dilution of the test compound for a specified duration (e.g., 72 or 120 hours).

  • Viability Assessment: Cell viability was measured using a metabolic indicator dye (e.g., MTS or resazurin). The absorbance or fluorescence was read using a plate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Conclusion

The available preclinical data on APTO-253 indicates that acquired resistance is primarily mediated by the overexpression of the ABCG2 drug efflux pump. This mechanism confers cross-resistance to other ABCG2 substrates like topotecan and carboplatin. Conversely, the resistant cells exhibit hypersensitivity to the topoisomerase II inhibitor etoposide, suggesting a potential therapeutic vulnerability. While direct cross-resistance studies with frontline AML therapies are limited, the findings underscore the importance of understanding drug efflux pump expression and function in predicting treatment response and designing effective combination strategies in AML. The discontinuation of APTO-253's clinical development highlights the challenges in translating preclinical findings to clinical success, but the insights gained from its study remain valuable for the ongoing efforts in AML drug discovery.

Validating c-Myc as the Primary Target of APTO-253: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of APTO-253 with alternative c-Myc inhibitors, supported by experimental data, to validate c-Myc as its primary target. We delve into the molecular mechanism of APTO-253 and present its performance in relation to other well-established c-Myc targeting agents.

Executive Summary

APTO-253 is a small molecule that has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML). Its primary mechanism of action is the inhibition of c-Myc expression, a critical oncogene implicated in the pathogenesis of numerous human cancers. This guide presents a comparative analysis of APTO-253 with two alternative c-Myc inhibitors: JQ1, a BET bromodomain inhibitor that indirectly downregulates c-Myc transcription, and 10058-F4, a small molecule that directly disrupts the c-Myc/Max protein-protein interaction. The data presented herein supports the validation of c-Myc as the primary target of APTO-253.

Data Presentation: Comparative Efficacy of c-Myc Inhibitors

The following table summarizes the quantitative data on the efficacy of APTO-253 and its alternatives in AML and other cancer cell lines. The data highlights the cytotoxic effects and the concentrations required for c-Myc inhibition.

CompoundMechanism of ActionCell LineCancer TypeIC50 (Cytotoxicity)Concentration for c-Myc InhibitionReference
APTO-253 G-quadruplex stabilization in MYC promoterMV4-11AML0.25 ± 0.03 µM~500 nM (mRNA and protein reduction)[1]
KG-1AMLNot specified~600 nM (mRNA and protein reduction)[2]
EOL-1AMLNot specified~300 nM (mRNA and protein reduction)[2]
RajiBurkitt's Lymphoma105 ± 2.4 nM0.5 µM (causes DNA damage)[3]
Multiple AML and Lymphoma linesAML, Lymphoma57 nM - 1.75 µM500 nM (downregulates MYC RNA and protein)[3]
JQ1 BET bromodomain inhibitionMOLM13 (TKI-resistant)AML269.4 nM (apoptosis)Dose-dependent attenuation of c-MYC[4]
MOLM13AML1480 nM (apoptosis)Dose-dependent attenuation of c-MYC[4]
Multiple Myeloma (MM.1S)Multiple MyelomaNot specified500 nM (downregulates MYC transcription)
Ovarian and Endometrial CancerOvarian, EndometrialNot specified1 µM (significant decrease in c-Myc expression)
10058-F4 Inhibition of c-Myc/Max dimerizationHL-60, U937, NB-4AMLNot specified60 µM (further decrease with VPA)[5]
K562Chronic Myeloid Leukemia~200 µM (metabolic activity)200 µM (noticeable reduction in c-Myc mRNA)
Hey, SKOV3Ovarian CancerNot specifiedDose-dependent decrease (up to 50 µM)

Mandatory Visualization

APTO-253 Signaling Pathway

The following diagram illustrates the proposed mechanism of action for APTO-253 in targeting c-Myc.

APTO253_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus APTO253_monomer APTO-253 (monomer) Fe_complex [Fe(253)₃] (active complex) APTO253_monomer->Fe_complex Intracellular conversion cluster_cell cluster_cell APTO253_monomer->cluster_cell Enters cell Fe Fe²⁺ Fe->Fe_complex G_quadruplex G-quadruplex Fe_complex->G_quadruplex Stabilizes MYC_promoter MYC Promoter MYC_promoter->G_quadruplex Transcription_machinery Transcription Machinery G_quadruplex->Transcription_machinery Blocks binding cMyc_mRNA c-Myc mRNA Transcription_machinery->cMyc_mRNA Transcription cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Translation Cell_proliferation Cell Proliferation cMyc_protein->Cell_proliferation Promotes

Caption: APTO-253 enters the cell and forms an active iron complex that stabilizes the G-quadruplex in the MYC promoter, inhibiting transcription.

Experimental Workflow for c-Myc Inhibitor Validation

This diagram outlines a general workflow for validating a novel c-Myc inhibitor.

Experimental_Workflow cluster_cellular_assays Cellular Assays cluster_molecular_analysis Molecular Analysis cluster_target_validation Target Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis RT_qPCR RT-qPCR (c-Myc mRNA levels) Apoptosis->RT_qPCR WesternBlot Western Blot (c-Myc protein levels) RT_qPCR->WesternBlot ChIP ChIP Assay (c-Myc promoter occupancy) WesternBlot->ChIP Mechanism Mechanism of Action Studies ChIP->Mechanism

Caption: A typical workflow for validating a c-Myc inhibitor, progressing from cellular effects to molecular target engagement.

Experimental Protocols

Quantitative Reverse Transcription PCR (RT-qPCR) for c-Myc mRNA Expression

Objective: To quantify the levels of c-Myc messenger RNA (mRNA) in cancer cells following treatment with a c-Myc inhibitor.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a suitable density and treat with various concentrations of the c-Myc inhibitor (e.g., APTO-253, JQ1, or 10058-F4) or vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain cDNA, forward and reverse primers for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and a fluorescent dye-based detection chemistry (e.g., SYBR Green or TaqMan probe).

  • Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Western Blotting for c-Myc Protein Expression

Objective: To detect and quantify the levels of c-Myc protein in cancer cells after treatment with a c-Myc inhibitor.

Methodology:

  • Cell Culture and Treatment: Treat cells as described in the RT-qPCR protocol.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay, Thermo Fisher Scientific).

  • SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a c-Myc inhibitor alters the binding of transcription factors to the c-Myc promoter.

Methodology:

  • Cell Culture and Cross-linking: Treat cells with the inhibitor. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an antibody against a specific transcription factor (e.g., RNA Polymerase II) or a negative control IgG overnight.

    • Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • DNA Analysis: Quantify the amount of precipitated DNA corresponding to the c-Myc promoter region using qPCR with primers specific for the promoter.

Conclusion

The presented data and methodologies provide a framework for the validation of c-Myc as the primary target of APTO-253. The comparative analysis demonstrates that APTO-253 effectively inhibits c-Myc expression and exhibits potent anti-proliferative activity, comparable to and in some cases exceeding that of alternative c-Myc inhibitors with different mechanisms of action. The detailed experimental protocols offer a guide for researchers to independently verify these findings and further investigate the therapeutic potential of APTO-253.

References

Safety Operating Guide

Proper Disposal Procedures for Unidentified Laboratory Chemicals (ID: HI-253)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of a chemical designated as HI-253. As the precise identity of "this compound" is not immediately available in standard chemical databases, it is imperative to treat the substance as an unknown and potentially hazardous material. The following procedures are designed to ensure the safety of all laboratory personnel and compliance with environmental regulations.

Immediate Actions: Handling an Unidentified Chemical

The first and most critical step is to make every effort to identify the substance. Disposal of unknown chemicals is often costly and presents significant safety risks.[1][2][3]

1.1. Preliminary Identification Efforts:

  • Consult Laboratory Records: Review experiment logs, purchase orders, and chemical inventory records associated with the location where this compound was found.

  • Interview Personnel: Speak with researchers and laboratory staff who may have worked with or ordered the substance.

  • Examine the Container: Look for any faded labels, manufacturer markings, or other identifying information on the container.

1.2. In-Lab Characterization (if safe to do so): If the substance's identity cannot be determined through records, basic characterization may be necessary. This should only be performed by trained personnel in a controlled environment, such as a fume hood, and with appropriate personal protective equipment (PPE).

  • Determine the physical state (solid, liquid, gas).

  • Measure the pH of a small, diluted sample if it is aqueous.

  • Check for solubility in water and common organic solvents.

  • Note any distinct odors (with extreme caution, by wafting).

Important: Do not mix the unknown chemical with any other substance, as this could trigger a dangerous reaction.[4]

Potential Commercial Products and Their Hazards

While "this compound" is not a standard chemical name, it may be an internal identifier or a partial product name. Searches have identified several commercial products with "253" in their name. This highlights the diverse nature of what this substance could be and underscores the importance of not making assumptions.

Product NameChemical NatureKey Hazards
LOCTITE ECCOBOND F 253 Epoxy ResinCauses skin irritation, may cause an allergic skin reaction, causes serious eye damage, suspected of causing genetic defects, suspected of causing cancer, may damage fertility or the unborn child.[5]
VERSILOK® 253 Acrylic AdhesiveHarmful if swallowed, causes skin irritation, causes serious eye damage, may cause an allergic skin reaction, may damage fertility or the unborn child, may cause respiratory irritation.[6]
Silsoft™ 253 emulsion EmulsionSuspected of damaging the unborn child.[7]
253 MA Stainless Steel AlloyNot a chemical, but a high-temperature metal alloy.[8]

Standard Operating Procedure for Disposal of Unknown Chemicals

If the identity of this compound cannot be confirmed, it must be managed as hazardous waste. The following workflow outlines the necessary steps.

G Workflow for Disposal of Unidentified Chemical (this compound) cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Safe Handling & Labeling cluster_2 Phase 3: Official Disposal A Unidentified Chemical 'this compound' Found B Consult Lab Records & Personnel A->B C Chemical Identified? B->C D Follow Specific SDS Disposal Protocol C->D Yes E Treat as Unknown Hazardous Waste C->E No F Attach 'Unknown Chemical' Label E->F G Segregate from Other Chemicals in a Secondary Container F->G H Store in a Designated Hazardous Waste Accumulation Area G->H I Contact Environmental Health & Safety (EHS) H->I J Provide All Known Information to EHS I->J K EHS Arranges for Characterization and Disposal J->K

Caption: Disposal workflow for an unidentified chemical.

Step-by-Step Guidance:

  • Label the Container: Immediately affix a "Hazardous Waste" label to the container. The label should clearly state "Unknown Chemical" and include any information gathered during the preliminary identification efforts (e.g., "Possible this compound," date found, location). All containers used to store chemicals must be labeled.[2]

  • Segregate and Store Safely:

    • Place the container in a larger, compatible, and leak-proof secondary container.

    • Store the container in a designated Satellite Accumulation Area for hazardous waste.[9]

    • Ensure it is segregated from other chemicals to prevent accidental mixing.[10]

    • Keep the container closed except when adding or removing material.[9]

  • Contact Environmental Health & Safety (EHS):

    • Do not attempt to dispose of the unknown chemical yourself. Pouring hazardous chemicals down the drain is prohibited.[9]

    • Contact your institution's EHS department to report the unknown chemical waste.[1][4] They are responsible for the proper management and disposal of hazardous materials.[9]

  • Provide Information to EHS:

    • Be prepared to provide all available information about the substance, including its location, container type, and any preliminary characterization data.

    • EHS will likely need to arrange for the material to be sampled and analyzed by a specialized laboratory to determine its composition and hazards before it can be transported and disposed of properly.[1][2]

Experimental Protocols

As "this compound" is unidentified, no experimental protocols for its use can be provided. The primary "protocol" at this stage is the safe handling and identification procedure outlined above. Any further analytical experiments to identify the substance should be designed and conducted by your institution's EHS department or a certified laboratory.

By following these procedures, you will ensure that the unidentified chemical this compound is managed in a safe, compliant, and environmentally responsible manner, thereby protecting yourself, your colleagues, and the wider community.

References

Essential Safety and Operational Guide for Handling HI-253

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling the non-nucleoside reverse transcriptase inhibitor (NNRTI), HI-253. The following procedural guidance is designed to be a critical resource for laboratory safety and chemical handling, ensuring the safe and effective use of this compound in a research environment.

Chemical and Physical Properties

This compound is a potent inhibitor of the human immunodeficiency virus (HIV). A clear understanding of its fundamental properties is crucial for safe handling.

PropertyValueSource
Chemical Name 1-(5-Bromopyridin-2-yl)-3-[2-(2-chlorophenyl)ethyl]thioureaN/A
CAS Number 149486-73-7[1]
Molecular Formula C14H13BrClN3S[2]
Molecular Weight 370.69 g/mol [2]
Appearance Solid powder[2]

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and data for structurally related compounds indicate that it should be handled with care. The following is a summary of potential hazards and recommended precautions.

Potential Hazards:

Based on data for similar compounds, this compound may be:

  • Harmful if swallowed.

  • A cause of skin irritation.

  • A cause of serious eye irritation.

  • A potential skin sensitizer.

  • Harmful to aquatic life.[3][4][5]

Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is essential to minimize exposure.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Operational Plans: Handling and Storage

Adherence to strict operational protocols is paramount for the safe handling and storage of this compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[3]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

Storage:

  • Store in a tightly closed container in a dry, dark, and well-ventilated place.[2]

  • Recommended short-term storage (days to weeks) is at 0-4°C.[2]

  • For long-term storage, -20°C is recommended.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Ingestion If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Consider using a licensed professional waste disposal service to dispose of this material.[7]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of NNRTIs like this compound.

General Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a class of antiretroviral drugs that bind to a non-essential, allosteric site on the HIV reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of viral RNA to DNA, thus halting the viral replication process.

G cluster_0 HIV Replication Cycle HIV_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) HIV_RNA->Reverse_Transcriptase binds to Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA synthesizes HI_253 This compound (NNRTI) Binding_Site Allosteric Binding Site on RT HI_253->Binding_Site binds to Binding_Site->Reverse_Transcriptase Inhibition Inhibition of RT Activity Binding_Site->Inhibition Inhibition->Reverse_Transcriptase

Caption: Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor.

Experimental Workflow for Screening HIV Inhibitors

A typical workflow for identifying and characterizing novel HIV inhibitors involves a series of in vitro assays.

G cluster_0 HIV Inhibitor Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., Cell-based Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays) Cytotoxicity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for the screening and evaluation of potential HIV inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HI-253
Reactant of Route 2
HI-253

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.